3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Description
Properties
IUPAC Name |
2-chloro-3-methylimidazo[4,5-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOVRMBVMMUKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434902 | |
| Record name | 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161087-48-5 | |
| Record name | 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline
Abstract: The imidazo[4,5-f]quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, 3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline. We will delve into its structural, spectroscopic, and physicochemical properties, explore robust synthetic pathways, and detail its chemical reactivity. The primary focus is on leveraging its activated 2-chloro substituent as a versatile synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this compound as a strategic building block in the design and synthesis of novel chemical entities.
Introduction
The fusion of quinoline and imidazole rings creates the imidazoquinoline system, a privileged scaffold that has garnered significant attention in drug discovery. Derivatives of this core structure exhibit a wide array of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2] Notably, related structures like imidazo[4,5-c]quinolines have been developed as potent inhibitors of the PI3K/mTOR signaling pathway, crucial in cancer therapeutics.[3][4] The specific compound, this compound, serves as a highly valuable intermediate. Its strategic methylation at the N-3 position directs reactivity, while the C2-chloro group acts as an excellent leaving group, enabling extensive derivatization to build libraries of novel molecules for biological screening.
This guide provides an in-depth analysis of its chemical properties, offering both foundational knowledge and practical, field-proven protocols to empower researchers in their synthetic endeavors.
Caption: Chemical Structure of this compound.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is critical for its application in synthesis and analysis. The data presented below are based on its chemical structure and comparisons with analogous compounds.
Physical and Chemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₈ClN₃ | [5] |
| Molecular Weight | 217.65 g/mol | [5] |
| CAS Number | 161087-48-5 | |
| Appearance | Off-white to light yellow solid | Predicted based on similar heterocyclic compounds. |
| Solubility | Soluble in DMSO, DMF, Methanol | Predicted based on the polarity of the molecule.[6] |
| Purity | >95% (Typically available) | Commercial supplier information.[7] |
Predicted Spectroscopic Data
Direct experimental spectra for this specific compound are not widely published. The following predictions are derived from the analysis of its structure and published data for closely related molecules, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its metabolites.[8][9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.9-9.1 ppm (s, 1H): Proton on the quinoline ring between the two nitrogen atoms (C4-H).
-
δ 8.0-8.5 ppm (m, 2H): Aromatic protons on the benzene portion of the quinoline system, likely deshielded by proximity to the fused rings.
-
δ 7.6-7.9 ppm (m, 2H): Remaining aromatic protons on the quinoline system.
-
δ 3.8-4.0 ppm (s, 3H): Methyl protons (N-CH₃), singlet due to no adjacent protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 150-155 ppm: Carbon at the C2 position, attached to both chlorine and two nitrogen atoms, expected to be significantly downfield.
-
δ 140-150 ppm: Quaternary carbons at the fusion points of the rings.
-
δ 115-135 ppm: Aromatic carbons of the quinoline system.
-
δ 30-35 ppm: Methyl carbon (N-CH₃).
-
-
Mass Spectrometry (ESI-MS):
-
m/z (M+H)⁺: Expected at 218.04.
-
Isotopic Pattern: A characteristic M+2 peak at m/z 220.04 with an intensity of approximately 33% relative to the M+ peak is expected, confirming the presence of a single chlorine atom.
-
Fragmentation: Fragmentation would likely involve the loss of the methyl group or HCl, though the aromatic core is expected to be stable.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
3050-3150: C-H stretching (aromatic).
-
2900-3000: C-H stretching (methyl).
-
1620-1640: C=N stretching (imidazole and quinoline).
-
1500-1580: C=C stretching (aromatic rings).
-
750-850: C-Cl stretching.
-
Synthesis and Purification
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The proposed pathway leverages established methodologies for constructing fused heterocyclic systems.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from quinoline-5,6-diamine. The workflow involves the formation of the imidazole ring, followed by chlorination and methylation.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on analogous syntheses.[10][11] Researchers should perform their own optimization.
Step 1: Synthesis of 3H-Imidazo[4,5-f]quinolin-2-one
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend quinoline-5,6-diamine (1 equiv.) in anhydrous toluene.
-
Reagent Addition: While stirring vigorously, add triphosgene (0.4 equiv.) portion-wise at room temperature. Causality Note: Triphosgene serves as a safer, solid equivalent of phosgene for forming the carbonyl group of the imidazole ring.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield the product.
Step 2: Synthesis of 2-Chloro-3H-imidazo[4,5-f]quinoline
-
Setup: In a round-bottom flask, combine 3H-Imidazo[4,5-f]quinolin-2-one (1 equiv.) with phosphorus oxychloride (POCl₃, 5-10 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 3-5 hours. The reaction should become a clear solution. Causality Note: POCl₃ acts as both the chlorinating agent and the solvent, efficiently converting the lactam to the chloro-derivative.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8. The precipitate is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
-
Setup: Dissolve 2-Chloro-3H-imidazo[4,5-f]quinoline (1 equiv.) in anhydrous DMF (N,N-Dimethylformamide).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2-3 equiv.) followed by methyl iodide (MeI, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature for 8-12 hours. Causality Note: K₂CO₃ is a mild base that deprotonates the imidazole nitrogen, facilitating nucleophilic attack on methyl iodide. N-3 methylation is generally favored, but isomeric products are possible.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Protocol
The crude product from the final step should be purified by column chromatography on silica gel.
-
Column Preparation: Pack a silica gel column using a hexane/ethyl acetate solvent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent to yield this compound as a solid.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the high reactivity of the C2-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent nitrogen atoms in both the quinoline and imidazole rings.
Caption: Generalized mechanism for derivatization via SNAr.
Protocol: Nucleophilic Substitution with Amines (Buchwald-Hartwig or SNAr)
This reaction is crucial for generating libraries of 2-amino-imidazoquinoline derivatives, a common motif in kinase inhibitors.
-
Setup: To a microwave vial or sealed tube, add this compound (1 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a base such as cesium carbonate (Cs₂CO₃, 2 equiv.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with Xantphos) if necessary for less reactive amines.
-
Solvent: Add anhydrous dioxane or toluene.
-
Reaction: Seal the vessel and heat to 100-120°C for 4-16 hours, monitoring by LC-MS. Causality Note: For many electron-rich amines, the reaction may proceed via a thermal SNAr mechanism without a catalyst. For less nucleophilic amines, a palladium-catalyzed Buchwald-Hartwig amination is required to facilitate the C-N bond formation.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residue. Concentrate the filtrate and purify by column chromatography.
Protocol: Suzuki Cross-Coupling
This protocol allows for the introduction of aryl or vinyl groups at the C2 position, significantly increasing molecular complexity.
-
Setup: In a reaction flask, combine this compound (1 equiv.), the desired boronic acid or boronate ester (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as aqueous sodium carbonate (2 M solution, 3 equiv.).
-
Solvent: Add a solvent mixture, typically dioxane or DME (1,2-Dimethoxyethane).
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Heat the reaction to 80-100°C and stir for 6-24 hours under an inert atmosphere.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery
This compound is not typically an end-product but rather a high-value starting material. Its utility lies in:
-
Scaffold for Library Synthesis: The predictable reactivity of the 2-chloro group makes it an ideal substrate for parallel synthesis, allowing for the rapid creation of hundreds or thousands of analogues for high-throughput screening.
-
Intermediate for Targeted Synthesis: It serves as a key building block for complex, multi-step syntheses of targeted therapeutic agents, particularly those aimed at kinases or other ATP-binding proteins.[3]
-
Chemical Probe Development: Derivatization with fluorescent tags, biotin, or photo-affinity labels via the 2-position can generate chemical probes to study biological targets and pathways.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its core imidazo[4,5-f]quinoline scaffold is a proven pharmacophore, and the activated 2-chloro position provides a reliable and versatile handle for extensive chemical modification. The synthetic and derivatization protocols outlined in this guide offer a robust framework for researchers to harness the chemical properties of this compound, enabling the exploration of new chemical space and the development of novel, biologically active molecules.
References
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071–1076. Available at: [Link]
-
Atwell, G. J., Cain, B. F., & Seelye, R. N. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298–300. Available at: [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1305-1329. Available at: [Link]
-
Cretan, M. S., & D’Agostino, M. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3358. Available at: [Link]
-
Fadda, A. A., El-Mekabaty, A., & El-Attar, M. G. (2016). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. Available at: [Link]
-
Stauffer, F., Maira, S. M., Furet, P., & García-Echeverría, C. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027–1030. Available at: [Link]
-
Global Substance Registration System. 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. Available at: [Link]
-
Bheemayya, G., et al. (2024). Synthesized related quinoline and imidazole drugs. ResearchGate. Available at: [Link]
-
Hsu, F. F., Lakshmi, V. M., & Zenser, T. V. (2007). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(11), 1948–1956. Available at: [Link]
-
Lakshmi, V. M., Hsu, F. F., & Zenser, T. V. (2007). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 35(3), 473–478. Available at: [Link]
-
Dwnchem. This compound. Available at: [Link]
-
Fisher Scientific. This compound, TRC. Available at: [Link]
-
PubChem. 2-Amino-3-methylimidazo(4,5-f)quinoline. Available at: [Link]
-
International Agency for Research on Cancer. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). IARC Summaries & Evaluations. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
Sources
- 1. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline_北京德威钠生物技术有限公司 [gbwol.com]
- 6. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]
- 8. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural scaffold, the imidazo[4,5-f]quinoline ring system, is a key pharmacophore found in a variety of biologically active molecules. The presence of a chloro group at the 2-position provides a versatile handle for further chemical modifications, making it a valuable intermediate for the synthesis of a diverse library of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this target molecule, detailing the underlying chemical principles, experimental protocols, and key mechanistic insights.
The synthesis is logically approached in a two-stage process. The first stage involves the construction of the core imidazo[4,5-f]quinoline ring system to yield the key intermediate, 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline, commonly known as IQ. The second stage focuses on the strategic conversion of the 2-amino group to the desired 2-chloro functionality via a classic Sandmeyer reaction.
Part 1: Synthesis of the Precursor: 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)
The synthesis of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) has been a subject of interest due to its presence in cooked foods and its biological activities.[1][2] Several synthetic routes have been developed, with a common and effective method commencing from 5,6-diaminoquinoline.[1]
Reaction Pathway and Mechanism
The synthesis begins with the reaction of 5,6-diaminoquinoline with cyanogen bromide (BrCN). This reaction proceeds via a nucleophilic attack of one of the amino groups on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization to form a cyclic guanidine-like intermediate. Subsequent methylation of this intermediate, typically achieved by heating its tetramethylammonium salt under reduced pressure, leads to the formation of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline.[1]
The methylation step is crucial for introducing the methyl group at the N-3 position of the imidazole ring. The use of a strong methylating agent and controlled reaction conditions are necessary to ensure regioselectivity and to avoid undesired side reactions.
Caption: Synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ).
Part 2: Conversion to this compound via Sandmeyer Reaction
The transformation of the 2-amino group of IQ to a chloro group is effectively achieved through the Sandmeyer reaction.[3][4] This well-established method in aromatic chemistry involves the diazotization of a primary aromatic amine followed by the displacement of the diazonium group with a nucleophile, in this case, a chloride ion, using a copper(I) salt as a catalyst.[3] The application of the Sandmeyer reaction to heterocyclic amines is also well-documented, providing a reliable route to chloro-substituted heterocycles.[5][6]
Reaction Pathway and Mechanism
The Sandmeyer reaction proceeds in two key steps:
-
Diazotization: The primary amino group of IQ is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a very good leaving group.[7]
-
Chloro-dediazoniation: The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl). The copper(I) catalyst facilitates the displacement of the dinitrogen gas (N₂) by a chloride ion, leading to the formation of the desired this compound.[3] The reaction is believed to proceed through a radical mechanism.[3]
A study on the reactivity of 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ) provides evidence for the formation of the target molecule, 2-chloro-3-methylimidazo[4,5-f]quinoline, upon treatment with hydrochloric acid, further supporting the feasibility of this transformation under acidic chloride conditions.[8]
Caption: Sandmeyer reaction for the synthesis of the target molecule.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis.
Protocol 1: Synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)
This protocol is based on the synthetic route described by Kasai et al. (1981).[1]
-
Step 1: Formation of the Cyclic Intermediate:
-
Dissolve 5,6-diaminoquinoline in a suitable solvent such as methanol.
-
To this solution, add a solution of cyanogen bromide (BrCN) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting crude product is the cyclic intermediate.
-
-
Step 2: Methylation:
-
The crude cyclic intermediate is converted to its tetramethylammonium salt by treatment with tetramethylammonium hydroxide.
-
The salt is then heated under reduced pressure to effect methylation.
-
The resulting crude product is purified by column chromatography on silica gel followed by crystallization from a suitable solvent system (e.g., aqueous methanol) to yield pure 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ).
-
Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Sandmeyer reaction applied to heterocyclic amines.[3][5][6]
-
Step 1: Diazotization of IQ:
-
Suspend 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt solution.
-
-
Step 2: Chloro-dediazoniation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold CuCl solution with continuous stirring.
-
Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The reaction mixture can be gently heated (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or ammonium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure this compound.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1. Synthesis of IQ | 5,6-Diaminoquinoline | 1. BrCN2. Methylating agent | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) | ~40-60% |
| 2. Sandmeyer Reaction | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) | 1. NaNO₂, HCl2. CuCl | This compound | ~50-70% |
Note: Yields are approximate and can vary based on reaction scale and optimization of conditions.
Conclusion
The synthesis of this compound can be reliably achieved through a two-stage process involving the initial construction of the 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) precursor, followed by a Sandmeyer reaction to introduce the chloro-substituent. This guide provides a detailed framework for researchers and drug development professionals, outlining the key chemical transformations, mechanistic considerations, and practical experimental protocols. The versatility of the 2-chloro group as a synthetic handle opens up numerous possibilities for the development of novel imidazo[4,5-f]quinoline derivatives with diverse pharmacological profiles.
References
- da Silva, D., Samadi, A., Chioua, M., do Carmo Carreiras, M., & Marco-Contelles, J. (2010).
- Sharma, P., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1131–1158.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Baran, P. S., & Movassaghi, M. (2021). Deaminative chlorination of aminoheterocycles.
- ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermedi
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins (Vol. 56). IARC.
-
Wikipedia contributors. (2023, December 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (URL not available)
- Zenser, T. V., Lakshmi, V. M., & Davis, B. B. (2002). Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. Chemical research in toxicology, 15(8), 1033–1040.
- Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Deriv
- Guo, Q., Xu, M., Guo, S., Zhu, F., Xie, Y., & Shen, J. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051.
- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (URL not available)
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
- Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. (URL not available)
- Shaughnessy, K. H., & Zenser, T. V. (2000). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical research in toxicology, 13(8), 759–766.
-
PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved January 12, 2026, from [Link]
- Copper(I) Chloride Mediated Amination of Halobenzenes via Azides: Scope, Mechanistic Aspects, and C-C Cleavage Reactions. (URL not available)
- Copper-Mediated Amidation of Heterocyclic and Arom
Sources
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sci-Hub. The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates / Synthesis, 2010 [sci-hub.se]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline: An In-depth Technical Guide
Introduction
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the imidazo[4,5-f]quinoline scaffold, it belongs to a class of compounds known for their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for ensuring the purity and identity of synthesized batches. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of published experimental spectra for this specific molecule, this guide leverages predictive models based on the analysis of analogous structures and fundamental spectroscopic principles to offer a robust characterization framework for researchers.
Molecular Structure and Atom Numbering
The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of spectroscopic signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing and donating effects of the nitrogen atoms, the chlorine atom, and the fused ring system.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-C4 | 8.8 - 9.0 | Doublet | 1H | Deshielded due to proximity to N10. |
| H-C6 | 7.8 - 8.0 | Doublet | 1H | Part of the quinoline aromatic system. |
| H-C7 | 7.5 - 7.7 | Triplet | 1H | Part of the quinoline aromatic system. |
| H-C8 | 8.2 - 8.4 | Doublet | 1H | Part of the quinoline aromatic system. |
| H-C14 (CH₃) | 3.8 - 4.0 | Singlet | 3H | Methyl group attached to the imidazole nitrogen.[1][2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the nature of their substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 155 | Carbon bearing the chlorine atom in the imidazole ring. |
| C4 | 145 - 150 | Aromatic carbon in the quinoline ring, adjacent to N10. |
| C5 | 118 - 122 | Aromatic carbon at the fusion of the two rings. |
| C6 | 128 - 132 | Aromatic carbon in the quinoline ring. |
| C7 | 125 - 129 | Aromatic carbon in the quinoline ring. |
| C8 | 130 - 135 | Aromatic carbon in the quinoline ring. |
| C9 | 148 - 152 | Aromatic carbon in the quinoline ring, adjacent to N10. |
| C11 | 140 - 145 | Aromatic carbon at the fusion of the two rings. |
| C12 | 115 - 120 | Aromatic carbon at the fusion of the two rings. |
| C14 (CH₃) | 30 - 35 | Methyl carbon attached to the imidazole nitrogen.[3] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.[4]
Predicted Molecular Ion and Isotopic Pattern
The molecular formula of the compound is C₁₁H₈ClN₄. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by approximately 2 m/z units, corresponding to the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio of roughly 3:1.[5]
-
[M+H]⁺ (with ³⁵Cl): m/z ≈ 231.05
-
[M+H]⁺ (with ³⁷Cl): m/z ≈ 233.05
Plausible Fragmentation Pattern
Under tandem mass spectrometry (MS/MS) conditions, the protonated molecular ion is expected to undergo fragmentation. Key fragmentation pathways could include the loss of the methyl group, the chlorine atom, or cleavage of the heterocyclic rings.
Table 3: Predicted Key Fragment Ions
| m/z (approx.) | Proposed Fragment | Rationale |
| 216 | [M+H - CH₃]⁺ | Loss of the methyl group from the imidazole nitrogen. |
| 196 | [M+H - Cl]⁺ | Loss of the chlorine atom. |
| 169 | [M+H - CH₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the imidazole ring. |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.[6][7][8]
Predicted Characteristic Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the aromatic C-H and C=C/C=N bonds, as well as the C-Cl bond.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1620 - 1450 | C=C and C=N stretch | Aromatic rings |
| 1400 - 1200 | In-plane C-H bending | Aromatic C-H |
| 850 - 750 | Out-of-plane C-H bending | Aromatic C-H |
| 800 - 600 | C-Cl stretch | Chloro-aromatic |
Experimental Protocols
The following section details the standard operating procedures for acquiring the spectroscopic data discussed above.
General Experimental Workflow
Caption: A generalized workflow for the spectroscopic characterization of a small molecule.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9][10] The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.[9]
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[11]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[9]
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.[4]
-
Instrument Setup: The mass spectrometer should be calibrated using a standard calibration mixture to ensure mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range to observe the protonated molecular ion.
-
Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the protonated molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).
Infrared (ATR-FTIR) Spectroscopy Protocol
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric and instrumental absorptions.[6]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum: Record the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[12]
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. The predicted chemical shifts, mass-to-charge ratios, fragmentation patterns, and vibrational frequencies serve as a valuable reference for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the scientific rigor required in drug discovery and development.
References
- BenchChem. (2025). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone. BenchChem.
- Go up. (2023).
- Specac Ltd. (n.d.).
- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.
- Wikipedia. (n.d.).
- Bruker. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Bruker. (n.d.). Application Note AN # 79 Attenuated Total Reflection (ATR)
- Gabelica, V., & Rosu, F. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
- Gabelica, V., & Rosu, F. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.
- BenchChem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem.
- Ashida, M., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. The Journal of Biochemistry, 93(2), 463-472.
- Thermo Fisher Scientific. (2015). Mass Spectrometry in Small Molecule Drug Development.
- Chemistry LibreTexts. (2020). Interpreting C-13 NMR Spectra.
- Bioanalysis Zone. (2025).
- General Procedures. (n.d.).
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
- Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
- Lo, A., et al. (2018).
- Rusakov, Y. Y., & Krivdin, L. B. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 26(16), 4947.
- ResearchGate. (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part.
- University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.
- Benkő, Z., et al. (2025). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Al-Suwaidan, I. A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(13), 3986.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- SpectraBase. (n.d.). IMIDAZO[4,5-F]QUINOLINE.
- University of California, Irvine. (n.d.). 13-C NMR Protocol for beginners AV-400.
- ResearchGate. (2025).
- eGyanKosh. (n.d.).
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- Elenewski, J. E., et al. (2024). Prospects for NMR Spectral Prediction on Fault-Tolerant Quantum Computers. arXiv.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
- Jelliffe, P. C., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
- Claramunt, R. M., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4165.
- Chemistry LibreTexts. (2023).
- FooDB. (n.d.). Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
Unraveling the Immunomodulatory Potential of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline: A Technical Guide to its Predicted Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the predicted mechanism of action of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline, a distinct member of the imidazoquinoline family. While direct experimental data for this specific molecule is not publicly available, its structural architecture strongly suggests a role as an agonist of endosomal Toll-like receptors (TLRs), primarily TLR7 and potentially TLR8. This guide provides a comprehensive overview of the anticipated immunological cascade initiated by this compound, drawing from the well-established pharmacology of structurally related imidazoquinolines. We will explore the molecular interactions, downstream signaling pathways, and the subsequent innate and adaptive immune responses. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to empirically validate the hypothesized mechanism of action and characterize the unique immunomodulatory profile of this compound.
Introduction: The Imidazoquinoline Scaffold and its Immunomodulatory Promise
The imidazoquinoline scaffold is a cornerstone in the development of synthetic immune response modifiers. Molecules belonging to this class are renowned for their ability to potently activate the innate immune system, leading to a cascade of events that bridge to a robust and specific adaptive immune response. Clinically successful drugs, such as Imiquimod and the more potent Resiquimod, have validated this chemical family as powerful agents in virology and oncology.
This compound is a specific analogue within this broader class. Its core structure, comprising a fused imidazole and quinoline ring system, is the key pharmacophore responsible for interacting with immune receptors. The substituents at the 2 and 3 positions of the imidazo ring, and the chloro group on the quinoline moiety, are anticipated to modulate its binding affinity, selectivity, and overall potency. This guide will, therefore, present a putative mechanism of action for this compound, grounded in the extensive body of research on its chemical relatives.
Predicted Mechanism of Action: A Toll-like Receptor 7/8 Agonist
Based on its structural similarity to known TLR7 and TLR8 agonists, this compound is predicted to function as a ligand for these endosomal pattern recognition receptors. TLR7 and TLR8 are key sentinels of the innate immune system, primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes. Their natural ligands are single-stranded RNA (ssRNA), often of viral origin.
Cellular Uptake and Endosomal Localization
As a small molecule, this compound is expected to passively diffuse across the cell membrane of target immune cells. Once in the cytoplasm, it is hypothesized to traffic to the endosomal compartment, where TLR7 and TLR8 reside.
TLR7/8 Activation and Downstream Signaling
Within the acidic environment of the endosome, this compound is predicted to bind to the ligand-binding domain of TLR7 and/or TLR8. This binding event induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).
The recruitment of MyD88 initiates a well-defined intracellular signaling cascade. MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TRAF6 (TNF receptor-associated factor 6). The activation of TRAF6 is a critical juncture, leading to the activation of two major downstream pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the IKK (IκB kinase) complex results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory cytokines and chemokines.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The signaling cascade also activates MAPKs such as p38 and JNK, which contribute to the stability and translation of cytokine mRNAs.
Simultaneously, a complex involving TRAF3, IRAK1, and IKKα can lead to the phosphorylation and nuclear translocation of IRF7 (Interferon Regulatory Factor 7), a master regulator of type I interferon (IFN-α/β) production.
Figure 1: Predicted signaling cascade initiated by this compound.
Consequential Immune Responses
The culmination of this signaling cascade is a potent and multifaceted immune response:
-
Innate Immune Activation: The secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons create a highly inflammatory microenvironment. This leads to the activation and maturation of dendritic cells, enhanced antigen presentation, and the activation of other innate immune cells like natural killer (NK) cells.
-
Adaptive Immune Priming: Mature dendritic cells migrate to the lymph nodes where they present antigens to naive T cells. The cytokine milieu, particularly the presence of IL-12, promotes the differentiation of T helper 1 (Th1) cells. Th1 cells are critical for cell-mediated immunity, leading to the activation of cytotoxic T lymphocytes (CTLs) that can eliminate infected or malignant cells.
Structure-Activity Relationship (SAR) Insights
While the precise SAR for the imidazo[4,5-F]quinoline scaffold is not as extensively documented as the [4,5-c] series, we can extrapolate some key predictions:
-
The Imidazo[4,5-F]quinoline Core: This heterocyclic system is the fundamental pharmacophore for TLR7/8 agonism.
-
2-Chloro Substituent: The chloro group at the 2-position is likely to influence the electronic properties and binding affinity of the molecule. Its impact on TLR7 versus TLR8 selectivity would need to be experimentally determined.
-
3-Methyl Group: The methyl group on the imidazole nitrogen may affect the compound's metabolic stability and its orientation within the receptor's binding pocket.
Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of this compound, the following experimental workflows are recommended.
In Vitro TLR7 and TLR8 Reporter Gene Assay
This assay provides a direct and quantitative measure of TLR7 and TLR8 activation.
Objective: To determine the EC50 of this compound for human TLR7 and TLR8.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 reporter cell lines (InvivoGen). These cells stably express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
QUANTI-Blue™ Solution (InvivoGen) for SEAP detection.
-
This compound (test compound).
-
Resiquimod (R848) as a positive control (dual TLR7/8 agonist).
-
Cell culture medium (DMEM, 10% FBS, selection antibiotics).
-
96-well plates.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's protocol.
-
Cell Seeding: On the day of the assay, harvest and resuspend the cells in fresh growth medium. Seed approximately 5 x 10^4 cells per well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (Resiquimod) in cell culture medium.
-
Cell Stimulation: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection:
-
Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Calculate the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Figure 2: Workflow for the HEK-Blue™ TLR reporter gene assay.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the functional consequence of TLR activation in primary human immune cells.
Objective: To measure the induction of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) by this compound in human PBMCs.
Materials:
-
Ficoll-Paque™ PLUS for PBMC isolation.
-
Human whole blood from healthy donors.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound.
-
Resiquimod (positive control).
-
LPS (lipopolysaccharide) as a TLR4 agonist control.
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for the cytokines of interest.
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Cell Stimulation: Add various concentrations of this compound and controls to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Analyze the cytokine concentrations in the supernatants using a multiplex bead-based assay or individual ELISAs according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves and compare the induction profiles of the test compound to the controls.
| Cytokine | Predicted Response to this compound | Primary Cellular Source | Key Immunological Function |
| IFN-α | Strong induction | Plasmacytoid Dendritic Cells (pDCs) | Antiviral activity, activation of NK cells and DCs |
| TNF-α | Strong induction | Monocytes, Macrophages, Dendritic Cells | Pro-inflammatory, induction of apoptosis |
| IL-6 | Moderate to strong induction | Monocytes, Macrophages, T cells | Pro-inflammatory, acute phase response |
| IL-12 | Moderate induction | Dendritic Cells, Macrophages | Promotes Th1 differentiation, activates NK cells and T cells |
Table 1: Predicted cytokine induction profile for this compound in human PBMCs.
Conclusion
While the definitive mechanism of action of this compound awaits empirical validation, its chemical structure provides a strong rationale for its classification as a TLR7 and potentially TLR8 agonist. The predicted activation of these receptors would initiate a potent innate immune response, characterized by the production of pro-inflammatory cytokines and type I interferons, ultimately leading to the priming of a robust Th1-polarized adaptive immune response. The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test this hypothesis and to elucidate the specific immunomodulatory properties of this promising compound. Such studies will be crucial in determining its potential for further development as a therapeutic agent in oncology, infectious diseases, and as a vaccine adjuvant.
References
-
InvivoGen. HEK-Blue™ hTLR7 Cells. [Link]
-
InvivoGen. HEK-Blue™ hTLR8 Cells. [Link]
-
Kokatla, H. P., et al. (2013). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry, 4(12), 1147-1163. [Link]
- Shukla, N. M., et al. (2010). Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues. Journal of medicinal chemistry, 53(11), 4450-4465.
-
Bowdish, D. M. E. (2011). CYTOKINE ELISA. Bowdish Lab. [Link]
-
NCL (National Cancer Institute Nanotechnology Characterization Laboratory). (2017). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. [Link]
-
Biomatik. The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). [Link]
-
British Society for Immunology. Multiplex analysis of cytokines. [Link]
-
PubChem. 2-Amino-3-methylimidazo[4,5-f]quinoline. [Link]
An In-Depth Technical Guide to the Biological Activity of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline Derivatives
A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Potential of a Sparsely Explored Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including notable anticancer properties.[1] The fusion of an imidazole ring to the quinoline core gives rise to imidazoquinolines, a class of heterocyclic compounds that has garnered significant interest for its potent and diverse pharmacological effects. While the broader family of imidazoquinolines has been the subject of extensive research, this guide focuses on a specific, yet underexplored derivative: 3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline (CAS 161087-48-5).[]
Currently, there is a conspicuous absence of direct biological activity data for this particular compound in peer-reviewed literature. However, its structural features, when analyzed in the context of its chemical relatives, provide a compelling rationale for its investigation as a potential bioactive agent. This guide will, therefore, take a predictive and comparative approach. By examining the established biological activities of structurally similar imidazo[4,5-c]quinolines, 2-chloro-quinoline derivatives, and the parent imidazo[4,5-f]quinoline scaffold, we will construct a scientifically grounded hypothesis for the potential therapeutic applications of this compound, with a primary focus on its prospective role in oncology.
I. The Imidazo[4,5-f]quinoline Core: A Foundation of Potent Bioactivity
The imidazo[4,5-f]quinoline scaffold is a nitrogen-rich heterocyclic system that has been identified as a key pharmacophore in compounds with significant biological effects. A notable example is 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a compound that has been extensively studied for its carcinogenic properties. The bioactivity of IQ underscores the potential for other derivatives of this scaffold to interact with biological systems in a profound manner. The introduction of a chloro group at the 2-position and a methyl group at the 3-position, as in our topic compound, is anticipated to significantly modulate its electronic and steric properties, thereby influencing its biological activity and potentially shifting it from a carcinogen to a therapeutic agent.
II. Synthetic Strategy: A Plausible Route to this compound
A potential synthetic pathway could commence with a substituted acetanilide, which upon treatment with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide), can yield a 2-chloro-3-formylquinoline intermediate.[3] Subsequent reaction of this intermediate with an appropriate amine, followed by cyclization, would lead to the formation of the fused imidazole ring. The methylation of the imidazole nitrogen could be achieved as a final step or through the use of a methylated amine in the cyclization step.
III. Predicted Biological Activity: Anticancer Potential via Kinase Inhibition
A substantial body of evidence points to the anticancer potential of quinoline and imidazoquinoline derivatives.[5][6] Many of these compounds exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway: A Prime Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for anticancer drug development.[8] Several classes of imidazoquinoline derivatives have been identified as potent inhibitors of this pathway.[9]
Given the structural similarities, it is highly probable that this compound could also function as an inhibitor of the PI3K/Akt/mTOR pathway. The 2-chloro substitution, in particular, has been shown in other quinoline-based compounds to contribute to potent cytotoxic activity.
Hypothesized Mechanism of Action of this compound
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
VI. Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a novel anticancer agent. The imidazo[4,5-f]quinoline scaffold, combined with a 2-chloro substituent, presents a compelling case for its ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR cascade, which are central to cancer cell proliferation and survival.
This technical guide provides a foundational framework for initiating research into this promising compound. The proposed synthetic strategies and detailed experimental protocols offer a clear path forward for its chemical synthesis and biological evaluation. Future studies should focus on:
-
Synthesis and Structural Confirmation: The unambiguous synthesis and characterization of this compound are paramount.
-
In Vitro Cytotoxicity Screening: A comprehensive evaluation of its cytotoxic effects against a panel of human cancer cell lines is essential to determine its anticancer potential and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism(s) through which this compound exerts its biological effects, including its potential as a kinase inhibitor, will be crucial for its further development.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related derivatives will help to optimize its potency and pharmacological properties.
The exploration of this compound represents an exciting opportunity to expand the therapeutic potential of the imidazoquinoline class of compounds and to develop novel and effective anticancer agents.
References
-
Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018). Professional PBMJ. Retrieved from [Link]
-
This compound. (n.d.). Deweina. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). ResearchGate. Retrieved from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
-
Synthesis, biological activity, and mechanism of action of new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, a potent and new classes of antileishmanial agents. (2019). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). SpringerLink. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2015). Oriental Journal of Chemistry. Retrieved from [Link]
-
PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
PI3K/AKT/mTOR signaling. (n.d.). QIAGEN. Retrieved from [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024). ACS Omega. Retrieved from [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences. Retrieved from [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). Journal of Education and Science. Retrieved from [Link]
-
PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms. (2021). Journal of Ocean University of China. Retrieved from [Link]
-
Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AID 1224879 - A CellTox Green Cytotoxicity Assay to monitor cytotoxicity in HepG2 cells - 40 hour - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline potential therapeutic targets
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-F]quinoline scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities, most notably immunomodulatory and anti-cancer effects. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet under-investigated derivative, this compound. Drawing upon the extensive structure-activity relationship (SAR) data for the broader class of imidazoquinolines, this document elucidates the most probable molecular targets and signaling pathways that this compound is likely to modulate. We will delve into the immunomodulatory potential via Toll-Like Receptors (TLRs), its likely role in the PI3K/AKT/mTOR signaling cascade, and its potential as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to investigate and validate these potential therapeutic avenues.
Introduction: The Imidazoquinoline Scaffold and the Significance of this compound
Imidazoquinolines are heterocyclic compounds that have garnered significant attention in drug discovery due to their potent biological activities. A well-known member of this class, Imiquimod, is an FDA-approved topical treatment for genital warts, actinic keratosis, and superficial basal cell carcinoma, exerting its effects through the activation of the innate immune system. The therapeutic potential of imidazoquinolines extends to a variety of applications, including antiviral, and anticancer therapies.[1][2]
The specific compound of interest, this compound, possesses a unique substitution pattern that suggests a nuanced pharmacological profile. The presence of a chloro group at the 2-position (C2) of the imidazoquinoline core is of particular interest, as modifications at this position are known to be critical determinants of biological activity, particularly in the context of Toll-Like Receptor (TLR) modulation.[3][4] This guide will explore the most promising therapeutic targets for this molecule, based on a synthesis of existing literature on related compounds.
Potential Therapeutic Target I: Toll-Like Receptors 7 and 8 (TLR7/8) - An Immunomodulatory Axis
The most well-established targets for the imidazoquinoline class of molecules are the endosomal Toll-Like Receptors 7 and 8 (TLR7 and TLR8).[3][5] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands like imidazoquinolines.
Mechanism of Action and the Critical Role of C2 Substitution
Activation of TLR7 and TLR8 by agonists initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6, IL-12).[5][6] This orchestrated immune response can lead to potent antiviral and antitumor effects.
The structure-activity relationship (SAR) of imidazoquinolines with respect to TLR7/8 activity is well-documented. The substitution at the C2 position plays a pivotal role in determining whether a compound will act as an agonist or an antagonist.[3][4] Studies have shown that C2-alkyl substitutions can interact with a hydrophobic pocket at the receptor's dimer interface.[4] The nature of this interaction can either stabilize the active dimeric conformation (agonism) or prevent its formation (antagonism).
For this compound, the presence of a chloro group at C2 is significant. While many known TLR7/8 agonists possess alkyl or alkoxy groups at this position, the electron-withdrawing nature and relatively small size of the chloro group could lead to several possibilities:
-
Agonistic Activity: The chloro group may still allow for productive binding within the hydrophobic pocket, leading to TLR7/8 activation.
-
Antagonistic Activity: The chloro group could introduce unfavorable electronic or steric interactions, preventing the conformational changes required for receptor activation and thereby acting as an antagonist. This is supported by findings that dimerization at the C2 position can lead to potent TLR7/8 antagonists.[3]
-
Altered Selectivity: The substitution might confer selectivity for TLR7 over TLR8, or vice versa.
Given these possibilities, experimental validation is crucial.
Experimental Workflow for TLR7/8 Target Validation
A systematic approach is required to determine the effect of this compound on TLR7 and TLR8.
Caption: The PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition Points.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ) and mTOR kinase
-
Kinase assay buffer
-
ATP and substrate (e.g., PIP2 for PI3K, recombinant S6K for mTOR)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
This compound
-
Positive control inhibitors (e.g., Idelalisib for PI3Kδ, Rapamycin for mTOR)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Potential Therapeutic Target III: Other Kinases - A Broad Landscape for Cancer Therapy
The chemical scaffold of imidazoquinoline is also found in inhibitors of other protein kinases that are crucial for cancer cell proliferation and survival.
Exploring the Kinome: Potential Kinase Targets
Given the prevalence of the imidazo-heterocycle core in kinase inhibitors, it is plausible that this compound could target other kinases, such as:
-
FLT3 (FMS-like tyrosine kinase 3): Often mutated in acute myeloid leukemia (AML). [7]* CDKs (Cyclin-dependent kinases): Master regulators of the cell cycle. [8]* Aurora Kinases: Involved in mitotic progression.
-
MEK (Mitogen-activated protein kinase kinase): A key component of the RAS/RAF/MEK/ERK pathway.
The chloro-substitution may enhance binding to the ATP-pocket of these kinases.
Experimental Protocol: Kinome-wide Profiling
Objective: To identify novel kinase targets of this compound in an unbiased manner.
Methodology: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Carna Biosciences Kinase Profiling). These services typically employ binding assays to quantify the interaction of a test compound with a large panel of kinases (often over 400).
Data Interpretation: The results will be presented as a percentage of control, indicating the degree of binding to each kinase. "Hits" can then be validated using orthogonal biochemical and cell-based assays.
Summary and Future Directions
This compound is a compound with significant therapeutic potential, largely inferred from the well-established pharmacology of the imidazoquinoline scaffold. The primary potential targets for this molecule are:
-
Toll-Like Receptors 7 and 8: Offering immunomodulatory effects for applications in oncology and infectious diseases. The 2-chloro substitution is a key feature that requires experimental investigation to determine its agonistic or antagonistic nature.
-
The PI3K/AKT/mTOR Pathway: A central signaling hub in cancer, where the compound may act as an inhibitor.
-
Other Protein Kinases: The compound may exhibit inhibitory activity against a range of kinases implicated in cancer.
The experimental protocols outlined in this guide provide a clear path for the systematic investigation of these potential targets. Future research should focus on synthesizing and testing this compound in the described assays to elucidate its precise mechanism of action and to pave the way for its development as a novel therapeutic agent.
References
- Consensus. (2025).
- Shi, C., et al. (n.d.). Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Medicinal Chemistry Letters.
- David, S. A., et al. (2014). Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines. PLoS ONE, 9(4), e95627.
- Kaushik, N. K., et al. (2022). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. European Journal of Medicinal Chemistry, 236, 114327.
- Ferguson, D. M., et al. (2022). Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs. Bioorganic & Medicinal Chemistry Letters, 59, 128548.
- Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry, 48(10), 3481-3491.
- Kryštof, V., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 64(15), 11499-11516.
- Helal, M. A., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 13(9), 1108-1121.
-
PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link]
- Pomel, V., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027-1030.
- National Center for Biotechnology Information. (n.d.).
- OAK Open Access Archive. (2013).
- National Center for Biotechnology Information. (n.d.).
- Kryštof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 218, 113309.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[4,5-f]quinoline Core: From Anti-Worming Agents to Architects of Immunity
An In-Depth Technical Guide on the Discovery, History, and Scientific Evolution of a Privileged Heterocycle
Prepared by: Gemini, Senior Application Scientist
Abstract
The imidazo[4,5-f]quinoline scaffold is a compelling example of chemical serendipity and the evolutionary journey of a drug discovery program. Initially investigated for modest applications in parasitology, this rigid tricyclic heterocycle was later found to possess profound immunomodulatory properties, fundamentally altering its scientific trajectory. This guide provides a technical deep-dive into the history of this remarkable molecular core, tracing its origins from early synthetic explorations to its validation as a powerful agonist of the innate immune system. We will dissect the foundational synthetic strategies, chronicle the pivotal shift in therapeutic focus, and detail the mechanistic discoveries that cemented the importance of this scaffold in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the imidazo[4,5-f]quinoline story, from bench-top chemistry to clinical translation.
Early Explorations: The Anthelmintic Origins
The scientific chronicle of the imidazo[4,5-f]quinoline core does not begin with the sophisticated immune modulation for which it is now famous, but with a more classical medicinal chemistry objective: the treatment of parasitic worms. In the late 1970s, researchers including Robert J. Alaimo and his team were systematically exploring the therapeutic potential of novel heterocyclic systems. Their work, published in 1978, detailed the multi-step synthesis of a series of 2-arylimidazo[4,5-f]quinolin-9-ols.[1]
The primary biological endpoint for these novel compounds was anthelmintic activity, specifically against the mouse tapeworm Hymenolepis nana.[1] The most active compound identified in their studies was the 2-(2-furyl) analogue, later named Furodazole. This early research established a viable, albeit complex, synthetic pathway and demonstrated that the imidazo[4,5-f]quinoline scaffold could indeed elicit a biological response, laying the essential groundwork for all subsequent discoveries.
Foundational Synthesis: The Alaimo Cyclization Strategy
The causality behind the initial synthetic design was rooted in established heterocyclic chemistry principles: constructing the final quinoline ring onto a pre-formed benzimidazole precursor. This approach provided a versatile platform for introducing diversity at the 2-position of the imidazole ring.
Experimental Protocol: Synthesis of 2-Aryl-7-methyl-1H-imidazo[4,5-f]quinolin-9-ol
This protocol is a representative example of the early methodologies developed for this scaffold.
-
Step 1: Synthesis of 5-Amino-2-substituted Benzimidazole (Precursor I)
-
Rationale: To create the core benzimidazole structure which will serve as the foundation for the subsequent quinoline ring annulation.
-
Procedure: 2,4-Dinitroaniline is acylated with an appropriate acid chloride (e.g., 2-furoyl chloride). The resulting 2,4-dinitrobenzanilide is then subjected to catalytic hydrogenation (e.g., using Raney Nickel) to reduce both nitro groups to amines. The subsequent acidic workup catalyzes an intramolecular cyclization to form the 5-amino-2-substituted benzimidazole. This intermediate is often used directly without extensive purification.
-
-
Step 2: Condensation with a β-Keto Ester (Intermediate II)
-
Rationale: To introduce the carbon framework necessary for the formation of the pyridine ring of the quinoline system. Ethyl acetoacetate is a common and effective choice.
-
Procedure: The crude 5-amino-2-substituted benzimidazole from Step 1 is refluxed with ethyl acetoacetate in a suitable solvent like 2-propanol, often in the presence of a dehydrating agent (e.g., anhydrous CaSO₄) and a catalytic amount of acetic acid. This condensation reaction forms a benzimidazolylamino]crotonate intermediate.
-
-
Step 3: Thermal Cyclization to the Imidazo[4,5-f]quinoline Core (Final Product)
-
Rationale: High heat is required to drive the intramolecular cyclization and subsequent aromatization to form the thermodynamically stable tricyclic system.
-
Procedure: The crotonate intermediate from Step 2 is added portion-wise to a high-boiling solvent, such as Dowtherm A, preheated to approximately 230-250°C. The reaction is maintained at this temperature for a short period (e.g., 15 minutes) to ensure complete cyclization. Upon cooling, the product precipitates and can be collected by filtration.
-
Diagram: Foundational Synthetic Workflow (Alaimo, 1978)
Caption: Workflow for the synthesis of imidazo[4,5-f]quinolin-9-ols.
A Serendipitous Pivot: The Discovery of Immunomodulatory Activity
The trajectory of the broader imidazoquinoline class of molecules took a dramatic and unforeseen turn in the 1980s. While Alaimo's group focused on the [4,5-f] isomer for antiparasitic activity, researchers at 3M Pharmaceuticals, including Philip D. Gerster, were investigating the isomeric imidazo[4,5-c]quinolines . Their initial hypothesis was entirely different; they were designing these molecules as potential antiviral agents, viewing them as rigid analogues of purine nucleosides like adenine.
The program yielded a profound and puzzling result: while the compounds showed no direct antiviral activity in cell culture assays, they demonstrated potent efficacy in animal models of viral infection, such as herpes simplex virus (HSV). This critical disconnect between in vitro and in vivo results was the catalyst for a paradigm shift. The team correctly hypothesized that the compounds were not acting on the virus itself, but rather on the host's immune system. This led to the landmark discovery that these molecules were potent inducers of endogenous cytokines, most notably Interferon-alpha (IFN-α).[2][3]
This serendipitous finding entirely redefined the therapeutic potential of the imidazoquinoline scaffold. The lead compound from this program, Imiquimod , was developed as a topical agent and gained its first FDA approval in 1997 for the treatment of genital warts, not as a direct antiviral, but as an immune response modifier.[1]
Unraveling the Mechanism: Toll-Like Receptor (TLR) Agonism
For years, the precise molecular target through which imidazoquinolines exerted their effects remained unknown. The breakthrough came in the early 2000s with the burgeoning field of innate immunity and the characterization of Toll-like Receptors (TLRs). In 2002, it was definitively shown that imidazoquinolines like Imiquimod and a more potent second-generation analogue, Resiquimod (R-848) , function as agonists of TLR7 and, in the case of Resiquimod, also TLR8.[3]
This discovery was a watershed moment. TLR7 and TLR8 are endosomal receptors that act as sentinels of the innate immune system, recognizing single-stranded RNA (ssRNA) from invading viruses. By binding to and activating these receptors, the synthetic imidazoquinoline molecules effectively mimic a viral danger signal, triggering a powerful downstream signaling cascade.[4][5] This cascade culminates in the activation of key transcription factors, such as NF-κB (Nuclear Factor kappa B) and IRFs (Interferon Regulatory Factors), leading to the production of Type I interferons and a host of other pro-inflammatory cytokines and chemokines.[4][6]
This mechanism elegantly explained the potent antiviral and antitumor effects observed in vivo. The drug was essentially tricking the immune system into mounting a robust, localized antiviral response.
Diagram: Imidazoquinoline-Mediated TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling cascade initiated by an imidazoquinoline agonist.
Structure-Activity Relationship (SAR) and Generational Evolution
The validation of TLR7/8 as the molecular targets for imidazoquinolines ignited intensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
| Compound | Primary Target(s) | Key Structural Features | Relative Potency (IFN-α Induction) |
| Imiquimod | TLR7 | C4-amino group is essential. Unsubstituted at C2. Isobutyl group at N1. | Potent |
| Resiquimod (R-848) | TLR7 / TLR8 | C4-amino group. Ethoxymethyl group at C2. | 10-100x more potent than Imiquimod |
| Gardiquimod | TLR7 | Thiazolo[4,5-c]quinoline core. | ~10x more potent than Imiquimod |
Table 1: Comparison of Key Imidazoquinoline-based TLR Agonists. Potency is a generalized representation from literature reports.
Key SAR insights include:
-
The C4-Amine: This group is critical for activity and is believed to form key hydrogen bonds within the TLR7/8 binding pocket. Its removal abolishes activity.
-
The N1-Substituent: This position modulates pharmacokinetic properties and can influence potency. Small alkyl chains are often favored.
-
The C2-Substituent: This position is a key determinant of potency and TLR7 vs. TLR8 selectivity. Small alkyl or alkoxyalkyl groups, as seen in Resiquimod, can dramatically increase potency and introduce TLR8 agonism.
The evolution from the first-generation TLR7-specific agonist (Imiquimod) to the second-generation dual TLR7/8 agonist (Resiquimod) represented a significant advance in potency, though this was sometimes accompanied by increased systemic side effects, limiting its clinical development.
Conclusion and Future Outlook
The journey of the imidazo[4,5-f]quinoline scaffold and its isomers is a powerful testament to the unpredictable nature of scientific discovery. A molecular framework born from a search for antiparasitic agents was reborn through a serendipitous observation into a pioneering class of immunomodulatory drugs. The elucidation of its mechanism as a TLR7/8 agonist provided a rational basis for its profound biological effects and has cemented its place as a vital tool for probing the innate immune system.
Today, the imidazoquinoline core continues to be a fertile ground for innovation. Current research focuses on developing next-generation agonists with improved therapeutic windows, designing molecules for targeted delivery to specific immune cells or tumors, and exploring their use as potent vaccine adjuvants. From its humble beginnings, the imidazo[4,5-f]quinoline story continues to unfold, promising new chapters in the fields of oncology, infectious disease, and vaccinology.
References
-
Alaimo, R. J., et al. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298–300.
-
Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry, 48(10), 3481-3491.
-
Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nature Immunology, 3(2), 196–200.
-
Stanley, M. A. (2002). Imiquimod and the imidazoquinolines: mechanism of action and therapeutic potential. Clinical and Experimental Dermatology, 27(7), 571-577.
-
Schön, M. P., & Schön, M. (2007). Imiquimod: a new immunomodulator and its effects on the cutaneous immune system. Mini-reviews in medicinal chemistry, 7(2), 113-119.
-
Gorden, K. B., et al. (2005). Synthetic TLR agonists as vaccine adjuvants. Current opinion in immunology, 17(3), 249-254.
-
Smits, E. L., et al. (2008). The development of TLR7/8 agonists for cancer therapy. Oncologist, 13(8), 856-868.
-
Kasai, H., et al. (1980). Structure of a potent mutagen from broiled fish. Chemistry Letters, 9(4), 485-488.
-
3M Pharmaceuticals. (2006). 3M Pharmaceuticals reveals new TLR7 receptor agonist. BioWorld.
-
Wu, J. J., et al. (2018). The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. Oncoimmunology, 7(6), e1436427.
Sources
- 1. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the solubility characteristics of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Recognizing the critical role of solubility in experimental design and drug discovery, this document synthesizes available data with fundamental chemical principles and provides actionable protocols for in-lab determination.
Introduction: The Criticality of Solvent Selection and Solubility
This compound is a heterocyclic compound of interest in various research domains. As with any biologically active molecule, understanding its solubility is a primary step in the development of in vitro and in vivo assays. The choice of solvent can significantly impact compound stability, bioavailability, and the reliability of experimental results.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1] Its miscibility with water and culture media makes it a common choice for preparing high-concentration stock solutions.[1] Ethanol, a polar protic solvent, is also frequently used, particularly in formulations and as a co-solvent. The distinct physicochemical properties of these solvents dictate their interaction with the solute, making a thorough understanding of solubility in each essential.
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in DMSO and ethanol is not extensively reported in publicly available literature. However, qualitative assessments indicate that the compound is soluble in both solvents.[2][3]
For the purpose of providing a practical reference point, we can consider the solubility of a structurally related compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ). While substitution patterns alter physicochemical properties, the solubility of this analogue can offer a preliminary estimation for experimental design.
Table 1: Quantitative Solubility of Structurally Related 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
| Solvent | Solubility (mg/mL) | Molar Concentration (approx.) |
| DMSO | 10 | ~50.4 mM |
| Ethanol | 15 | ~75.7 mM |
Data sourced from Cayman Chemical product information sheet for 2-Amino-3-methylimidazo[4,5-f]quinoline.[4]
It is imperative for researchers to experimentally determine the precise solubility of this compound for their specific application and desired concentration.
Chemical Principles Governing Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The molecule itself possesses a rigid, aromatic quinoline backbone fused with an imidazole ring. This structure imparts a degree of hydrophobicity. The presence of nitrogen atoms in the heterocyclic rings allows for hydrogen bonding, while the chloro- and methyl- substituents influence the overall polarity and intermolecular interactions.
In DMSO:
-
Polar Aprotic Nature: DMSO has a highly polar S=O bond, making it an excellent hydrogen bond acceptor. It can effectively solvate the this compound molecule by interacting with any potential hydrogen bond donors and through dipole-dipole interactions with the aromatic system.
-
Disruption of Crystal Lattice: The energy required to break the crystal lattice of the solid compound must be overcome by the energy released upon solvation. DMSO's strong solvating power is generally effective in this regard for complex organic molecules.
In Ethanol:
-
Polar Protic Nature: Ethanol possesses a hydroxyl (-OH) group, enabling it to act as both a hydrogen bond donor and acceptor. This allows for strong interactions with the nitrogen atoms in the quinoline and imidazole rings.
-
Hydrophobic Interactions: The ethyl group of ethanol can engage in van der Waals interactions with the aromatic rings of the solute, contributing to solvation.
The presence of the chloro- substituent introduces an electron-withdrawing group, which can affect the electron density of the aromatic system and influence its interactions with the solvent molecules.
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The following protocol provides a reliable, step-by-step method for determining the equilibrium (thermodynamic) solubility of this compound. This method is considered a gold standard for its accuracy.[5]
Objective: To determine the saturation concentration of the compound in DMSO and ethanol at a controlled temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Absolute Ethanol
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed microcentrifuge
-
Calibrated pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
-
Appropriate vials (e.g., 2 mL glass vials with screw caps)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent. An amount that is visibly in excess of what is expected to dissolve is recommended.
-
Add a precise volume of the respective solvent (DMSO or ethanol) to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[5]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
-
Sample Analysis:
-
Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method with a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Sources
An In-depth Technical Guide on the Stability and Storage of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Abstract
This technical guide provides a comprehensive overview of the critical stability and storage considerations for 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline, a heterocyclic amine of significant interest in biomedical research and drug development. Synthesizing data from material safety data sheets, relevant chemical literature, and established best practices for analogous compounds, this document outlines the optimal conditions for maintaining the integrity and purity of this reagent. Key topics include recommended storage temperatures, sensitivity to environmental factors such as light, humidity, and pH, and potential degradation pathways. Furthermore, this guide details essential handling protocols, safety precautions, and methodologies for stability assessment to ensure reliable and reproducible experimental outcomes for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a member of the imidazoquinoline class of compounds. These are heterocyclic aromatic amines that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The structural integrity of this compound is paramount for its intended applications, making a thorough understanding of its stability profile and appropriate storage conditions essential for any laboratory or research setting.
Imidazoquinoline derivatives are known for their potential as immune response modifiers and have been investigated for various therapeutic applications. The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules and as a reference standard in analytical studies. Therefore, ensuring its stability is a prerequisite for the validity and reproducibility of research findings.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its stability and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClN₃ | [1] |
| Molecular Weight | 217.65 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Insoluble in water. | [2][3] |
Core Stability Considerations and Degradation Pathways
The stability of this compound is influenced by several environmental factors. Understanding these sensitivities is key to preventing degradation and ensuring the long-term integrity of the compound.
Temperature
Temperature is a critical factor in the stability of most chemical reagents. For this compound, long-term storage at low temperatures is recommended to minimize thermal degradation.
-
Long-term Storage: The recommended temperature for long-term storage is -20°C.[4] This condition significantly slows down potential degradation reactions.
-
Short-term Storage: For short-term use, the compound may be stored at room temperature, though this is not ideal for extended periods.[4]
It is imperative to avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially lead to physical changes in the crystalline structure, affecting its solubility and reactivity.
Light
Many heterocyclic aromatic compounds exhibit photosensitivity, and imidazoquinoline derivatives are no exception. Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical degradation reactions.
-
Recommendation: Store the compound in a dark or amber vial to protect it from light.[5] While modest exposure to ambient light during handling is generally acceptable, prolonged exposure should be avoided.[5] Direct sunlight exposure is particularly detrimental.[5]
Humidity and Air
The presence of moisture can lead to hydrolysis of the chloro group in this compound, altering its chemical structure and properties. Oxygen in the air can also contribute to oxidative degradation over time.
-
Handling Precautions: When removing the compound from cold storage, it is crucial to allow the vial to equilibrate to room temperature before opening.[5] This prevents condensation of atmospheric moisture on the cold compound.[5]
-
Inert Atmosphere: For optimal long-term stability, after use, purging the vial with an inert gas such as dry nitrogen or argon before sealing can help to displace moisture and oxygen, thereby extending the shelf life of the reagent.[5]
pH
The stability of imidazoquinoline derivatives can be pH-dependent. While specific data for this compound is not extensively detailed in the provided search results, related compounds show varying stability under different pH conditions. For instance, a related compound, 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline, is stable in the physiological pH range of 5.5-9.0 but becomes labile at acidic pH (≤2.0).[6] This suggests that this compound should be stored in a neutral environment, and exposure to strong acids or bases should be avoided unless part of a specific reaction protocol.
Potential Degradation Pathways
While specific degradation pathways for this compound are not explicitly outlined in the provided search results, based on its structure and the behavior of similar compounds, several potential degradation routes can be hypothesized.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to maintain the quality and integrity of this compound.
Summary of Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C. Short-term: Room temperature is permissible. | Minimizes thermal degradation.[4] |
| Light | Store in a dark, light-resistant container. | Prevents photochemical degradation.[5] |
| Atmosphere | Keep in a tightly sealed container. Purge with inert gas for long-term storage. | Protects from moisture and oxidation.[5][7] |
Step-by-Step Handling Procedure
-
Equilibration: Before use, remove the container from the -20°C freezer and allow it to warm to ambient temperature in a desiccator to prevent moisture condensation.[5]
-
Dispensing: Conduct all weighing and handling in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the solid powder.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][10]
-
Resealing: After dispensing the required amount, if storing for an extended period, purge the vial with an inert gas (e.g., argon or nitrogen) before tightly sealing the cap.[5]
-
Return to Storage: Promptly return the container to the recommended -20°C storage condition.
Safety and Hazard Information
As with any chemical reagent, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety precautions.
-
Hazard Statements: While a specific safety data sheet (SDS) for this exact compound was not available in the search results, related imidazoquinoline compounds are suspected of causing genetic defects and may cause cancer.[11] Some quinoline derivatives can cause skin, eye, and respiratory irritation.[10]
-
Precautionary Measures:
Stability Assessment Methodology
To ensure the continued integrity of this compound, particularly for long-term studies or when using older batches, a stability assessment is recommended.
Experimental Protocol for Stability Indicating HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of a compound and detecting the presence of degradation products.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.
-
Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the test sample solution.
-
Compare the chromatograms. The presence of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
-
The purity of the sample can be calculated by dividing the peak area of the main compound by the total area of all peaks.
-
Caption: Workflow for HPLC-based stability assessment.
Conclusion
The chemical stability of this compound is crucial for its effective use in research and development. By adhering to the storage and handling guidelines outlined in this technical guide—specifically, long-term storage at -20°C in a dark, dry, and inert environment—researchers can ensure the integrity and purity of this valuable compound. Implementing routine stability assessments, particularly for critical applications, will further guarantee the reliability and reproducibility of experimental results. A proactive approach to the storage and handling of this reagent is a cornerstone of good laboratory practice and scientific integrity.
References
-
PubMed. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. [Link]
-
MSF Medical Guidelines. Drug quality and storage. [Link]
-
Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Eawag-BBD. 3-Methylquinoline Degradation Pathway. [Link]
-
PubChem. 2-(2-methylpropyl)-3H-imidazo[4,5-f]quinoline. [Link]
-
National Institutes of Health. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. [Link]
-
ResearchGate. Pathway proposed for the degradation of quinoline. [Link]
-
Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
-
National Institutes of Health. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. [Link]
-
European Medicines Agency. Guideline on declaration of storage conditions. [Link]
-
ACS Publications. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
-
National Institutes of Health. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
-
National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). [Link]
-
PubChem. 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]
-
PubMed. Long-term stability of ready-to-use 1-mg/mL midazolam solution. [Link]
-
FooDB. Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900). [Link]
-
Deweina. This compound. [Link]
-
Inchem.org. IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). [Link]
Sources
- 1. 3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline_其他_德威钠 [gbwol.com]
- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. lgcstandards.com [lgcstandards.com]
An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline Interactions
A Senior Application Scientist's Perspective on Methodologies, Validation, and Interpretation
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in silico modeling of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline. As the specific biological target for this compound is not extensively documented in publicly available literature, this guide will proceed under the hypothesis that, like many imidazoquinolines, it is a potential kinase inhibitor.[1][2][3] We will therefore focus on a structured workflow to investigate its interaction with a representative protein kinase.
The principles and protocols outlined herein are broadly applicable to the study of small molecule-protein interactions and are designed to ensure scientific rigor and reproducibility.
Foundational Principles: Understanding the Molecule and the Approach
This compound is a heterocyclic compound. Its core structure is shared by various biologically active molecules, including known kinase inhibitors.[1][2][3] In silico modeling provides a powerful, resource-efficient avenue to predict and analyze the potential binding of this molecule to a biological target.[4] Our approach will be multi-faceted, integrating ligand- and structure-based methods to build a robust understanding of its potential interactions.
The core of our investigation will revolve around a hypothetical target, for instance, a serine/threonine kinase which plays a crucial role in various cellular processes.[5] The selection of a specific kinase would typically be driven by preliminary experimental data or therapeutic interest. For the purpose of this guide, we will assume a target has been selected and its three-dimensional structure is available in the Protein Data Bank (PDB).[6][7]
The In Silico Workflow: A Multi-Step Investigative Funnel
A robust in silico analysis does not rely on a single method but rather employs a funneling approach, starting with broad screening and progressing to more computationally intensive and detailed analyses.
Caption: A typical in silico workflow for investigating protein-ligand interactions.
Ligand and Protein Preparation: The Critical First Step
The quality of your input structures directly dictates the reliability of your results. This preparatory phase is paramount and requires meticulous attention to detail.
Ligand Preparation
The 3D structure of this compound must be accurately generated and optimized.
Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
-
Energy Minimization:
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric clashes and finds a low-energy conformation.
-
-
Protonation State and Tautomers:
-
Determine the likely protonation state at a physiological pH (typically 7.4). Software like Open Babel can assist with this.
-
Generate possible tautomers, as the correct tautomeric form is crucial for accurate interaction prediction.
-
-
File Format Conversion:
-
Save the prepared ligand in a format suitable for the chosen docking and simulation software (e.g., .mol2, .sdf, or .pdbqt for AutoDock Vina).
-
Protein Preparation
The raw crystal structure from the PDB is not immediately ready for simulation. It must be "cleaned" and prepared.
Protocol: Protein Preparation
-
Obtain Protein Structure:
-
Initial Cleaning:
-
Remove water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the study. The decision to keep or remove crystallographic waters in the binding site is critical and depends on whether they are known to mediate ligand binding.
-
-
Handling Missing Residues and Loops:
-
Check for missing residues or loops in the crystal structure. If they are far from the binding site, they may be ignored. If they are close to or part of the binding site, they must be modeled using tools like MODELLER or the loop modeling functionalities within molecular modeling suites.
-
-
Protonation and Addition of Hydrogens:
-
Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at the chosen pH.
-
-
Energy Minimization:
-
Perform a constrained energy minimization of the protein to relax any strain introduced during the preparation steps, while keeping the backbone atoms fixed to preserve the experimental conformation.
-
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.[9][10][11][12] This can be done in two ways: ligand-based or structure-based.
Ligand-Based Pharmacophore Modeling
This approach is used when a set of known active molecules is available, but the structure of the target protein is unknown.[11] A common pharmacophore model is generated from the alignment of these active compounds.
Structure-Based Pharmacophore Modeling
With a known protein structure, a pharmacophore can be derived from the key interaction points within the binding site.[13]
Protocol: Structure-Based Pharmacophore Generation
-
Identify Interaction Features:
-
Load the prepared protein structure into a molecular modeling program.
-
Analyze the binding pocket to identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
-
Generate Pharmacophore Model:
-
Use a pharmacophore generation tool to create a model based on these features. The model will consist of a 3D arrangement of these pharmacophoric points with specific radii.
-
-
Refine and Validate:
-
If a known inhibitor is available, ensure it maps well to the generated pharmacophore.
-
Caption: A simple pharmacophore model illustrating key chemical features.
The generated pharmacophore model for this compound can then be used for virtual screening of large compound libraries to identify other molecules with the potential to bind to the same target.[10][12]
Molecular Docking: Predicting Binding Conformation and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[14][15] It is a cornerstone of structure-based drug design.[1][4]
Protocol: Molecular Docking with AutoDock Vina
-
Prepare Ligand and Receptor Files:
-
Convert the prepared ligand and protein structures into the PDBQT format using AutoDock Tools.[16] This format includes atomic charges and atom types.
-
-
Define the Search Space (Grid Box):
-
Define a grid box that encompasses the binding site of the protein. The size and center of this box are critical parameters.[16]
-
-
Run Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation.[17] Vina will sample different conformations of the ligand within the defined search space and score them.
-
-
Analyze Results:
-
Vina will output a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).[15]
-
Visualize the top-ranked poses in the context of the protein's binding site to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Table 1: Example Docking Results for this compound
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.2 | MET109, GLY110, LYS53 |
| 2 | -8.8 | VAL38, ALA51, LEU156 |
| 3 | -8.5 | ILE36, PHE169 |
Molecular Dynamics Simulation: Capturing the Dynamic Nature of Interactions
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[18][19][20] This provides insights into the stability of the binding pose and can be used to calculate binding free energies.
Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Combine the coordinates of the best-docked pose of the protein-ligand complex.
-
Choose an appropriate force field (e.g., CHARMM36m for the protein and CGenFF for the ligand).[21][22][23] The CHARMM General Force Field (CGenFF) is specifically designed for drug-like molecules.[22][24]
-
Place the complex in a periodic box of water molecules and add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a robust energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This allows the solvent and ions to equilibrate around the protein-ligand complex.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
-
Caption: A detailed workflow for molecular dynamics simulation of a protein-ligand complex.
Data Interpretation and Validation
The results of in silico modeling are predictions and must be interpreted with a critical eye.
-
Docking Scores: While useful for ranking, the absolute values of docking scores are not always a perfect predictor of experimental binding affinity. It is more reliable to compare the scores of different ligands against the same target.
-
MD Simulation Stability: A stable RMSD for the ligand throughout the simulation suggests a stable binding mode. Large fluctuations may indicate an unstable interaction.
-
Cross-Validation: Whenever possible, validate your computational predictions with experimental data. For example, if you predict that a specific residue is crucial for binding, a site-directed mutagenesis experiment could confirm this.
Conclusion
The in silico modeling of this compound, as outlined in this guide, provides a robust framework for generating hypotheses about its potential as a kinase inhibitor. By combining pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into its potential binding mode, affinity, and the dynamics of its interaction with a target protein. This knowledge is invaluable for guiding further experimental studies and accelerating the drug discovery process.
References
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Pharmacophore modeling in drug design. (2025). PubMed. Retrieved from [Link]
-
Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). PubMed. Retrieved from [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]
-
Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2023). ResearchGate. Retrieved from [Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). MDPI. Retrieved from [Link]
-
Protein Data Bank. (n.d.). Wikipedia. Retrieved from [Link]
-
What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. Retrieved from [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
-
GROMACS Tutorials. (n.d.). Retrieved from [Link]
-
(PDF) Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). ResearchGate. Retrieved from [Link]
-
Pharmacophore Modeling. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Structure-based in silico approach for selection of kinase inhibitors. (2016). IOVS | ARVO Journals. Retrieved from [Link]
-
Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]
-
Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved from [Link]
-
Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2017). ACS Chemical Biology. Retrieved from [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer. Retrieved from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]
-
Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. Retrieved from [Link]
-
In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (2023). ACS Publications. Retrieved from [Link]
-
CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. (2021). Scilit. Retrieved from [Link]
-
Small Molecule Docking. (n.d.). KBbox: Methods. Retrieved from [Link]
-
GROMACS Protein Ligand Complex Simulations. (n.d.). William L. Jorgensen Research Group. Retrieved from [Link]
-
Force fields for small molecules. (2017). PMC - NIH. Retrieved from [Link]
-
Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. (2020). ACS Publications. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from [Link]
-
Small molecule docking. (n.d.). Bonvin Lab. Retrieved from [Link]
-
13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
(PDF) Force Fields for Small Molecules. (2017). ResearchGate. Retrieved from [Link]
-
CHARMM. (n.d.). CHARMM. Retrieved from [Link]
-
RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved from [Link]
Sources
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 7. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 8. rcsb.org [rcsb.org]
- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 14. KBbox: Methods [kbbox.h-its.org]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. indico4.twgrid.org [indico4.twgrid.org]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. scilit.com [scilit.com]
- 22. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Introduction
Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are the subject of intense research in medicinal chemistry due to their broad spectrum of biological activities, including potential anticancer properties.[1][2] The imidazo[4,5-f]quinoline scaffold, in particular, is a key component in various bioactive molecules. The novel compound, 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline, is a subject of interest for its potential therapeutic applications. A critical initial step in the evaluation of any new chemical entity for pharmacological use is the rigorous assessment of its cytotoxic effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for this compound.
These application notes will detail the principles and protocols for three commonly employed cytotoxicity assays: the MTT, XTT, and LDH assays. The focus will be on providing a robust and adaptable framework for the initial screening of the cytotoxic potential of this compound against various cell lines.
Principles of In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are essential tools for determining the potential of a compound to cause cell death or inhibit cell proliferation.[3] These assays rely on various cellular markers to assess cell viability.[4]
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that is widely used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT to form purple formazan crystals.[5] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]
XTT Assay: A Soluble Formazan Alternative
Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay also measures the metabolic activity of cells. However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step.[7] This makes the XTT assay generally faster and less prone to errors associated with the solubilization of formazan crystals.[8]
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[3][10] The released LDH activity is quantified by a coupled enzymatic reaction that results in the formation of a colored product, which is measured spectrophotometrically.[11] This assay is a reliable indicator of cell lysis and cytotoxicity.[12]
Experimental Workflow Overview
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for this compound
This protocol provides a detailed, step-by-step methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line(s) (e.g., Caco-2, MCF-7, HepG2)[13][14]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[15]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Procedure
Day 1: Cell Seeding
-
Cell Culture: Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Resuspend the cells in complete medium and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
Day 2: Compound Treatment
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to prepare a series of working concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Day 3/4/5: MTT Assay and Data Collection
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.[15]
-
Incubation and Shaking: Incubate the plate for an additional 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Adaptation for XTT and LDH Assays
-
XTT Assay: After the compound treatment period, add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours. The absorbance can then be measured directly at 450-500 nm without a solubilization step.[16]
-
LDH Assay: After the compound treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions and incubate at room temperature, protected from light.[17] Measure the absorbance at 490 nm.[9]
Data Analysis and Interpretation
The cytotoxic effect of this compound is determined by calculating the percentage of cell viability compared to the vehicle-treated control cells.
Calculation of Percentage Cell Viability:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.[1] The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50%. This can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.254 | 0.087 | 100% |
| 0.1 | 1.211 | 0.075 | 96.57% |
| 1 | 1.053 | 0.061 | 83.97% |
| 10 | 0.627 | 0.042 | 50.00% |
| 50 | 0.213 | 0.025 | 16.98% |
| 100 | 0.105 | 0.018 | 8.37% |
Caption: Example data table for MTT assay results.
Safety and Handling Precautions
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro cytotoxicity assessment of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential. Careful experimental design, including appropriate controls and concentration ranges, is crucial for generating reliable and reproducible data, which is a critical step in the early stages of drug discovery and development.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. neuroproof.com [neuroproof.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. lgcstandards.com [lgcstandards.com]
Application Note: A Framework for Evaluating 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline in Kinase Inhibitor Screening
Introduction: The Quest for Specific Kinase Inhibitors
Protein kinases are a vast and crucial class of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a well-established hallmark of numerous diseases, particularly cancer, making them one of the most intensively pursued classes of drug targets.[1] The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[2][3] Fusing an imidazole ring to this core creates imidazoquinolines, a chemical class that has yielded potent inhibitors against key signaling kinases.[4][5]
Specifically, derivatives of the related imidazo[4,5-c]quinoline scaffold have been developed as potent modulators of the critical PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7][8] This document presents a comprehensive framework for the initial characterization of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline , a novel analog within this promising class. While specific biological data for this compound is not yet widely published[9][10][11], its structural similarity to known kinase inhibitors warrants a thorough investigation.
This application note provides a series of detailed protocols designed to guide researchers in assessing the compound's potential as a kinase inhibitor. We will proceed from a direct, target-based biochemical assay to a more physiologically relevant cell-based validation, culminating in an assessment of general cytotoxicity. This tiered approach ensures a rigorous and efficient evaluation, generating the critical data needed to determine the compound's promise as a therapeutic lead.
Part 1: Primary Screening via Biochemical Assay
The Rationale: Isolating the Target Interaction
The first step in characterizing a potential inhibitor is to determine its direct effect on the purified target enzyme, free from the complexities of a cellular environment.[12] A biochemical assay measures the ability of a compound to inhibit the catalytic activity of a kinase—the transfer of a phosphate group from ATP to a substrate.[13] For this purpose, we recommend a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™), as it is a universal byproduct of kinase activity, highly sensitive, and avoids the use of radioactive materials.[14][15]
Based on the activity of related imidazoquinoline compounds[6][7], a logical starting point for screening is a kinase within the PI3K/AKT/mTOR pathway, such as PI3Kα or mTOR.
Protocol 1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.
Materials and Reagents:
-
This compound
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate
-
Adenosine 5'-triphosphate (ATP), high purity
-
Known inhibitor for the target kinase (e.g., Alpelisib for PI3Kα) for use as a positive control
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., 100 µM to 5 nM final assay concentration).
-
Scientist's Note: Maintaining a consistent, low percentage of DMSO in the final reaction (typically ≤1%) is critical to prevent solvent-induced inhibition of the enzyme.[16]
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Test Compound: Kinase + Substrate + ATP + Test Compound dilutions.
-
Positive Control: Kinase + Substrate + ATP + Positive Control Inhibitor dilutions.
-
Negative Control (0% Inhibition): Kinase + Substrate + ATP + DMSO vehicle.
-
Blank (100% Inhibition): Substrate + ATP + DMSO vehicle (no kinase).
-
-
Add 1 µL of the appropriate compound/DMSO from your dilution series to the designated wells.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range.
-
Add 10 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[17]
-
To initiate the reaction, add 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))
-
-
Plot the Percent Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cellular Assay for Target Validation
The Rationale: Moving Beyond the Test Tube
A promising result in a biochemical assay is only the first step. Many compounds that are potent in a purified system fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.[18] Therefore, it is crucial to verify that the compound can engage its target inside intact cells and produce a functional downstream effect. A cellular target engagement assay confirms that the inhibitor reaches its intended kinase and modulates the signaling pathway.[19]
A robust method for this is to measure the phosphorylation status of a key downstream substrate of the target kinase via Western blot. For the PI3K/AKT pathway, inhibiting PI3K should lead to a measurable decrease in the phosphorylation of AKT at Serine 473.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses the inhibition of a specific signaling pathway in a relevant cancer cell line.
Materials and Reagents:
-
This compound
-
Appropriate cell line (e.g., HCT116, which has a PIK3CA mutation)
-
Complete cell culture medium (e.g., McCoy's 5A + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-phospho-AKT (Ser473), Anti-total-AKT, Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and Western blotting equipment
Methodology:
-
Cell Culture and Treatment:
-
Culture HCT116 cells to ~80% confluency.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Scientist's Note: The treatment time should be long enough to observe changes in phosphorylation but short enough to precede widespread cell death, which could confound the results.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes to denature the proteins.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-AKT (p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis and Re-probing:
-
Quantify the band intensity for p-AKT using densitometry software.
-
Strip the membrane and re-probe with an antibody for total AKT and then for a loading control like GAPDH to ensure equal protein loading across lanes.
-
Normalize the p-AKT signal to the total AKT signal. Plot the normalized p-AKT levels against compound concentration to assess dose-dependent inhibition.
-
Part 3: Distinguishing Efficacy from Toxicity
The Rationale: Ensuring Target Specificity
An effective kinase inhibitor should ideally induce its desired effect (e.g., halting proliferation) at concentrations far below those that cause general cell death.[20][21] A cytotoxicity assay is therefore essential to determine the compound's therapeutic window.[22] Assays that measure the integrity of the cell membrane, such as those quantifying the release of lactate dehydrogenase (LDH), are excellent indicators of necrotic cell death.[20]
Protocol 3: Cytotoxicity Assessment (LDH Release Assay)
This protocol measures the concentration of the compound that causes significant damage to the plasma membrane, leading to cell death.
Materials and Reagents:
-
This compound
-
Cell line used in the cellular assay (e.g., HCT116)
-
LDH Cytotoxicity Assay Kit
-
Clear 96-well cell culture plates
-
Lysis buffer (provided in kit, for maximum LDH release control)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the same serial dilution of the compound used in other assays. Include the following controls:
-
Vehicle Control: Cells treated with DMSO only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
-
Incubation: Incubate the plate for a duration relevant to a therapeutic context (e.g., 24 or 48 hours).
-
Assay Procedure:
-
Carefully transfer a portion of the culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_Max_Release - Signal_Vehicle)
-
-
Plot the percent cytotoxicity against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Data Interpretation and Summary
The data from these three core assays provide a comprehensive initial profile of the test compound. The results can be effectively summarized for comparison.
Table 1: Hypothetical Screening Data for this compound
| Parameter | This compound | Control Inhibitor (Alpelisib) | Interpretation |
| Target Kinase | PI3Kα | PI3Kα | The enzyme being tested. |
| Biochemical IC50 | 85 nM | 5 nM | Direct potency against the purified enzyme. |
| Cellular p-AKT IC50 | 250 nM | 20 nM | Potency within a cellular context; reflects permeability and target engagement. |
| Cytotoxicity CC50 | > 20 µM | > 20 µM | Concentration causing general cell death. |
| Selectivity Index | > 80 | > 1000 | Ratio of CC50 to Cellular IC50; indicates therapeutic window. |
Expert Insights:
-
Biochemical vs. Cellular Potency: A significant drop in potency from the biochemical to the cellular assay (as seen in the hypothetical data) can suggest issues with cell permeability or that the compound is being removed from the cell by efflux pumps.
-
Therapeutic Window: The selectivity index (CC50 / Cellular IC50) is a critical metric. A large index suggests that the compound's anti-proliferative effect is due to specific kinase inhibition rather than general toxicity. The hypothetical value of >80 is promising and warrants further investigation.
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. - OAK Open Access Archive [oak.novartis.com]
- 9. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 10. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]
- 11. usbio.net [usbio.net]
- 12. tandfonline.com [tandfonline.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. opentrons.com [opentrons.com]
- 22. nebiolab.com [nebiolab.com]
Application Note: Preparation of High-Purity Stock Solutions of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline for Research Applications
An Application Guide by a Senior Application Scientist
Introduction
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline is a heterocyclic compound belonging to the imidazoquinoline class. Molecules in this family are of significant interest to researchers, particularly in immunology and oncology, for their ability to modulate immune responses, often through interaction with Toll-like receptors (TLRs).[1] The integrity of experimental data derived from in vitro and in vivo studies is critically dependent on the accurate and reproducible preparation of compound stock solutions. Improper solubilization, degradation, or inaccurate concentration assessment can lead to misleading results.
This document provides a detailed, field-proven protocol for the preparation, handling, and storage of stock solutions of this compound. The methodologies outlined herein are designed to ensure solution stability, concentration accuracy, and experimental validity, grounded in the physicochemical properties of chlorinated heterocyclic compounds.
Compound Properties and Characteristics
A foundational understanding of the compound's properties is essential for proper handling. Key characteristics are summarized below.
| Property | Value | Source |
| Full Chemical Name | This compound | - |
| CAS Number | 161087-48-5 | [2] |
| Molecular Formula | C₁₁H₈ClN₃ | [3] |
| Molecular Weight | 217.65 g/mol | [4] |
| Appearance | Crystalline Solid | [5] |
| Known Solubility | Soluble in Dimethylformamide (DMF), Ethanol, Methanol | [3] |
| Recommended Storage | Long-term: -20°C; Short-term: Room Temperature | [3] |
Critical Safety Precautions: A Self-Validating System of Safety
The toxicological properties of this compound have not been fully elucidated. However, related imidazoquinoline compounds are known carcinogens and mutagens.[6][7][8][9] Furthermore, chlorinated organic molecules require specific handling precautions.[10][11] A rigorous approach to safety is therefore mandatory.
-
Engineering Controls : All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:
-
Gloves : Nitrile or other chemically resistant gloves. Inspect gloves before use and change them immediately if contamination occurs.[12]
-
Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles.[5]
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Compound Handling :
-
Air and Moisture Sensitivity : Chlorinated heterocyclic compounds can be sensitive to air and moisture, leading to degradation.[13] While specific data for this compound is sparse, it is best practice to minimize its exposure to the atmosphere.
-
Static Discharge : The solid is a fine powder; avoid conditions that could generate static electricity.
-
-
Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[5]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Experimental Protocol I: Preparation of a High-Concentration Primary Stock Solution
This protocol details the preparation of a concentrated stock, typically in an organic solvent like DMSO or DMF, which serves as the foundation for all subsequent experimental dilutions. The choice of solvent is critical; high-purity, anhydrous-grade solvents are strongly recommended to prevent compound degradation.
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Calibrated micropipettes (P1000, P200)
-
Sterile pipette tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (as detailed in Section 2)
Caption: Workflow for preparing a primary stock solution.
Step 1: Pre-Protocol Calculations
-
Rationale : Accurate calculations are fundamental to achieving the desired final concentration.
-
Action : Determine the mass of the compound needed. Use the following formula:
Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Final Volume (L)
-
Example for a 10 mM stock in 5 mL:
Mass (g) = (0.010 mol/L) × (217.65 g/mol ) × (0.005 L) = 0.01088 g = 10.88 mg
Step 2: Compound Handling and Weighing
-
Rationale : To ensure accurate weighing and prevent loss of material, the supplied vial must be handled correctly. Centrifugation is a critical step to collect all the powder at the bottom of the vial, which may have shifted during shipping.[3]
-
Action :
-
Allow the manufacturer's vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Briefly centrifuge the vial (e.g., 1 minute at 1,000 x g) to pellet the solid.
-
In a chemical fume hood, carefully weigh the calculated mass (e.g., 10.88 mg) into a new, appropriately sized amber vial. Perform this step efficiently to minimize air exposure.
-
Step 3: Solubilization
-
Rationale : Complete dissolution is non-negotiable for a homogenous stock. A combination of mechanical and energy-based methods ensures even recalcitrant particles are dissolved.
-
Action :
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 5 mL) to the vial containing the weighed compound.
-
Immediately cap the vial tightly and vortex for 1-2 minutes.
-
If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can be applied, but monitor for any color change, which could indicate degradation.
-
Self-Validation Check : Hold the vial up to a light source. The solution should be perfectly clear and free of any visible particulates or haze. If particulates remain, repeat Step 3.3.
-
Step 4: Aliquoting and Storage
-
Rationale : To maintain the long-term integrity of the stock solution, it is crucial to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation. Aliquoting into single-use volumes is the best practice.
-
Action :
-
Dispense the primary stock solution into smaller-volume, light-protecting (amber) cryovials suitable for -20°C storage.
-
Label each aliquot clearly with: Compound Name, Concentration, Solvent, and Date of Preparation.
-
Store the aliquots at -20°C for long-term use.[3]
-
Experimental Protocol II: Preparation of Aqueous Working Solutions
Most biological experiments require the dilution of the primary organic stock into an aqueous buffer or cell culture medium. This step is a common source of error due to the poor aqueous solubility of many heterocyclic compounds.[14]
-
Rationale : Abruptly changing the solvent environment from organic to aqueous can cause the compound to precipitate, drastically reducing its effective concentration in the assay.
-
Action :
-
Calculate the volume of primary stock needed for the desired final concentration in your aqueous medium.
V₁ = (C₂ × V₂) / C₁ Where V₁=Volume of stock, C₁=Concentration of stock, V₂=Final volume, C₂=Final concentration.
-
Dispense the final volume of aqueous buffer/medium into a tube.
-
While the tube is actively vortexing, add the small volume of the primary stock solution directly into the liquid. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Crucial Consideration : Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5%) and constant across all experimental and control conditions, as the solvent itself can have biological effects.
-
References
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC. PubMed Central.[Link]
-
Imiquimod Solubility in Different Solvents: An Interpretative Approach. MDPI.[Link]
-
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. PubMed.[Link]
-
Imiquimod Solubility in Different Solvents: An Interpretative Approach. PubMed.[Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor.[Link]
-
New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. MDPI.[Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor.[Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor.[Link]
-
chlorinated solvents– storage and handling. Solvay.[Link]
-
This compound, TRC. Fisher Scientific Canada.[Link]
-
This compound. Dewar.[Link]
-
2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem.[Link]
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). NCBI Bookshelf.[Link]
Sources
- 1. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 161087-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. 3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline_其他_德威钠 [gbwol.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline as a Privileged Scaffold for Drug Design
Abstract
The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1] Its fusion with an imidazole ring to form the imidazo[4,5-f]quinoline system creates a heterocyclic framework with profound biological potential. While congeners like 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) are known for their mutagenic properties, strategic substitutions can unlock potent and selective therapeutic activities.[2][3] This document provides a comprehensive guide for the exploration of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline as a versatile scaffold for the design of novel kinase and immune-modulatory inhibitors. We present a well-reasoned, hypothetical synthetic route to this core structure and detail robust protocols for its evaluation against key cellular pathways frequently dysregulated in cancer and inflammatory diseases, namely the PI3K/AKT/mTOR and JAK/STAT signaling cascades.
Introduction: The Imidazo[4,5-f]quinoline Scaffold
The imidazo[4,5-f]quinoline architecture is a rich source of pharmacologically active molecules. Derivatives have demonstrated a wide array of biological effects, including potent immunostimulatory activity and anthelmintic properties.[4][5] The strategic placement of a chlorine atom at the 2-position of the imidazole ring serves as a crucial synthetic handle. This versatile leaving group allows for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the generation of diverse compound libraries with varied functionalities. The methyl group at the 3-position (N3 of the imidazole ring) is hypothesized to modulate solubility and metabolic stability, while also potentially influencing binding interactions with target proteins.
Given the established role of related quinoline and imidazopyridine derivatives as inhibitors of critical signaling pathways, we propose the this compound scaffold as a promising starting point for the development of targeted therapeutics.[6][7][8] Specifically, its structural features suggest potential for potent inhibition of protein kinases such as PI3K, AKT, mTOR, and JAKs, which are central nodes in cancer cell proliferation, survival, and immune response regulation.[9][10]
Proposed Synthetic Pathway
The synthesis of the target scaffold can be envisioned through a multi-step sequence, commencing with a substituted quinoline precursor. This proposed route is based on established heterocyclic chemistry principles and synthetic transformations reported for analogous structures.[11][12][13]
Caption: Proposed synthetic route for this compound.
Protocol 2.1: Synthesis of this compound
Materials:
-
6-Amino-5-nitroquinoline
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
Procedure:
-
Step 1: Synthesis of Quinoline-5,6-diamine.
-
To a stirred suspension of 6-amino-5-nitroquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
-
Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with hot ethanol.
-
Neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of 3H-Imidazo[4,5-f]quinolin-2-ol.
-
Dissolve the crude quinoline-5,6-diamine (1.0 eq) in anhydrous THF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the solvent under reduced pressure.
-
Triturate the residue with water, collect the resulting precipitate by filtration, wash with water, and dry to obtain the desired product.
-
-
Step 3: Synthesis of 2-Chloro-3H-imidazo[4,5-f]quinoline.
-
Carefully add 3H-Imidazo[4,5-f]quinolin-2-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (10-15 eq).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
-
Step 4: Synthesis of this compound.
-
To a solution of 2-Chloro-3H-imidazo[4,5-f]quinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add methyl iodide (CH₃I) (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes/EtOAc) to afford the final product.
-
Application in Drug Design: Targeting Key Signaling Pathways
The this compound scaffold is a prime candidate for derivatization to target oncogenic and inflammatory signaling pathways. The 2-chloro position allows for the introduction of various amine, ether, or thioether linkages through SNAr, enabling fine-tuning of the molecule's properties to achieve desired potency and selectivity.
Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Imidazoquinoline derivatives have been identified as potent inhibitors of this pathway.[14]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazoquinoline derivatives.
Protocol 3.1.1: In Vitro PI3K Kinase Assay
This protocol describes a luminescent-based assay to measure the activity of a purified PI3K enzyme and the inhibitory potential of test compounds.[2][15]
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (derived from the this compound scaffold) in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup:
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound ID | Target | IC₅₀ (nM) |
| Control-1 (Known PI3K Inhibitor) | PI3Kα | 10 |
| Scaffold-Derivative-A | PI3Kα | Experimental Value |
| Scaffold-Derivative-B | PI3Kα | Experimental Value |
| Hypothetical data table for summarizing results. |
Targeting the JAK/STAT Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity and inflammation.[10][16] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[17][18]
Caption: Inhibition of the JAK/STAT signaling pathway by imidazoquinoline derivatives.
Protocol 3.2.1: NF-κB Reporter Assay
As NF-κB is a key transcription factor downstream of many inflammatory pathways that can be modulated by JAK/STAT signaling, an NF-κB reporter assay is a valuable tool to assess the immunomodulatory activity of the synthesized compounds.[19][20][21]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add 20 µL of the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated controls.
-
Incubate for an additional 6-8 hours at 37°C.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background from the unstimulated control. Calculate IC₅₀ values from the dose-response curves.
Protocol 3.2.2: Cytokine Release Assay
This protocol measures the effect of the test compounds on the release of key pro-inflammatory cytokines from immune cells.[7][14][22]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
RPMI-1640 medium with 10% FBS.
-
Test compounds dissolved in DMSO.
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes, or Phytohaemagglutinin (PHA) for T-cells).
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IFN-γ).
-
96-well cell culture plates.
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI-1640 medium.
-
Assay Setup:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Add serial dilutions of the test compounds or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add the stimulant (e.g., LPS at 100 ng/mL) to the wells.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex immunoassay system according to the manufacturer's instructions.
-
-
Data Analysis: Determine the effect of the compounds on cytokine production by comparing the levels in treated wells to the stimulated vehicle control. Calculate IC₅₀ values for the inhibition of cytokine release.
| Compound ID | Cytokine Measured | IC₅₀ (nM) |
| Control-2 (Known JAK Inhibitor) | TNF-α | 50 |
| Scaffold-Derivative-C | TNF-α | Experimental Value |
| Scaffold-Derivative-D | IL-6 | Experimental Value |
| Hypothetical data table for summarizing results. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and immunology. The synthetic accessibility of the 2-chloro position provides a gateway to a vast chemical space for structure-activity relationship (SAR) studies. The protocols outlined in this document provide a robust framework for synthesizing this core and evaluating its derivatives against key cellular targets. Future work should focus on the generation of a diverse library of analogs and their comprehensive profiling in a broader range of kinase and cellular assays to identify lead compounds with optimal potency, selectivity, and drug-like properties for further preclinical development.
References
-
Moyer, M. P., Weber, F. H., & Gross, J. L. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry, 35(24), 4595–4601. [Link]
-
Li, Y., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry, 65(18), 11949–11969. [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2819. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]
-
Weng, W., et al. (2013). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. OAK Open Access Archive. [Link]
-
JoVE Science Education Database. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Solomon, V. R., & Lee, H. (2011). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 6(4), 405-424. [Link]
-
Labcorp. (2021). 5 different kinds of cytokine release assays: weathering the storm. [Link]
-
Fernando, B., et al. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. Cytokine, 159, 156015. [Link]
-
Al-Issa, S. A. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 14(1), 15647. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024). ACS Omega. [Link]
-
PubChem. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline. [Link]
-
Shukla, N. M., et al. (2010). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8. Journal of Medicinal Chemistry, 53(11), 4450–4465. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptor 7 and 8. [Link]
-
Targeted Oncology. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. [Link]
-
Gries, A. J., et al. (2015). Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Medicinal Chemistry Letters, 6(10), 1049–1054. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2022). Molecules, 27(12), 3899. [Link]
-
Al-Hussain, K., & Al-Hussain, F. (2023). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Molecules, 28(13), 5081. [Link]
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. [Link]
-
Kumar, A., et al. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298–300. [Link]
-
Xin, P., et al. (2020). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 5, 285. [Link]
-
Frontiers in Immunology. (2022). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21413-21434. [Link]
-
Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy. (2025). Journal of Cancer Research and Clinical Oncology. [Link]
-
ResearchGate. (2024). JAK/STAT signaling pathway inhibitors for leukemia therapeutic potential : a systematic review on in vitro literatures. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). Molbank, 2022(3), M1447. [Link]
-
Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. (2020). ACS Medicinal Chemistry Letters, 11(5), 897–903. [Link]
-
ResearchGate. (n.d.). Conventional routes for the synthesis of quinoline derivatives. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ACS Omega, 7(16), 14013–14022. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024). ACS Omega. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PI3K (p110δ/p85α) Protocol [promega.jp]
- 3. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 5. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labcorp.com [labcorp.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. onclive.com [onclive.com]
- 17. mdpi.com [mdpi.com]
- 18. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2-Chloro Position of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Introduction: The Strategic Importance of the Imidazo[4,5-f]quinoline Scaffold
The imidazo[4,5-f]quinoline ring system is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Compounds bearing this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, and immunomodulatory properties.[1] The potent mutagenic and carcinogenic properties of some 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) derivatives, found in cooked meats, have spurred extensive research into the synthesis and biological evaluation of analogs to understand their structure-activity relationships (SAR).[2][3]
The functionalization of the 2-position of the imidazo[4,5-f]quinoline core is a key strategy for the generation of novel derivatives with potentially enhanced or modulated biological activities. The precursor, 3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline, serves as a versatile building block for introducing diverse substituents at this position. The electron-withdrawing nature of the quinoline ring system and the adjacent imidazole nitrogen atoms activate the 2-chloro group towards nucleophilic displacement and palladium-catalyzed cross-coupling reactions.
This guide provides detailed protocols for two key transformations of this compound: the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and nucleophilic aromatic substitution (SNAr) for the introduction of nitrogen-based nucleophiles. The methodologies described herein are based on established principles of heterocyclic chemistry and provide a robust starting point for the synthesis of novel imidazo[4,5-f]quinoline derivatives.
Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-methyl-3H-imidazo[4,5-f]quinolines
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4][5][6] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide offers high functional group tolerance and generally proceeds with high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).
-
Add the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table provides expected yields for the coupling of this compound with various arylboronic acids, based on similar reactions with 2-chloroquinolines.[7]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Methyl-2-phenyl-3H-imidazo[4,5-f]quinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-methyl-3H-imidazo[4,5-f]quinoline | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3-methyl-3H-imidazo[4,5-f]quinoline | 75-85 |
| 4 | 3-Thienylboronic acid | 3-Methyl-2-(thiophen-3-yl)-3H-imidazo[4,5-f]quinoline | 70-80 |
Part 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinolines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. The 2-chloro position of this compound is activated towards SNAr by the electron-withdrawing effects of the fused quinoline and imidazole rings. This allows for the direct displacement of the chloride with various nucleophiles, particularly amines.
Reaction Principle
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate.
-
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the ring system is restored, yielding the substituted product.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocol: General Procedure for Amination via SNAr
This protocol provides a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine (2.0-3.0 equivalents)
-
Base (optional, e.g., K₂CO₃ or Et₃N, 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or sealed tube for volatile amines)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a round-bottom flask or a sealed tube, dissolve this compound (1.0 mmol) in the chosen solvent (5-10 mL).
-
Add the amine (2.0-3.0 mmol). If the amine hydrochloride salt is used, add a base (e.g., triethylamine, 2.2 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL). If ethanol is used, concentrate the mixture under reduced pressure.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of dichloromethane and methanol.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Amination Reactions via SNAr
The following table presents expected outcomes for the amination of this compound with various amines, based on the reactivity of similar 2-chloro-heterocycles.[8][9]
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)morpholine | 80-90 |
| 2 | Benzylamine | N-Benzyl-3-methyl-3H-imidazo[4,5-f]quinolin-2-amine | 75-85 |
| 3 | Aniline | 3-Methyl-N-phenyl-3H-imidazo[4,5-f]quinolin-2-amine | 60-70 |
| 4 | Ammonia (in sealed tube) | 3-Methyl-3H-imidazo[4,5-f]quinolin-2-amine | 50-60 |
Conclusion
The 2-chloro position of this compound is a versatile handle for the synthesis of a diverse library of derivatives. The Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions presented in these application notes provide reliable and adaptable protocols for researchers in medicinal chemistry and drug development. The successful functionalization of this scaffold opens avenues for the discovery of novel compounds with tailored biological activities. Careful optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2024). Scientific Reports. Retrieved from [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved from [Link]
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). (n.d.). NCBI Bookshelf. Retrieved from [Link]
- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023). Egyptian Journal of Chemistry.
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry.
-
2-Amino-3-methylimidazo(4,5-f)quinoline. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). Molecules. Retrieved from [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2025).
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Arkivoc. Retrieved from [Link]
-
Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2019). ResearchGate. Retrieved from [Link]
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
-
Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. (2000). Semantic Scholar. Retrieved from [Link]
Sources
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline, a novel small molecule inhibitor, in relevant animal models. While specific in vivo efficacy data for this particular compound is not extensively available in public literature, this guide is constructed based on the well-established principles of evaluating imidazoquinoline-based Toll-like receptor 7 and 8 (TLR7/8) agonists in immuno-oncology. The protocols detailed herein are representative and should be adapted based on the specific characteristics of the compound and the research objectives. This guide emphasizes the use of syngeneic mouse models to assess both the direct anti-tumor effects and the immunomodulatory activity of the compound. Detailed methodologies for tumor model selection, in vivo efficacy studies, and pharmacodynamic biomarker analysis are provided to ensure a robust and reproducible evaluation.
Introduction: The Rationale for Evaluating this compound in Immuno-Oncology
Imidazoquinoline compounds have emerged as a promising class of molecules in cancer therapy, primarily due to their ability to modulate the innate and adaptive immune systems.[1] Many compounds in this family act as agonists for Toll-like receptors 7 and 8 (TLR7/8), which are key pattern recognition receptors expressed on various immune cells, including dendritic cells (DCs), macrophages, and B cells.[2] Activation of TLR7/8 signaling pathways triggers a cascade of downstream events, leading to the production of pro-inflammatory cytokines and chemokines, maturation of DCs, and enhanced antigen presentation.[3] This, in turn, can lead to the activation of T cells and natural killer (NK) cells, ultimately mounting a potent anti-tumor immune response.[4]
This compound, as a member of the imidazoquinoline family, is hypothesized to exert its anti-tumor efficacy through a similar mechanism. Evaluating this compound in preclinical animal models is a critical step in validating its therapeutic potential. The choice of an appropriate animal model is paramount for obtaining clinically relevant data. While traditional xenograft models using immunodeficient mice are valuable for assessing the direct cytotoxic effects of a compound on human cancer cells, they are unsuitable for evaluating immunomodulatory agents due to the absence of a functional immune system.[5]
Therefore, syngeneic mouse models, which involve the implantation of mouse tumor cells into immunocompetent mice of the same genetic background, are the gold standard for preclinical immuno-oncology research.[6][7][8] These models provide a fully intact immune system, allowing for the comprehensive evaluation of the interplay between the therapeutic agent, the tumor, and the host's immune response.[5]
This guide will focus on the application of syngeneic models for assessing the efficacy of this compound, with a particular emphasis on colorectal and renal cell carcinoma models, which have been shown to be responsive to immunotherapies.
Strategic Selection of Animal Models
The selection of an appropriate animal model is a critical decision that will significantly impact the translatability of preclinical findings. For an immunomodulatory agent like a TLR7/8 agonist, the presence of a complete and functional immune system is non-negotiable.
Syngeneic Models: The Cornerstone of Immuno-Oncology Research
Syngeneic models are established by implanting murine tumor cell lines into mice of the same inbred strain.[7] This genetic identity prevents graft rejection and allows for the study of tumor-immune interactions in a physiologically relevant context.[8]
Advantages of Syngeneic Models:
-
Intact Immune System: Enables the evaluation of immunomodulatory agents and their effect on both innate and adaptive immunity.[5]
-
Tumor Microenvironment: Recapitulates the complex interactions between tumor cells, stromal cells, and infiltrating immune cells.[8]
-
Combination Therapies: Ideal for testing the synergistic effects of the compound with other immunotherapies, such as checkpoint inhibitors.[9]
-
Reproducibility: Generally offer reproducible tumor growth kinetics, facilitating reliable efficacy assessments.[1]
Recommended Syngeneic Models:
| Tumor Type | Cell Line | Mouse Strain | Key Characteristics |
| Colorectal Cancer | CT26 | BALB/c | Highly immunogenic, responsive to checkpoint inhibitors.[1][8] |
| MC38 | C57BL/6 | Moderately immunogenic, widely used for immunotherapy studies.[5][10] | |
| Renal Cell Carcinoma | Renca | BALB/c | Represents a model of spontaneous renal adenocarcinoma, responsive to immunotherapy.[6][11] |
Xenograft Models: A Limited but Specific Role
While not the primary choice for evaluating immunomodulatory agents, xenograft models, which involve implanting human tumor cells into immunodeficient mice, can serve a specific purpose.[5] They can be used to assess any direct cytotoxic or anti-proliferative effects of the compound on human cancer cells, independent of an immune response.
dot
Caption: Workflow for an in vivo efficacy study.
Pharmacodynamic Biomarker Analysis: Unveiling the Mechanism of Action
Pharmacodynamic (PD) studies are essential to understand how this compound affects the tumor and the immune system. [12][13]These analyses are typically performed on tissues collected at the end of the efficacy study or from satellite groups of animals.
Protocol: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation of immune cells from tumor tissue for subsequent analysis by flow cytometry.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase IV
-
DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Excise the tumor and place it in a petri dish with cold RPMI-1640.
-
Mince the tumor into small pieces using a scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing an enzymatic digestion cocktail (e.g., RPMI-1640 with Collagenase IV and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion by adding RPMI-1640 with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Wash the cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer and proceed to cell counting and staining for flow cytometry.
Analysis of Immune Cell Infiltration by Flow Cytometry
Multi-color flow cytometry is a powerful technique to quantify the different immune cell populations within the tumor microenvironment. [14][15][16] Recommended Antibody Panels:
| Cell Type | Markers |
| T Cells | CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells) |
| NK Cells | CD45, NK1.1, CD335 (NKp46) |
| Myeloid Cells | CD45, CD11b, Ly6G (for neutrophils), Ly6C (for monocytic MDSCs), F4/80 (for macrophages) |
| Dendritic Cells | CD45, CD11c, MHC Class II |
Procedure:
-
Stain the isolated TILs with a viability dye to exclude dead cells.
-
Incubate the cells with an Fc block to prevent non-specific antibody binding.
-
Stain with a cocktail of fluorescently-labeled antibodies against the cell surface markers of interest.
-
For intracellular markers like FoxP3, perform a fixation and permeabilization step followed by intracellular staining.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo). [17]
Cytokine Profiling
Measuring cytokine levels in the tumor microenvironment and systemically can provide insights into the type of immune response induced by the compound. [18][19][20] Methods:
-
Multiplex Immunoassay (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-12, IL-10) in tumor lysates or serum. [18][19]* ELISA: For the quantification of individual cytokines.
Histology and Immunohistochemistry (IHC)
IHC allows for the visualization and spatial localization of immune cells within the tumor tissue. [21][22][23] Procedure:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
Perform antigen retrieval to unmask the epitopes.
-
Incubate the sections with primary antibodies against immune cell markers (e.g., CD3, CD8, F4/80).
-
Use a labeled secondary antibody and a chromogenic substrate to visualize the stained cells.
-
Counterstain with hematoxylin to visualize the tissue morphology.
-
Analyze the slides under a microscope to assess the density and location of immune cell infiltration.
Data Presentation and Interpretation
Hypothetical In Vivo Efficacy Data
The following table summarizes potential results from an in vivo efficacy study as described in this guide.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | N/A | Daily (i.p.) | 1650 ± 280 | 0% |
| This compound | 10 | Daily (i.p.) | 980 ± 210 | 41% |
| This compound | 30 | Daily (i.p.) | 550 ± 150 | 67% |
| Anti-PD-1 Ab | 10 | Twice Weekly (i.p.) | 620 ± 160 | 62% |
Hypothetical Pharmacodynamic Data
The following table presents potential changes in the tumor immune infiltrate following treatment.
| Treatment Group | % CD8+ T Cells of CD45+ Cells (Mean ± SEM) | % NK Cells of CD45+ Cells (Mean ± SEM) | M1/M2 Macrophage Ratio (Mean ± SEM) |
| Vehicle Control | 5.2 ± 1.1 | 2.1 ± 0.5 | 0.8 ± 0.2 |
| This compound (30 mg/kg) | 15.8 ± 2.5 | 6.5 ± 1.2 | 2.5 ± 0.6 |
| Anti-PD-1 Ab | 12.5 ± 2.1 | 4.8 ± 0.9 | 1.9 ± 0.4 |
| *p < 0.05 compared to Vehicle Control |
dot
Caption: Hypothesized signaling pathway for this compound.
Conclusion
The evaluation of this compound in carefully selected syngeneic animal models is a critical step in its preclinical development as a potential immuno-oncology agent. The protocols and strategies outlined in this guide provide a robust framework for assessing its in vivo efficacy and elucidating its mechanism of action. By combining tumor growth inhibition studies with comprehensive pharmacodynamic biomarker analysis, researchers can gain a thorough understanding of the compound's therapeutic potential and generate the necessary data to support its advancement into further preclinical and clinical development.
References
-
A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies. (2017). Journal of Visualized Experiments. [Link]
-
A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. (2022). Biology Methods and Protocols. [Link]
-
The CT26 Tumor Model For Colorectal Cancer. Melior Discovery. [Link]
-
Renca: A syngeneic renal cancer mouse model for testing immunotherapies. (2024). Labcorp Oncology. [Link]
-
Syngeneic Mouse Models. Charles River Laboratories. [Link]
-
RENCA Mouse Mouse Model of Renal Cancer. (2024). InnoSer. [Link]
-
CT26 Syngeneic Mouse Model. Altogen Labs. [Link]
-
Mouse Renca Renal Cell Carcinoma Syngeneic Model to Evaluate Efficacy of Novel Antisense Oligonucleotides Targeting Transform. Oncodesign Services. [Link]
-
Renca - Syngeneic Models, Kidney Cancer. (2024). Crown Bioscience. [Link]
-
Mouse Models of Kras-Mutant Colorectal Cancer: Valuable GEMMs for Drug Testing? (2013). Clinical Cancer Research. [Link]
-
Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma. (2018). Methods in Molecular Biology. [Link]
-
Analysis of Tumor-infiltrating Lymphocytes Following CD45 Enrichment. (2014). Bio-protocol. [Link]
-
Flow cytometric analysis of tumor infiltrating lymphocytes (TILs) in human cancer tissue. Indivumed. [Link]
-
Flow cytometric analysis of tumor-infiltrating lymphocytes. (2021). Bio-protocol. [Link]
-
Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy. (2019). Methods in Molecular Biology. [Link]
-
Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments. (2024). Cancers. [Link]
-
Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. (2013). Vaccine. [Link]
-
TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. (2023). BioWorld. [Link]
-
DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. (2023). Journal for ImmunoTherapy of Cancer. [Link]
-
Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Abstract 1542: Generation of an antibody-drug conjugate-optimized TLR 7/8 agonist payload. (2023). Cancer Research. [Link]
-
Unlocking the Tumor Microenvironment: Innovations in Multiplex Immunohistochemistry. (2025). MDPI. [Link]
-
Histological Inflammatory Cell Infiltration Is Associated with the Number of Lymph Nodes Retrieved in Colorectal Cancer. (2015). Anticancer Research. [Link]
-
Immunophenotyping of Cells in Mouse Syngeneic Tumor Models. Noble Life Sciences. [Link]
-
Cytokine analysis in tumor lysate and conditioned medium. ResearchGate. [Link]
-
Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy. Bio-protocol. [Link]
-
Quantification of immune cell infiltration in immunohistochemical whole-slide images. (2022). Self-Organizing Systems Lab - TU Darmstadt. [Link]
-
A Palette of Cytokines to Measure Anti-Tumor Efficacy of T Cell-Based Therapeutics. (2021). Cancers. [Link]
-
Inhibition of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)-DNA binding in rats given chlorophyllin: dose-response and time-course studies in the liver and colon. (1995). Carcinogenesis. [Link]
-
A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice. (2006). Toxicologic Pathology. [Link]
-
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. (2002). Chemical Research in Toxicology. [Link]
-
The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies. (2021). Cancers. [Link]
-
Impact of pharmacodynamic biomarkers in immuno-oncology phase 1 clinical trials. (2022). European Journal of Cancer. [Link]
-
Impact of pharmacodynamic biomarkers in immuno-oncology phase 1 clinical trials. (2022). European Journal of Cancer. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024). ACS Omega. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024). ACS Omega. [Link]
-
Integrating Molecular Biomarker Inputs Into Development and Use of Clinical Cancer Therapeutics. (2021). Frontiers in Oncology. [Link]
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). (1993). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
-
2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem. [Link]
-
Inhibition by chlorophyllin of 2-amino-3-methylimidazo-[4,5-f]quinoline-induced tumorigenesis in the male F344 rat. (1995). Cancer Letters. [Link]
-
Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2024). Scientific Reports. [Link]
-
Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f ]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip / WAF1). (2010). Cancer Science. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ScienceDirect. [Link]
Sources
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RENCA Mouse Mouse Model of Renal Cancer - InnoSer [innoserlaboratories.com]
- 8. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Impact of pharmacodynamic biomarkers in immuno-oncology phase 1 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crownbio.com [crownbio.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Customized Mouse Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 20. mdpi.com [mdpi.com]
- 21. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]
- 23. bcs.tu-darmstadt.de [bcs.tu-darmstadt.de]
Application Note & Protocol: Quantitative Analysis of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline in Biological Samples
Introduction
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline is a heterocyclic compound belonging to the imidazoquinoline class.[1][2][3][4][5][6] Members of this class are known for their potent immunomodulatory activities, often mediated through the activation of Toll-like receptors (TLRs), such as TLR7 and TLR8.[7][8] This activity induces the production of various cytokines, including interferons and tumor necrosis factor-α (TNF-α), making these compounds valuable candidates for antiviral and anticancer therapies.[7][9] Given the therapeutic potential and the need to understand the pharmacokinetic and pharmacodynamic profiles of such molecules, robust and sensitive analytical methods for their quantification in biological matrices are imperative for drug development and clinical research.
This document provides a comprehensive guide to the development and validation of an analytical method for the quantification of this compound in biological samples, such as plasma and tissue homogenates. The primary recommended technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity for detecting trace levels of the analyte in complex biological matrices.[10] The protocols described herein are grounded in the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[11][12][13][14]
Challenges in Bioanalysis of Imidazoquinolines
The quantitative analysis of imidazoquinoline derivatives in biological samples presents several challenges:
-
Low Concentrations: Therapeutic doses may result in low nanomolar or even picomolar concentrations in circulation, requiring highly sensitive analytical instrumentation.
-
Matrix Effects: Biological samples contain a plethora of endogenous components (e.g., phospholipids, proteins, salts) that can interfere with the analyte's ionization in the mass spectrometer, leading to ion suppression or enhancement.[15][16]
-
Metabolism: Imidazoquinoline compounds can undergo metabolic transformations, including demethylation and oxidation, which can complicate the accurate quantification of the parent drug.[17][18]
-
Non-specific Binding: The hydrophobic nature of the quinoline ring system can lead to adsorption onto laboratory plastics and glassware, potentially causing variability in results.
Recommended Analytical Approach: HPLC-MS/MS
For the quantification of this compound, HPLC-MS/MS is the method of choice due to its superior sensitivity, specificity, and wide dynamic range.[19] The method involves chromatographic separation of the analyte from matrix components, followed by ionization and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
The workflow for the analysis consists of three main stages: sample preparation, HPLC separation, and MS/MS detection.
Caption: High-level workflow for the quantification of this compound.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances.[15] The choice of method depends on the required level of cleanliness and the nature of the matrix.
Protocol 1.1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis, though it may result in less clean extracts compared to LLE or SPE.
-
Thaw Samples: Thaw biological samples (e.g., plasma) and calibration standards on ice.
-
Aliquot: In a 1.5 mL polypropylene microcentrifuge tube, aliquot 100 µL of the sample.
-
Spike Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte) to each tube. Vortex briefly.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
Protocol 1.2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[16][20]
-
Sample Aliquoting and IS Spiking: Follow steps 1-3 from the PPT protocol.
-
pH Adjustment: Add 50 µL of 1M ammonium hydroxide to basify the sample.
-
Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mix: Vortex for 5 minutes to facilitate extraction.
-
Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate and Reconstitute: Follow steps 8-10 from the PPT protocol.
Protocol 1.3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for analyte concentration, making it ideal for achieving the lowest limits of quantification.[15][20] A mixed-mode cation exchange sorbent is recommended for the basic imidazoquinoline structure.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma (with IS) with 200 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Follow steps 8-10 from the PPT protocol.
Caption: Comparison of sample preparation techniques for bioanalysis.
Part 2: HPLC-MS/MS Analysis
Instrumentation:
-
HPLC System: A system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Thermo Scientific TSQ Quantis).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
Table 1: Suggested HPLC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.7 µm) | Provides good retention and separation for hydrophobic molecules like imidazoquinolines.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography.[9] |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is necessary to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | Dependent on sensitivity requirements. |
| Ionization Mode | ESI Positive | The basic nitrogen atoms in the imidazoquinoline structure are readily protonated. |
| MRM Transitions | To be determined by infusion | Precursor ion will be [M+H]+. Product ions are generated by fragmentation. |
| Source Temp. | 500°C | Optimized for efficient desolvation. |
Protocol 2.1: Method Development and Optimization
-
Analyte Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize fragmentation parameters (collision energy) to identify stable and intense product ions for MRM.
-
Chromatographic Development: Develop a gradient elution method that provides a sharp, symmetrical peak for the analyte, with adequate retention to separate it from the solvent front and early-eluting matrix components.
-
Internal Standard Selection: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., with 13C or 2H). If unavailable, a close structural analog can be used.
Method Validation
The analytical method must be validated according to regulatory guidelines to ensure its reliability.[11][12] Key validation parameters are summarized below.
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria (based on FDA Guidance)
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Response of blank samples should be <20% of the LLOQ response. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their variability. | For QC samples, accuracy within ±15% of nominal; precision ≤15% CV. For LLOQ, accuracy within ±20%; precision ≤20% CV. |
| Calibration Curve | Demonstrate the relationship between instrument response and analyte concentration. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy and precision within 20%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
| Matrix Effect | Assess the impact of the biological matrix on analyte ionization. | The CV of the matrix factor across different lots should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
Application to Biological Samples
Once validated, this method can be applied to quantify this compound in samples from pharmacokinetic studies in animals or clinical trials in humans.[9] For tissue samples, an initial homogenization step is required to create a uniform matrix that can be processed using the protocols described above.[21][22][23]
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in biological matrices. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. Thorough validation in accordance with regulatory guidelines is mandatory to demonstrate that the method is fit for its intended purpose in a drug development setting.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Levesque, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
-
Vaka, S. R., et al. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. International Journal of Advanced Life Science Research. [Link]
-
LCGC International. (n.d.). Analysis of Genotoxic Impurities. [Link]
-
Li, W., & Tse, F. L. S. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Goger, N. G., et al. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC INTERNATIONAL. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
Hartl, K., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology. [Link]
-
National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). [Link]
-
Taylor & Francis. (n.d.). Imidazoquinoline – Knowledge and References. [Link]
-
C. L. Buter, et al. (2021). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of Mass Spectrometry. [Link]
-
M. Sugiura, et al. (2014). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Analytical Chemistry. [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]
-
PubMed. (n.d.). Biochemical and biomedical aspects of metabolic imidazoles. [Link]
-
MDPI. (n.d.). Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. [Link]
-
PubMed. (n.d.). Visualizing and quantifying antimicrobial drug distribution in tissue. [Link]
-
NIH. (n.d.). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). [Link]
-
Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2024). [Link]
Sources
- 1. 161087-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]
- 6. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]
- 7. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. moh.gov.bw [moh.gov.bw]
- 14. fda.gov [fda.gov]
- 15. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 19. ijalsr.org [ijalsr.org]
- 20. biotage.com [biotage.com]
- 21. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Visualizing and quantifying antimicrobial drug distribution in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline Analogs for SAR Studies
Introduction: The Therapeutic Potential of Imidazo[4,5-f]quinolines
The imidazo[4,5-f]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. These compounds are structurally analogous to purines, allowing them to interact with a variety of biological targets. Notably, derivatives of the isomeric imidazo[4,5-c]quinoline system, such as Imiquimod, are known to be potent immune response modifiers, acting as Toll-like receptor 7 and 8 (TLR7/8) agonists.[1] The imidazo[4,5-f]quinoline core has also been investigated for its potential as immunostimulants and anthelmintic agents.[2][3][4]
Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical structure influences biological activity. The synthesis of a focused library of analogs allows researchers to probe the chemical space around a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties. The target molecule, 3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline, serves as a key intermediate for such studies. The 2-chloro substituent is a versatile handle for introducing a variety of functional groups through nucleophilic aromatic substitution, enabling the exploration of the SAR at this position.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent diversification for SAR studies.
Synthetic Strategy: A Multi-Step Approach
The synthesis of the target this compound is proposed via a two-step sequence starting from the known and commercially available 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ). This precursor is a well-characterized compound, though it is also recognized as a mutagen.[5][6] The synthetic route involves the diazotization of the 2-amino group followed by a Sandmeyer reaction to introduce the chloro substituent.
Part 1: Synthesis of the Key Intermediate: this compound
This section details the experimental protocol for the synthesis of the target chloro-substituted imidazoquinoline.
Protocol 1: Diazotization and Sandmeyer Reaction of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline
Causality Behind Experimental Choices: The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine to a halide.[3][7] The reaction proceeds via a diazonium salt intermediate. The choice of low temperature (0-5 °C) for the diazotization step is critical to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures. Copper(I) chloride is used as the catalyst to facilitate the radical-nucleophilic aromatic substitution that replaces the diazonium group with a chlorine atom.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) | 76180-96-6 | Various | Caution: Mutagenic |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | Standard vendor | |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | Standard vendor | Corrosive |
| Copper(I) Chloride (CuCl) | 7758-89-6 | Standard vendor | |
| Dichloromethane (DCM) | 75-09-2 | Standard vendor | For extraction |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 144-55-8 | Standard vendor | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Standard vendor | For drying |
| Silica Gel (for column chromatography) | 7631-86-9 | Standard vendor | 230-400 mesh |
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (1.0 eq) in a solution of concentrated hydrochloric acid (5-10 mL per gram of starting material).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the suspension via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt may result in a clearer solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (3-5 mL per gram of CuCl).
-
Cool the CuCl solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Foaming will occur.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The purified product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the structure and the absence of starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As a measure of purity.
Part 2: Synthesis of Analogs for SAR Studies
The 2-chloro group of the synthesized intermediate is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents at this position. This is a powerful strategy for generating a library of analogs for SAR studies.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
Causality Behind Experimental Choices: The reactivity of the 2-chloro-imidazoquinoline is enhanced by the electron-withdrawing nature of the fused ring system. The reaction with nucleophiles typically requires a base to deprotonate the nucleophile or to act as an acid scavenger. The choice of solvent and temperature will depend on the nucleophilicity of the reacting partner and the desired reaction rate.
Self-Validating System: As with the previous protocol, reaction progress should be monitored by TLC. The final products must be rigorously purified and characterized by spectroscopic methods to confirm their structures and purity before biological evaluation.
General Methodology:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 1.5-3.0 eq).
-
The nucleophiles can be a variety of primary or secondary amines, alcohols, or thiols to generate a diverse set of analogs.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the pure analog.
-
Table of Potential Analogs for SAR Studies:
| Entry | Nucleophile (Nu-H) | Resulting Analog (2-substituent) | Rationale for Inclusion in SAR |
| 1 | Morpholine | 2-(Morpholin-4-yl) | Introduces a polar, heterocyclic moiety. |
| 2 | Benzylamine | 2-(Benzylamino) | Explores the effect of a bulky, aromatic substituent. |
| 3 | Ethanolamine | 2-(2-Hydroxyethylamino) | Adds a hydroxyl group for potential hydrogen bonding. |
| 4 | Phenol | 2-Phenoxy | Introduces an aryloxy group. |
| 5 | Thiophenol | 2-(Phenylthio) | Explores the effect of a sulfur linkage. |
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis of this compound and a diverse library of its analogs for SAR studies. The successful execution of these synthetic procedures will enable researchers to systematically explore the structure-activity relationships of this important class of heterocyclic compounds, paving the way for the discovery of novel therapeutic agents. As with all chemical syntheses, appropriate safety precautions should be taken, especially when handling potentially mutagenic compounds and corrosive reagents.
References
-
Moyer, M. P., Weber, F. H., & Gross, J. L. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry, 35(24), 4595–4601. [Link]
-
Larin, A. N., Pobedinskaya, D. Y., Borovlev, I. V., Avakyan, E. K., Borovleva, A. A., Ermolenko, A. P., & Demidov, O. P. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. [Link]
-
Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. (1978). Journal of Medicinal Chemistry, 21(3), 298–300. [Link]
-
Gerster, J. F., Lindstrom, K. J., Miller, R. L., Tomai, M. A., Birmachu, W., Bomersine, S. L., ... & Wagner, T. L. (1999). Synthesis and structure-activity relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry, 42(8), 1317–1324. [Link]
-
Fisher, M. H., & Lusi, A. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298-300. [Link]
-
Sandmeyer Reaction. In Wikipedia. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Diazonium Salts: Sandmeyer And Other Reactions. Master Organic Chemistry. [Link]
-
Zenser, T. V., Lakshmi, V. M., & Hsu, F. F. (2002). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 15(8), 1036–1042. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, D. L. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 37(5), 1069–1076. [Link]
-
2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem. [Link]
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 233-259. [Link]
-
Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs. Bioorganic & Medicinal Chemistry Letters, 57, 128548. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Troubleshooting for 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Welcome to the technical support guide for utilizing 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline in cell-based assays. This document provides in-depth, experience-driven advice to overcome common solubility challenges, ensuring the accuracy and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with imidazoquinoline derivatives.
Q1: My this compound powder won't dissolve in my cell culture medium. What is the recommended starting solvent?
A1: Direct dissolution in aqueous cell culture media is not recommended for this compound. This compound is a heterocyclic organic compound expected to have poor water solubility. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent. Vendor information indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol[1][2]. For cell-based assays, sterile, anhydrous DMSO is the most common and recommended starting solvent due to its high solvating power for a wide range of organic molecules[3][4].
Q2: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
A2: This phenomenon, known as "crashing out," is a classic sign that the compound's solubility limit in the final aqueous solution has been exceeded[5]. When the DMSO stock is diluted into the cell culture medium, the solvent environment rapidly shifts from organic to aqueous. The compound, which is poorly soluble in water, can no longer stay in solution and precipitates[5]. Key causes include:
-
Final Concentration Too High: The desired final concentration in your assay is likely above the compound's aqueous solubility limit.
-
Rapid Dilution Shock: Adding a concentrated stock directly to a large volume of media causes a sudden solvent exchange, triggering precipitation[5].
-
Low Media Temperature: Using cold media can decrease the solubility of many compounds[5].
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is a critical, cell-line-dependent parameter. High concentrations of DMSO are toxic to cells[6][7][8].
-
General Guideline: For most immortalized cell lines, the final DMSO concentration should be kept at ≤ 0.5% (v/v) [3][9]. Many robust cell lines can tolerate up to 1%, but this should be verified[7][9].
-
Sensitive & Primary Cells: For primary cells or particularly sensitive cell lines, a final DMSO concentration of ≤ 0.1% (v/v) is strongly recommended to avoid artifacts[3][7].
-
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as your experimental wells, but without the compound[3]. This allows you to distinguish between the effects of the compound and the effects of the solvent itself.
Q4: Can I warm the solution or sonicate it to help it dissolve?
A4: Yes, these are common and effective techniques for initial stock solution preparation.
-
Warming: Gentle warming in a 37°C water bath can significantly aid dissolution. However, be cautious, as prolonged heat can degrade thermally sensitive compounds[3][10].
-
Sonication: Using a bath sonicator for several minutes can break up compound aggregates and enhance dissolution[3].
-
Vortexing: Gentle but thorough vortexing is the first step and often sufficient for complete dissolution in DMSO[3].
Important: These techniques should be applied to the concentrated stock solution in the organic solvent, not to the final dilution in cell culture media.
Section 2: Troubleshooting Workflow for Compound Precipitation
If you are encountering persistent solubility issues, follow this logical troubleshooting workflow. This process is designed to systematically identify and solve the root cause of precipitation.
Section 4: Advanced Strategies & Considerations
If standard protocols fail, these advanced considerations may be necessary.
Data Table: Solvent Properties & Cellular Tolerance
This table provides a quick reference for common solvents. For this compound, DMSO is the primary recommendation, but others are listed for context.
| Solvent | Polarity | Common Use | Typical Max Final Concentration (v/v) | Notes |
| DMSO | Polar Aprotic | Primary solvent for hydrophobic compounds | 0.1% - 0.5% [3][7] | Can interfere with assays and induce cell cycle arrest or differentiation at higher concentrations.[7][11] |
| Ethanol | Polar Protic | Co-solvent | < 0.5% [12] | Can be cytotoxic; effects are cell-line dependent. Less effective than DMSO for many heterocyclic compounds.[12][13] |
| PEG 300/400 | Polar | Co-solvent, vehicle | < 1% | Generally low toxicity. Can be used to create formulations for poorly soluble drugs.[14][15] |
The Role of Serum Proteins
Cell culture media is often supplemented with Fetal Bovine Serum (FBS), which contains high concentrations of proteins like albumin.
-
Binding Effects: Hydrophobic compounds can bind to serum proteins. This can act as a "carrier," effectively increasing the compound's apparent solubility in the media.[16]
-
Troubleshooting Insight: If you observe precipitation in serum-free media but not in serum-containing media, protein binding is likely playing a significant role. Conversely, very high protein binding can reduce the free concentration of your compound available to interact with the cells.[16]
Co-Solvent Systems
For exceptionally difficult compounds, a co-solvent system may be required. This involves using a mixture of solvents to improve solubility.[14] For example, a small percentage of ethanol or polyethylene glycol (PEG) can be used alongside DMSO. However, this complicates the experimental design, as the vehicle control must perfectly match this co-solvent mixture, and potential synergistic toxicities of the solvents must be evaluated.[12][15]
Section 5: References
-
Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
Nippon Genetics. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
-
Shah, D. K., & Unadkat, J. D. (2018). Deriving protein binding‐corrected chemical concentrations for in vitro testing. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from [Link]
-
Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology. Available at: [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. 161087-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Imidazoquinoline-Based Therapies in Cancer Research
A Note on "3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline" : While this specific compound is commercially available, detailed public-domain research on its specific anti-cancer mechanism and resistance profiles is limited.[1][2] However, its structure firmly places it within the imidazoquinoline class.[3][4][5] This guide, therefore, addresses the broader, well-documented mechanisms of action and resistance related to imidazoquinoline derivatives, which function primarily as Toll-Like Receptor 7/8 (TLR7/8) agonists.[6][7] The principles and protocols outlined here provide a robust framework for investigating resistance to any compound within this class.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for imidazoquinoline-based anti-cancer agents?
A1: Imidazoquinolines are synthetic immunomodulatory drugs that primarily function as agonists for Toll-like receptors 7 and 8 (TLR7/8).[6] These receptors are typically found on immune cells like dendritic cells (DCs), macrophages, and natural killer (NK) cells.[8][9]
Upon binding, they trigger a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and MAPK.[6][10] This results in:
-
Enhanced Immune Cell Activation : Maturation of dendritic cells, leading to improved antigen presentation to T-cells.[6]
-
Pro-inflammatory Cytokine Production : Secretion of key anti-tumor cytokines such as Interferon-alpha (IFN-α), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[7]
-
Induction of Apoptosis : Direct or indirect induction of apoptosis in cancer cells.[6]
-
Increased T-cell Infiltration : Recruitment of cytotoxic T-lymphocytes into the tumor microenvironment.[6][10]
This multi-faceted immune activation is the core of their anti-cancer effect.[9]
Q2: My cancer cell line, which was initially sensitive to an imidazoquinoline compound, is now showing resistance. What are the likely molecular mechanisms?
A2: Acquired resistance to TLR7/8 agonists is a significant challenge. The mechanisms can be broadly categorized into intrinsic (pre-existing) and acquired (developed over time).[11][12] Key potential mechanisms include:
-
Alterations in the TLR7/8 Signaling Pathway :
-
Downregulation or Loss of TLR7/8 Expression : The target receptor itself may be downregulated, preventing the drug from initiating a signal.
-
Mutations in Downstream Signaling Components : Loss-of-function mutations in key adaptor proteins like MyD88 or downstream kinases (e.g., IRAKs) can completely abrogate the signaling cascade.
-
-
Activation of Bypass Signaling Pathways : Cancer cells can compensate for the inhibition of one pathway by upregulating others that promote survival and proliferation.[13] Common bypass pathways include:
-
PI3K/Akt/mTOR pathway.[7]
-
MAPK/ERK pathway.
-
Wnt/β-catenin signaling.
-
-
Drug Efflux Pumps : Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the imidazoquinoline compound out of the cell, reducing its intracellular concentration and preventing it from reaching its target.[12][14]
-
Changes in the Tumor Microenvironment (TME) : The TME can become immunosuppressive, counteracting the pro-inflammatory effects of the TLR7/8 agonist.[11] This can involve an increase in regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).[15]
Q3: I am not seeing the expected cytokine induction (e.g., IFN-α, TNF-α) in my cell culture supernatant after treatment. What could be wrong?
A3: This is a common issue and can point to several factors:
-
Incorrect Cell Type : TLR7/8 is primarily expressed on immune cells. If you are using a cancer cell line that does not express TLR7/8, you will not see a direct cytokine response from those cells. The therapy is designed to activate immune cells to then act upon the tumor.
-
Resistance Mechanisms : The cells may have developed one of the resistance mechanisms described in Q2, particularly a defect in the TLR7 signaling pathway.
-
Experimental Conditions :
-
Drug Concentration : The concentration may be too low to elicit a response or so high that it's causing cytotoxicity before cytokine production can occur.
-
Timepoint : Cytokine production is transient. You may be collecting the supernatant too early or too late. A time-course experiment is recommended.
-
Drug Degradation : Ensure the compound is stable in your culture medium for the duration of the experiment.
-
Section 2: Troubleshooting Guides & Experimental Workflows
Guide 1: Investigating the Mechanism of Acquired Resistance
This workflow outlines the steps to identify why your cancer cell model has become resistant to an imidazoquinoline compound.
Workflow: Characterizing Acquired Resistance
Caption: Workflow for diagnosing and addressing imidazoquinoline resistance.
Step-by-Step Protocol: Confirming Resistance
-
Objective : To quantitatively confirm the shift in sensitivity between parental and suspected resistant cells.
-
Method : Use a standard cell viability assay (e.g., MTT or a luminescence-based ATP assay like CellTiter-Glo).[16]
-
Procedure :
-
Cell Seeding : Plate both parental and resistant cells at an optimized density in 96-well plates. Allow cells to adhere overnight.[13]
-
Drug Treatment : Prepare a serial dilution of your imidazoquinoline compound (e.g., 8-point, 3-fold dilutions). Treat the cells and include a vehicle-only control (e.g., DMSO).[17]
-
Incubation : Incubate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).[17]
-
Assay : Perform the viability assay according to the manufacturer's protocol.
-
Analysis : Normalize the data to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) or Growth Rate Inhibition (GR50) value for each cell line using non-linear regression.[18]
-
Data Interpretation:
| Cell Line | Imidazoquinoline IC50 | Fold Resistance |
| Parental MCF-7 | 5.2 µM | 1x |
| Resistant MCF-7 | 48.5 µM | 9.3x |
A significant increase (>5-fold) in the IC50 value confirms the resistant phenotype.[18]
Guide 2: Troubleshooting Combination Therapies
Combining TLR7/8 agonists with other agents can overcome resistance and enhance efficacy.[19]
Q: I'm combining my imidazoquinoline with a checkpoint inhibitor (e.g., anti-PD-1) in a co-culture model, but I'm not seeing a synergistic effect. Why?
A: Synergy in this context depends on several factors. Here’s a troubleshooting checklist:
-
Is the TLR7 Agonist Activating the Immune Cells?
-
Test : Before the co-culture, treat your immune cells (e.g., PBMCs) alone with the imidazoquinoline. After 24 hours, measure key activation markers (e.g., CD69, CD86 on dendritic cells) by flow cytometry and secreted cytokines (IFN-α, IL-12) by ELISA.
-
Rationale : If the immune cells are not activated, they cannot mediate an anti-tumor effect. This step validates your drug's primary function.
-
-
Do the Cancer Cells Express the Checkpoint Ligand (e.g., PD-L1)?
-
Test : Analyze PD-L1 expression on your cancer cells using flow cytometry or immunohistochemistry. It's also useful to see if IFN-γ (produced by activated T-cells) can upregulate PD-L1 on your cancer cells.
-
Rationale : Anti-PD-1 therapy works by blocking the PD-1/PD-L1 interaction. If the cancer cells don't express PD-L1, the checkpoint inhibitor has no target and will not add benefit.
-
-
Is the Effector-to-Target (E:T) Ratio Optimal?
-
Test : Run a matrix of E:T ratios (e.g., 1:1, 5:1, 10:1) to find the ratio that provides a sub-maximal level of killing with the immune cells alone.
-
Rationale : If the E:T ratio is too high, the immune cells may overwhelm and kill the cancer cells so effectively that there is no room to observe a synergistic improvement. If it's too low, there may not be enough effector cells to mediate a response.
-
Signaling Pathway: TLR7 Agonist & PD-1 Blockade Synergy
Caption: Synergy between TLR7 agonism and PD-1 blockade.
Section 3: Advanced Strategies to Overcome Resistance
-
Novel Drug Delivery Systems : To overcome issues of systemic toxicity and poor solubility, imidazoquinolines can be encapsulated in nanoparticles or conjugated to other molecules.[20] This can improve tumor-specific delivery and reduce off-target effects.
-
Exploiting Drug Efflux : A fascinating strategy involves designing "pro-immunostimulant" imidazoquinolines that are inactive until metabolized by enzymes within resistant cancer cells.[21] The active drug is then expelled by efflux pumps, where it can activate immune cells in the TME.[14] This turns the resistance mechanism into a therapeutic advantage.[21]
-
Combination with Targeted Therapy : For cancers with specific driver mutations (e.g., BRAF V600E in melanoma), combining a BRAF inhibitor with a TLR7 agonist has been shown to delay the onset of resistance by maintaining a pro-inflammatory TME and functional T and NK cells.[15]
References
-
Schön, M. P., & Schön, M. (2007). The antitumoral mode of action of imiquimod and other imidazoquinolines. Current Medicinal Chemistry, 14(6), 681–687. [Link]
-
Ansari, M. A., et al. (2023). Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Journal of Cancer Research and Clinical Oncology. [Link]
-
Varshney, D., et al. (2021). Employing Drug Delivery Strategies to Overcome Challenges Using TLR7/8 Agonists for Cancer Immunotherapy. The AAPS Journal. [Link]
-
Gamage, A. M., et al. (2018). An Enzyme-Directed Imidazoquinoline Activated by Drug Resistance. Angewandte Chemie. [Link]
-
Gamage, A. M., et al. (2021). Efflux-Enhanced Imidazoquinolines To Exploit Chemoresistance. ACS Omega. [Link]
-
Solomon, V. R., & Lee, H. (2012). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
-
Li, M., et al. (2024). Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma. Journal of Medicinal Chemistry. [Link]
-
Chi, H., et al. (2023). Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments. Cancers. [Link]
-
Knight, D. A., et al. (2018). A TLR7 agonist strengthens T and NK cell function during BRAF-targeted therapy in a preclinical melanoma model. OncoImmunology. [Link]
-
Wiedemann, G. M., et al. (2016). A novel TLR7 agonist reverses NK cell anergy and cures RMA-S lymphoma-bearing mice. OncoImmunology. [Link]
-
Krayer, C., et al. (2016). A novel TLR7 agonist reverses NK cell anergy and cures RMA-S lymphoma-bearing mice. OncoImmunology. [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Baillargeon, M. (2024). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
-
Jo, Y. K., et al. (2018). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Ellermeier, J., et al. (2022). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology. [Link]
-
Al-Ostoot, F. H., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]
-
Karageorgiou, V. M., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]
-
Wang, X., et al. (2024). Drug resistance in cancer: molecular mechanisms and emerging treatment strategies. Signal Transduction and Targeted Therapy. [Link]
-
ResearchGate. (n.d.). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate. [Link]
-
Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco. [Link]
Sources
- 1. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]
- 2. usbio.net [usbio.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel TLR7 agonist reverses NK cell anergy and cures RMA-S lymphoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A TLR7 agonist strengthens T and NK cell function during BRAF‐targeted therapy in a preclinical melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Employing Drug Delivery Strategies to Overcome Challenges Using TLR7/8 Agonists for Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 21. An Enzyme-Directed Imidazoquinoline Activated by Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction yield for 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline synthesis
Welcome to the technical support guide for the synthesis of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and optimization strategies for this specific heterocyclic synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to achieve higher yields and purity.
General Synthetic Workflow Overview
The synthesis of imidazo[4,5-f]quinolines is a multi-step process that requires careful control over reaction conditions at each stage. Below is a generalized workflow that highlights the critical phases where issues commonly arise. Understanding this sequence is the first step in effective troubleshooting.
Caption: Generalized workflow for Imidazo[4,5-F]quinoline synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis. Each entry provides a systematic approach to identify the root cause and implement a robust solution.
Question 1: My overall yield is consistently low or I'm getting no product. Where should I start troubleshooting?
Answer: Low yield is a common issue in multi-step heterocyclic synthesis. A systematic approach is the most effective way to diagnose the problem.[1] The issue rarely lies with a single cause but often a combination of factors.
Potential Causes & Immediate Actions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[2] A reaction that is too hot may degrade products, while one that is too cold may not proceed to completion.
-
Action: Conduct small-scale trial reactions to bracket optimal parameters. For instance, run the reaction at your standard temperature, T+10°C, and T-10°C to assess the impact on yield and impurity profile.
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalyst poisons or participate in side reactions.[1] Anhydrous conditions are often essential for reactions involving strong bases or organometallics.
-
Action: Ensure all reagents are of appropriate purity. Use freshly distilled, anhydrous solvents when necessary. Always dry glassware thoroughly, preferably in an oven, and cool under an inert atmosphere (Nitrogen or Argon).[1]
-
-
Atmospheric Contamination: Many intermediates, particularly organometallics or those with free amino groups, are sensitive to oxygen and moisture.
-
Action: Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and Schlenk line techniques, especially during the reduction and cyclization steps.[1]
-
-
Inefficient Mixing: In heterogeneous reactions (e.g., using a solid-supported catalyst or base), poor mixing can lead to localized concentration gradients and reduced reaction rates.[2]
-
Action: Use an appropriate stir bar size and a stir plate capable of vigorous, consistent stirring. For larger-scale reactions, consider mechanical overhead stirring.
-
Below is a troubleshooting flowchart to guide your initial investigation.
Caption: Troubleshooting flowchart for low reaction yield.
Question 2: I am observing a major impurity during the nitro-group reduction step. How can I optimize this?
Answer: The reduction of a nitro group on the quinoline core is a critical step that can be complicated by side reactions. A common issue when using reducing agents like Zinc (Zn) powder with ammonium chloride is over-reduction or the formation of dimeric byproducts, especially at elevated temperatures.[3][4]
Optimization Strategy for Nitro Reduction:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temp to 40°C | 0°C (Ice Bath) | Minimizes the formation of dimeric impurities and other over-reduced byproducts by controlling the reaction's exothermicity.[3] |
| Reagent Stoichiometry | 3-5 equivalents Zn/NH₄Cl | 10 equivalents each | Using a significant excess of the reagents ensures rapid and complete conversion of the starting material, minimizing reaction time.[4] |
| Reaction Time | 1-3 hours | ~25-30 minutes | Strictly controlling the reaction time is crucial. Over-exposure to the reducing conditions can lead to byproduct formation even at low temperatures.[3][4] |
| Workup | Standard Extraction | Filtration followed by basic extraction (e.g., with NaOH solution) | A quick filtration post-reaction removes excess zinc powder. A subsequent basic wash can help remove certain impurities and unreacted starting materials.[4] |
Detailed Optimization Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, magnetic stir bar, and nitrogen inlet, add the nitro-quinoline intermediate (1.0 equiv).
-
Solvent Addition: Add methanol (MeOH) to create a slurry.
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-2°C.
-
Reagent Addition: Add ammonium chloride (10 equiv) followed by the portion-wise addition of zinc dust (10 equiv) over 10 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir vigorously at 0°C. Monitor the reaction progress every 10 minutes using Thin Layer Chromatography (TLC). The reaction is often complete within 25-30 minutes.
-
Workup: Once the starting material is consumed, immediately filter the reaction mixture through a pad of Celite® to remove excess zinc. Rinse the pad with cold methanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and perform a basic extraction using a dilute NaOH solution, followed by a brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude diaminoquinoline intermediate, which should be used promptly in the next step.
Question 3: The final cyclization to form the imidazole ring is inefficient. What factors influence this step?
Answer: The cyclization of the diaminoquinoline intermediate is the key step in forming the heterocyclic core. Its success is highly dependent on the purity of the diamine intermediate and the choice of cyclizing agent and conditions.
Key Factors and Solutions:
-
Purity of the Diaminoquinoline: The diamino intermediate can be unstable and prone to oxidation, turning dark upon exposure to air. This oxidation significantly hampers the subsequent cyclization.
-
Solution: Use the diaminoquinoline immediately after preparation and purification. Handle it under an inert atmosphere whenever possible. If storage is unavoidable, store it under argon or nitrogen in a freezer.
-
-
Choice of Cyclizing Agent: The reagent used to provide the C2 carbon of the imidazole ring is critical. Common reagents include cyanogen bromide (BrCN), formic acid, or various orthoesters. The choice depends on the desired C2 substituent (in this case, a precursor to the chloro group). For a 2-amino precursor, BrCN is a common choice.
-
Solution: Ensure the cyclizing agent is of high purity and used in the correct stoichiometric amount. For a reagent like BrCN, which is highly toxic and moisture-sensitive, it must be handled with extreme care in a well-ventilated fume hood.
-
-
Reaction pH and Temperature: The nucleophilicity of the amino groups is pH-dependent. The reaction conditions must be optimized to favor the intramolecular cyclization over intermolecular polymerization.
References
- BenchChem. Troubleshooting incomplete cyclization in heterocycle synthesis.
- BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
-
Cid, J. M., et al. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters. Available from: [Link]
- National Center for Biotechnology Information. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists.
-
The Open Repository @ Binghamton (The ORB). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. Available from: [Link]
Sources
Technical Support Center: A Researcher's Guide to Imidazo[4,5-f]quinoline Compounds
Welcome to the Technical Support Center for imidazo[4,5-f]quinoline compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile yet complex class of molecules. Drawing from established protocols and field-proven insights, this guide provides in-depth troubleshooting in a practical question-and-answer format to support your experimental success.
Section 1: Synthesis and Purification
The synthesis and purification of imidazo[4,5-f]quinoline derivatives can be fraught with challenges, from controlling highly energetic reactions to separating stubborn isomers. This section addresses the most common hurdles.
Frequently Asked Questions & Troubleshooting: Synthesis
Question 1: My Skraup synthesis for the quinoline core is dangerously vigorous and produces significant tar. How can I improve this reaction?
Answer: The Skraup synthesis is notoriously exothermic and prone to side reactions like polymerization, leading to tar formation. The key is to control the reaction rate and temperature.
-
Causality: The reaction involves the dehydration of glycerol to acrolein, which then reacts with an aniline derivative in the presence of a strong acid and an oxidizing agent. The high heat of reaction and strongly acidic conditions can cause uncontrolled polymerization of reactants and intermediates.
-
Troubleshooting Protocol: Moderating the Skraup Synthesis
-
Use a Moderator: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding the sulfuric acid. These agents help to make the reaction less violent.
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and incrementally, using an ice bath to maintain a low temperature.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots.
-
Temperature Optimization: Gently heat the mixture to initiate the reaction. Once it begins, as evidenced by a color change or increase in temperature, remove the external heat source and allow the exothermic phase to proceed under control. If the reaction becomes too vigorous, cool the flask immediately.
-
Post-Reaction Workup: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. For purification, steam distillation is a common method to separate the quinoline derivative from the tarry residue.
-
Question 2: I'm struggling with low yields and the formation of regioisomers during the cyclization to form the imidazole ring. What are the best strategies to improve regioselectivity?
Answer: The formation of regioisomers is a common issue in the synthesis of heterocyclic compounds like imidazo[4,5-f]quinolines, particularly when using substituted diaminoquinolines. The choice of synthetic route and reaction conditions is critical for achieving good regioselectivity.
-
Causality: The two nitrogen atoms of the diaminoquinoline precursor can have similar nucleophilicity, leading to the formation of a mixture of isomers when reacted with a one-carbon synthon (e.g., an aldehyde or orthoformate).
-
Strategies for Improved Regioselectivity:
-
Re-evaluate the Synthetic Route: Some synthetic methods offer better regiocontrol. For instance, a multi-step synthesis that introduces asymmetry early on can direct the cyclization to the desired isomer. Consider routes that involve the synthesis of an ortho-nitroalkylaminoquinoline followed by a base-catalyzed cyclization, which can provide good to excellent yields of specific N-oxides.[1]
-
Protecting Groups: Temporarily protecting one of the amino groups can force the cyclization to occur at the desired position.
-
Catalyst and Solvent Screening: The choice of catalyst and solvent can influence the regioselectivity. Experiment with different acids or bases and solvents of varying polarity.
-
Frequently Asked Questions & Troubleshooting: Purification
Question 1: My imidazo[4,5-f]quinoline compound is difficult to purify by column chromatography. It either streaks badly or I get poor separation of my product from impurities.
Answer: The planar and polar nature of the imidazo[4,5-f]quinoline scaffold can lead to strong interactions with silica gel, resulting in poor chromatographic behavior.
-
Causality: The nitrogen atoms in the heterocyclic system can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and streaking. Additionally, the low solubility of these compounds in common chromatography solvents can exacerbate the problem.
-
Troubleshooting Protocol: Optimizing Column Chromatography
-
Solvent System Modification:
-
For Basic Compounds: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent to suppress the interaction with silica.
-
For Polar Compounds: A small percentage of a more polar solvent like methanol in your dichloromethane or ethyl acetate eluent can help to improve solubility and reduce streaking.
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Reversed-phase chromatography (C18) is another option if your compound has sufficient hydrophobicity.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution.
-
Workup Optimization: An acidic or basic wash during the initial workup can help to remove unreacted starting materials and simplify the purification process.
-
Diagram: General Workflow for Synthesis and Purification of Imidazo[4,5-f]quinolines
Caption: A generalized workflow for the synthesis and purification of imidazo[4,5-f]quinoline derivatives.
Section 2: Handling, Storage, and Stability
The physicochemical properties of imidazo[4,5-f]quinoline compounds necessitate careful handling and storage to ensure their integrity.
Frequently Asked Questions & Troubleshooting: Stability and Storage
Question 1: I've noticed that the color of my imidazo[4,5-f]quinoline compound has changed over time, and I'm seeing degradation products in my analysis. What are the proper storage conditions?
Answer: Imidazo[4,5-f]quinoline derivatives can be sensitive to light, air, and extreme pH conditions.
-
Causality: The aromatic system can be susceptible to photo-oxidation. Some derivatives, particularly those with certain functional groups, can be labile under strongly acidic or basic conditions. For example, 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline is stable in the pH range of 5.5-9.0 but becomes labile at a pH of 2.0 or lower.[2]
-
Recommended Storage Protocol:
-
Protection from Light: Store all imidazo[4,5-f]quinoline compounds in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, especially for sensitive derivatives, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature: Store compounds in a cool, dry place. For solutions, storage at -20°C or -80°C is recommended.
-
pH of Solutions: When preparing stock solutions, use a buffer system that maintains a neutral or slightly acidic/alkaline pH, depending on the specific compound's stability profile. Avoid strong acids.
-
Table 1: Stability of 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ) under Acidic Conditions
| Solvent System | Half-life (t₁/₂) at pH 2.0 | Key Degradation Products |
| Acetonitrile with 0.1 N HCl | ~10 minutes | 2-chloro-3-methylimidazo[4,5-f]quinoline (2-Cl-IQ), 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) |
| Methanol with 0.1 N HCl | Not specified | 2,2'-azo-3,3'-dimethylimidazo[4,5-f]quinoline (AZO-IQ), 2-Cl-IQ, IQ |
| Other alcohols with 0.1 N HCl | Not specified | 3-methylimidazo[4,5-f]quinoline (deamino-IQ), 2-Cl-IQ, IQ |
Data synthesized from reference[2].
Section 3: Biological Assays
The unique properties of imidazo[4,5-f]quinolines can also present challenges in biological assays.
Frequently Asked Questions & Troubleshooting: Biological Experiments
Question 1: My imidazo[4,5-f]quinoline compound has poor solubility in aqueous buffer, leading to precipitation in my cell-based assays. How can I improve its solubility?
Answer: Poor aqueous solubility is a common problem for planar, aromatic molecules like imidazo[4,5-f]quinolines.
-
Causality: The hydrophobic nature of the fused ring system often leads to low solubility in the aqueous media used for most biological assays.
-
Troubleshooting Protocol: Improving Solubility in Biological Assays
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Solubilizing Agents: For particularly insoluble compounds, consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68), again at low concentrations that do not interfere with the assay.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility. However, ensure the pH remains within the physiological range required for your assay.
-
Salt Forms: If you have synthesized the compound as a free base, converting it to a hydrochloride or other salt form can significantly enhance aqueous solubility.
-
Question 2: I'm observing unexpected biological activity or toxicity that doesn't seem to be related to my primary target. Could metabolic activation be a factor?
Answer: Yes, many imidazo[4,5-f]quinolines are known to be metabolized by cytochrome P450 (CYP) enzymes into reactive intermediates that can bind to DNA and other macromolecules, leading to off-target effects and toxicity.
-
Causality: The metabolic activation of compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) involves N-oxidation by CYP1A2, followed by O-acetylation to form a highly reactive nitrenium ion. This electrophilic species can then form covalent adducts with DNA, which is a key step in its carcinogenicity.
-
Experimental Considerations:
-
Metabolically Competent vs. Incompetent Systems: When interpreting results from cell-based assays, consider whether the cell line used expresses the relevant CYP enzymes. Comparing results between metabolically competent (e.g., primary hepatocytes, HepG2 cells) and incompetent (e.g., HEK293, CHO) cell lines can help to determine if metabolic activation is occurring.
-
In Vitro Metabolism Assays: If metabolic activation is suspected, you can perform in vitro metabolism studies using liver microsomes or S9 fractions to identify the metabolites formed.
-
CYP Inhibition Studies: Co-incubation with known inhibitors of specific CYP enzymes can help to identify which enzymes are responsible for the metabolic activation of your compound.
-
Diagram: Simplified Metabolic Activation and Signaling Pathway of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Caption: A simplified diagram illustrating the metabolic activation of IQ and its subsequent impact on cellular signaling pathways.
Section 4: Spectroscopic Characterization
Obtaining clean and interpretable spectroscopic data for imidazo[4,5-f]quinolines can be challenging due to their structural complexity.
Frequently Asked Questions & Troubleshooting: NMR and Mass Spectrometry
Question 1: The ¹H NMR spectrum of my imidazo[4,5-f]quinoline derivative shows broad peaks, or more signals than expected. What could be the cause?
Answer: The spectral complexity of these compounds can often be attributed to tautomerism, restricted rotation, or aggregation.
-
Causality:
-
Tautomerism: The proton on the imidazole nitrogen can potentially shift between the two nitrogen atoms, leading to a mixture of tautomers in solution. If the rate of exchange is intermediate on the NMR timescale, this can result in peak broadening.
-
Restricted Rotation: Bulky substituents on the quinoline or imidazole rings can lead to restricted rotation around single bonds, resulting in the appearance of distinct signals for what might otherwise be chemically equivalent protons.
-
Aggregation: Due to their planar aromatic nature, these molecules can aggregate in solution, especially at higher concentrations, which can also lead to peak broadening.
-
-
Troubleshooting Protocol: NMR Analysis
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help to resolve issues related to dynamic processes. At higher temperatures, the rate of tautomeric exchange may increase, leading to sharper, averaged signals. Conversely, cooling the sample may slow down the exchange enough to see distinct signals for each tautomer.
-
Solvent Effects: Record the spectrum in a different solvent. A more polar or hydrogen-bonding solvent might shift the tautomeric equilibrium or disrupt aggregation.
-
Dilution Studies: Acquire spectra at different concentrations to see if aggregation is a factor. Sharper signals at lower concentrations would suggest that aggregation is occurring.
-
2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for assigning the complex spectra of these molecules and confirming their structure.
-
Question 2: I'm having trouble interpreting the mass spectrum of my compound and its metabolites. What are the common fragmentation patterns?
Answer: The fragmentation of imidazo[4,5-f]quinolines in mass spectrometry is highly dependent on the substituents present. However, there are some general patterns.
-
Causality: The fused aromatic ring system is relatively stable, so fragmentation often involves the loss of substituents or cleavage of side chains.
-
General Fragmentation Patterns (Electrospray Ionization - Positive Mode):
-
[M+H]⁺ Ion: This is typically the base peak.
-
Loss of Substituents: Common losses include -CH₃, -NH₂, and other small groups attached to the ring system.
-
Metabolite Identification: For metabolites, common modifications include hydroxylation (+16 Da), glucuronidation (+176 Da), and sulfation (+80 Da). Tandem mass spectrometry (MS/MS) is essential for structural elucidation. For example, the MS/MS spectrum of a glucuronidated metabolite will often show a prominent fragment corresponding to the loss of the glucuronic acid moiety.[3][4]
-
References
- BenchChem. (2025).
-
Zhang, Q., et al. (2021). 2-Amino-3-methylimidazo[4,5-f]quinoline induced oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathway in zebrafish (Danio rerio) livers. Food and Chemical Toxicology, 157, 112583. [Link]
- Krasavin, M., et al. (2025). Selective Synthesis of Imidazo[4,5‑f]- and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega.
-
Chen, P., et al. (2022). Synthesis and biological activity of 1H-imidazo[4,5-f][5][6]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling. European Journal of Pharmacology, 915, 174514. [Link]
-
Lakshmi, V. M., et al. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 37(7), 1457-1466. [Link]
-
Lakshmi, V. M., et al. (2000). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 13(8), 775-783. [Link]
-
Gerster, J. F., et al. (1995). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 38(18), 3247-3258. [Link]
-
Alaimo, R. J., et al. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298-300. [Link]
-
Stauffer, F., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027-1030. [Link]
-
Turesky, R. J., et al. (1993). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. Environmental Health Perspectives, 99, 123-128. [Link]
-
Turesky, R. J., et al. (1993). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. Environmental Health Perspectives, 99, 123-128. [Link]
-
Cilibrizzi, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(19), 4569. [Link]
-
Lin, H., et al. (2009). Characterization of New Metabolites From in Vivo Biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in Mouse by Mass Spectrometry. Journal of Mass Spectrometry, 44(7), 1058-1068. [Link]
-
Sonesson, C., et al. (1997). Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry, 40(9), 1327-1336. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of imidazo[1,2-a]quinoline derivatives. [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 919-923. [Link]
-
Turesky, R. J., et al. (1991). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 12(8), 1523-1527. [Link]
-
Wiley-VCH GmbH. (2025). IMIDAZO[4,5-F]QUINOLINE. SpectraBase. [Link]
- BenchChem. (2025). Technical Support Center: Characterization of 2-Methyl-1H-imidazo[4,5-h]quinoline. BenchChem Technical Support.
-
Sedić, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(15), 2736. [Link]
-
Schmalz, M., et al. (2020). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 9(7), 753-761. [Link]
-
Tosh, D. K., et al. (2019). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5514-5532. [Link]
-
Li, K., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][5][6]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules, 28(9), 3973. [Link]
-
Lin, H., et al. (2009). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Journal of Mass Spectrometry, 44(7), 1058-1068. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating and Mitigating Off-Target Effects of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Welcome to the technical support center for researchers utilizing 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments. Our goal is to enhance the precision and reliability of your research by providing a framework for understanding and improving the selectivity of this imidazo[4,5-f]quinoline derivative.
The imidazo[4,5-f]quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including potential kinase inhibition and modulation of inflammatory pathways.[1][2] However, like many small molecules, achieving high target specificity can be a significant challenge. Off-target interactions can lead to ambiguous results, cellular toxicity, and misinterpretation of biological functions.[3][4] This guide provides a systematic approach to addressing these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a cellular phenotype with this compound that doesn't align with the expected on-target effect. How can I confirm if this is due to off-target binding?
A1: Initial Steps for Off-Target Effect Verification
This is a common and critical question in early-stage drug discovery and chemical biology research. A multi-pronged approach is essential to differentiate on-target from off-target effects. Here are the initial steps to take:
-
Dose-Response Analysis:
-
Rationale: On-target effects should typically occur at concentrations consistent with the compound's potency (e.g., IC50 or EC50) for the primary target. Off-target effects often manifest at higher concentrations.
-
Protocol: Perform a detailed dose-response curve for your observed phenotype. Compare this with the dose-response curve for the intended on-target activity. A significant rightward shift in the phenotypic curve may suggest an off-target liability.
-
-
Use of a Structurally Unrelated Inhibitor:
-
Rationale: Employing an inhibitor with a different chemical scaffold that targets the same primary protein can help validate that the observed phenotype is a result of on-target inhibition.[5] If both compounds produce the same phenotype, it strengthens the evidence for on-target action.
-
Protocol:
-
Identify a validated inhibitor for your target of interest with a distinct chemical structure from the imidazo[4,5-f]quinoline core.
-
Treat your cells with this control compound at its effective concentration.
-
Compare the resulting phenotype with that induced by this compound.
-
-
-
Rescue Experiments:
-
Rationale: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target activity.[5]
-
Protocol:
-
If the target is known, introduce a mutation in the target protein that is predicted to disrupt inhibitor binding without affecting its function.
-
Express this mutant protein in your cell model.
-
Treat the cells with this compound and observe if the phenotype is reversed or diminished.
-
-
Below is a workflow to guide your initial investigation:
Caption: Initial workflow for discriminating on- and off-target effects.
Q2: I suspect my compound is hitting multiple kinases. How can I profile its selectivity across the kinome?
A2: Kinase Selectivity Profiling
The imidazo[4,5-f]quinoline scaffold is present in molecules known to target kinases, making kinome-wide profiling a logical step.[1] Broad kinase screening is crucial for understanding the selectivity of your compound and identifying potential off-target kinases that could be responsible for unintended phenotypes.[6][7]
Recommended Approaches:
-
Commercial Kinase Screening Panels: Several companies offer fee-for-service kinase profiling against large panels of recombinant human kinases (often >300).[8][9][10] This is the most straightforward and comprehensive method.
-
How it works: Your compound is typically tested at one or two concentrations (e.g., 0.5 µM and 10 µM) against the kinase panel.[8] The results are reported as percent inhibition.
-
Data Interpretation: The output will be a list of kinases that are inhibited by your compound at the tested concentrations. This "hit list" provides a map of your compound's selectivity.
-
-
In-house Kinase Selectivity Assays: If you have the resources, you can set up smaller, focused panels of kinases that are most likely to be off-targets based on sequence homology or known promiscuity of similar scaffolds.
-
Technology Platforms:
-
Radiometric Assays: The traditional gold standard, these assays measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[7]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[9][10] They are a non-radioactive, high-throughput friendly alternative.
-
Mobility Shift Assays: These assays use microfluidic capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate.[6]
-
-
Data Summary Table for Kinase Profiling Results:
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Notes |
| Primary Target | 95% | 50 | TK | Expected on-target activity |
| Off-Target 1 | 80% | 250 | CMGC | Potential source of side effects |
| Off-Target 2 | 65% | 800 | AGC | Weaker off-target interaction |
| ... | ... | ... | ... |
Q3: My kinase profiling revealed several off-targets. What medicinal chemistry strategies can I employ to improve the selectivity of this compound?
A3: Medicinal Chemistry Approaches for Enhancing Selectivity
Improving selectivity is a core challenge in medicinal chemistry.[11] Here are several strategies, ranging from simple modifications to more complex designs, that can be applied to the imidazo[4,5-f]quinoline scaffold:
-
Structure-Based Drug Design (SBDD):
-
Rationale: If the crystal structure of your primary target and off-targets are known, you can design modifications that exploit subtle differences in their ATP-binding pockets.[12]
-
Workflow:
-
Obtain or model the co-crystal structure of your compound with the primary target.
-
Overlay this with the structures of key off-target kinases.
-
Identify residues that differ between the on- and off-targets.
-
Introduce modifications to your compound that create favorable interactions with the primary target or steric clashes with the off-targets. For example, targeting a unique threonine residue in p38 MAPK led to selective inhibitors.[12]
-
-
-
Exploiting the "Gatekeeper" Residue:
-
Rationale: The gatekeeper residue controls access to a hydrophobic pocket in the kinase active site. Its size varies across the kinome. If your primary target has a small gatekeeper (e.g., glycine, alanine, or threonine), you can add a bulky group to your inhibitor that will be accommodated by the primary target but will clash with the larger gatekeeper residues of off-target kinases.[13]
-
-
Covalent Inhibition:
-
Rationale: If an off-target kinase has a non-conserved cysteine residue near the ATP-binding pocket, you can introduce a reactive group (e.g., an acrylamide) to your compound to form a covalent bond. This can dramatically increase both potency and selectivity.[14]
-
-
Bivalent Inhibitors:
Caption: Medicinal chemistry cycle for improving inhibitor selectivity.
Q4: I don't know the direct target of my compound. How can I identify the on- and off-targets of this compound?
A4: Target Deconvolution Strategies
When the primary target is unknown, target deconvolution or identification is necessary. This is a central challenge in chemical biology, and several powerful techniques are available.[15][16][17]
Label-Free Approaches:
-
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP):
-
Rationale: The binding of a small molecule can stabilize its target protein, leading to an increase in its melting temperature. TPP combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins in a cell lysate or intact cells in the presence of your compound.[16]
-
Benefit: This method can identify direct targets and also provide insights into downstream signaling pathways.[16]
-
-
Drug Affinity Responsive Target Stability (DARTS):
-
Rationale: Similar to CETSA, DARTS is based on the principle that small molecule binding can protect a target protein from proteolysis.[16]
-
Workflow: Cell lysates are treated with your compound and then subjected to limited proteolysis. The proteins that are protected from digestion are identified by mass spectrometry.
-
Affinity-Based Approaches:
-
Photoaffinity Labeling:
-
Rationale: This technique involves synthesizing a version of your compound that incorporates a photoreactive group and a tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with nearby proteins, including the target. The tagged proteins can then be enriched and identified by mass spectrometry.[18]
-
Consideration: Requires chemical synthesis of a modified probe, which should be validated to ensure it retains the activity of the parent compound.
-
Genetic Approaches:
-
CRISPR/Cas9 Screening:
These advanced chemoproteomic and genetic methods provide a comprehensive view of the cellular targets of your small molecule.[19]
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
- Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Science.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology.
- Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Semantic Scholar.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC.
- Chemical Biology Approaches to Elucidate Small Molecule Action in C. Université de Genève.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Kinase Selectivity Profiling Systems—General Panel.
- How can off-target effects of drugs be minimised?.
- Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology.
- Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC - NIH.
- Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
- Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery.
- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
- Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. PubMed.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-p
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors. PubMed.
Sources
- 1. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. journaljcti.com [journaljcti.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery | Semantic Scholar [semanticscholar.org]
- 16. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline Experiments
Welcome to the technical support center for 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure the highest level of scientific integrity.
I. Compound Overview and Handling
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its imidazoquinoline core is a privileged scaffold found in various biologically active molecules, including kinase inhibitors and immunomodulators.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClN₃ | [3] |
| Molecular Weight | 217.65 g/mol | [3] |
| Appearance | Pale Yellow Solid | [3] |
| Melting Point | 177-178°C | [3] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [3] |
| Storage | -20°C for long-term storage | [3] |
Frequently Asked Questions: Compound Handling
Q1: How should I properly store this compound?
A1: For long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, refrigeration at 4°C is acceptable.
Q2: What are the primary safety precautions I should take when handling this compound?
A2: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
II. Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, likely involving the construction of a substituted quinoline ring followed by the formation of the imidazole ring. A plausible synthetic route is outlined below, based on established methods for similar heterocyclic systems.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a composite based on standard procedures for the synthesis of related 2-chloroquinolines and imidazoquinolines.[4]
Part 1: Synthesis of 2-Chloro-3-formyl-7-nitroquinoline
-
Step 1: Acetanilide Formation: To a solution of 4-nitroaniline in glacial acetic acid, add acetic anhydride dropwise at 0-5°C. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-water to precipitate the N-(4-nitrophenyl)acetamide. Filter, wash with water, and dry.
-
Step 2: Vilsmeier-Haack Cyclization: In a three-necked flask, add N,N-dimethylformamide (DMF) and cool to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring. To this Vilsmeier reagent, add the N-(4-nitrophenyl)acetamide portion-wise. Heat the reaction mixture at 80-90°C for 4-6 hours. Monitor the reaction by TLC.
-
Step 3: Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize with a saturated solution of sodium bicarbonate until the pH is ~7. The crude 2-chloro-3-formyl-7-nitroquinoline will precipitate. Filter the solid, wash with water, and dry.
Part 2: Synthesis of this compound
-
Step 4: Reduction of the Nitro Group: To a solution of 2-chloro-3-formyl-7-nitroquinoline in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid. Reflux the mixture for 3-4 hours. Cool the reaction and neutralize with a concentrated sodium hydroxide solution to precipitate the crude 7-amino-2-chloroquinoline-3-carbaldehyde.
-
Step 5: Imidazole Ring Formation and Methylation: The cyclization to the imidazoquinoline can be achieved through various methods. One approach is to react the diamine intermediate with a suitable reagent that provides the remaining carbon and the methyl group. A potential method involves reaction with N-acetyl-N-methyl-N-phenylacetamide. A more direct, albeit potentially lower-yielding, one-pot reaction from the diamine might be possible with specific reagents.
Purification Protocol
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: For higher purity, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point for elution.[5]
Troubleshooting Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Vilsmeier-Haack reaction | Incomplete reaction; side reactions due to high temperature. | Monitor reaction progress by TLC to ensure completion. Avoid excessive heating. Ensure anhydrous conditions. |
| Formation of tar-like substances | Overheating during the Vilsmeier-Haack reaction. | Maintain the recommended temperature range. Reduce reaction time if TLC shows product formation is complete. |
| Product is an oil and does not precipitate | Product may be protonated and soluble in acidic water. | Ensure complete neutralization during work-up. Extraction with an organic solvent like dichloromethane or ethyl acetate may be necessary. |
| Multiple spots on TLC after purification | Presence of starting materials or side products (e.g., formamidines). | Optimize chromatography conditions (try different solvent systems). Consider a second recrystallization with a different solvent. |
| Difficulty in removing residual solvent | High-boiling point solvents (e.g., DMF) trapped in the product. | Wash the product thoroughly with water during work-up. Dry the final product under high vacuum. |
III. Analytical Characterization
Accurate characterization of this compound is crucial for ensuring its purity and for interpreting experimental results.
Expected Analytical Data (Based on Structurally Similar Compounds)
-
¹H NMR (400 MHz, CDCl₃): Expect signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the quinoline protons. A singlet corresponding to the methyl group protons should appear around δ 3.5-4.5 ppm. The exact chemical shifts will depend on the substitution pattern.[6][7]
-
¹³C NMR (100 MHz, CDCl₃): Aromatic carbons will resonate in the δ 110-160 ppm range. The methyl carbon should appear around δ 30-40 ppm.[6]
-
Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 218.04. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable at m/z 218 and 220.
Troubleshooting Analytical Characterization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks in NMR spectrum | Presence of paramagnetic impurities; compound aggregation. | Filter the NMR sample through a small plug of silica gel. Try a different NMR solvent or run the spectrum at an elevated temperature. |
| Unexpected peaks in NMR spectrum | Presence of solvent residue, starting materials, or byproducts. | Compare the spectrum with known solvent peaks. Re-purify the sample if necessary. |
| Incorrect mass or isotopic pattern in MS | Incomplete reaction (starting material detected); side product formation; fragmentation of the molecule. | Check for the presence of expected starting material masses. Use a soft ionization technique (e.g., ESI) to minimize fragmentation. |
| Compound insolubility in NMR solvent | Poor choice of solvent. | Try deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). Gentle heating may improve solubility. |
IV. Applications and Biological Assays
Imidazoquinolines are known to interact with several biological targets. The 2-chloro substituent on your compound is a reactive handle that can be displaced by nucleophiles, making it a useful intermediate for creating a library of analogs for structure-activity relationship (SAR) studies.
Potential Biological Activities
-
Kinase Inhibition: The quinoline scaffold is present in many approved kinase inhibitors. This compound could potentially inhibit kinases involved in cell signaling pathways such as PI3K/Akt/mTOR or MAPK.[1][2]
-
TLR7/8 Agonism/Antagonism: Imidazoquinolines are a well-known class of Toll-like receptor 7 and 8 (TLR7/8) modulators.[8][9] Depending on the substitution pattern, they can act as either agonists (immune-stimulatory) or antagonists.
Experimental Workflow for a Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Troubleshooting Biological Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates in assay buffer | Low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final assay volume (be mindful of enzyme tolerance to DMSO). |
| No biological activity observed | The compound is not active against the chosen target. The compound has degraded. | Test a broader range of concentrations. Verify compound integrity by analytical methods (HPLC, MS). Test against a panel of different kinases or TLRs. |
| High background signal | Compound interferes with the detection method (e.g., autofluorescence). | Run a control experiment with the compound but without the enzyme to measure background interference. |
| Inconsistent results between experiments | Inaccurate pipetting; variability in reagent quality; cell passage number (for cell-based assays). | Use calibrated pipettes. Use fresh reagents and standardize batches. Use cells within a defined passage number range. |
V. References
-
Srivastava, V. K., & Singh, S. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(7), 1533–1537.
-
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem.
-
Deshmukh, M. B., et al. (2012). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(9), 2319–7064.
-
Prajapati, D., & Sandhu, J. S. (1991). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Synthesis, 1991(10), 861–862.
-
Wikipedia. (2024). Sandmeyer reaction.
-
Bandyopadhyay, D., & Banik, B. K. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
-
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
-
Kumar, V., & Kumar, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2365–2394.
-
Ali, B. M. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.
-
Kaur, R., et al. (2021). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. European Journal of Medicinal Chemistry, 213, 113157.
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
-
Kamal, A., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
-
Toronto Research Chemicals. (n.d.). This compound. Fisher Scientific.
-
Patil, S. B., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(4), 1735–1740.
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (2007). Acta Pharmaceutica, 57(3), 249–265.
-
Asati, V., & Mahapatra, D. K. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4933.
-
Kumar, K., et al. (2024). Modulation of the Adjuvant Potential of Imidazoquinoline-Based TLR7/8 Agonists via Alum Adsorption. ACS Medicinal Chemistry Letters.
-
Orr, S. T., et al. (2021). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters, 12(5), 821–828.
-
Harris, S. F. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University Graduate School.
-
Ferguson, D. M., et al. (2022). Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs. Bioorganic & Medicinal Chemistry Letters, 59, 128548.
-
Stauffer, F., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027–1030.
-
Staden, V., & Staden, J. F. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3326.
-
National Institute of Standards and Technology. (n.d.). Quinoline, 3-methyl-. NIST WebBook.
-
United States Biological. (n.d.). This compound CAS.
-
Toronto Research Chemicals. (n.d.). This compound, TRC. Fisher Scientific.
-
PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline.
-
El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 233–267.
-
Li, D., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega.
-
Lakshmi, V. M., et al. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 37(4), 867–876.
-
Dashwood, R. H., et al. (1998). Inhibition by chlorophyllin of 2-amino-3-methylimidazo-[4,5-f]quinoline-induced tumorigenesis in the male F344 rat. Carcinogenesis, 19(5), 779–782.
-
Shults, K., et al. (2004). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 17(5), 679–689.
-
International Agency for Research on Cancer. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). Inchem.org.
-
MedChemExpress. (n.d.). 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-13C.
-
National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE).
-
Cayman Chemical. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline.
-
Ivancia, M., & Mocanu, A. M. (2013). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 58(1), 79–83.
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2022). Journal of Pharmaceutical Research International, 34(20A), 1–10.
-
Al-Juboori, A. M. H. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Conference: The first scientific conference of chemistry.
-
Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Chemistry of Heterocyclic Compounds, 57(11), 939–947.
-
ChemicalBook. (n.d.). 161087-48-5(this compound) Product Description.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 161087-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. tsijournals.com [tsijournals.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosing of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during the in vivo administration and dosage optimization of this compound. Given the limited publicly available data on this specific molecule, this resource leverages established principles for working with poorly soluble quinoline-based compounds to provide a robust framework for your experimental design.
I. Understanding the Compound: Physicochemical Properties and Biological Context
This compound is a heterocyclic aromatic compound. While specific data is limited, its structure suggests it belongs to the imidazoquinoline family, which are often characterized by poor aqueous solubility. A supplier notes its solubility in organic solvents like DMF, Ethanol, and Methanol, which supports the likelihood of low water solubility[1].
Imidazoquinoline derivatives are widely recognized as potent immunomodulators, primarily acting as agonists for Toll-like receptors 7 and 8 (TLR7/8)[2][3][4][5]. Activation of these receptors triggers a cascade of immune responses, including the production of pro-inflammatory cytokines, making these compounds valuable tools in cancer immunotherapy and antiviral research[4][6][7]. Therefore, it is plausible that this compound exhibits similar biological activities.
II. FAQs: Formulation and Administration
Here we address common questions regarding the formulation and administration of poorly soluble compounds like this compound for in vivo studies.
Q1: My compound won't dissolve in aqueous vehicles. What are my options?
This is a common challenge with quinoline-based compounds. A multi-pronged approach to formulation is recommended. The goal is to create a homogenous and stable preparation that is safe for animal administration. Here are some strategies:
-
Co-solvents: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent can enhance solubility. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG), e.g., PEG300 or PEG400
-
Propylene glycol (PG)
It is crucial to keep the concentration of organic solvents to a minimum to avoid toxicity. Typically, DMSO concentrations should be kept below 10% of the final injection volume, and ethanol below 15%.
-
-
Surfactants: These agents can improve solubility and the stability of suspensions by forming micelles. Commonly used surfactants in preclinical formulations include:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used example.
Q2: How do I choose the best formulation for my study?
The ideal formulation depends on the administration route, the required dose, and the compound's specific properties. A systematic approach is recommended:
-
Solubility Screening: Test the solubility of this compound in a panel of individual and mixed vehicles.
-
Vehicle Tolerability: Ensure the chosen vehicle is well-tolerated by the animal model at the intended volume and administration frequency. Consult literature for recommended vehicle limits for your chosen species and route.
-
Stability Assessment: Once a promising vehicle is identified, assess the stability of the formulation over the intended period of use. This can be done by visual inspection for precipitation and by analytical methods like HPLC to check for degradation.
Q3: What is the recommended starting dose for in vivo studies?
Without prior data, a dose-range finding study is essential. However, we can infer a potential starting point from related compounds. For instance, in a study with other amino-alcohol quinoline derivatives in mice, doses of 3 mg/kg and 9 mg/kg were used[8][9]. For some imidazo-based heterocyclic derivatives, acute oral toxicity studies in rats showed significant toxicity at doses of 1000 mg/kg, with some effects observed at 300 mg/kg[10].
Recommendation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts while closely monitoring for signs of toxicity.
Q4: Which route of administration should I use?
The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the formulation.
-
Oral (p.o.): Convenient and less invasive, but bioavailability can be limited by poor absorption and first-pass metabolism[11]. Formulations for oral gavage often include suspensions in vehicles like carboxymethylcellulose (CMC).
-
Intraperitoneal (i.p.): A common route in rodent studies that allows for systemic exposure and can bypass the gastrointestinal tract[11]. It is suitable for solutions and some well-dispersed suspensions.
-
Intravenous (i.v.): Provides 100% bioavailability and rapid distribution[11]. However, it requires a true solution to prevent embolism and can be technically challenging for repeated dosing.
-
Subcutaneous (s.c.): Allows for slower absorption and more sustained exposure compared to i.v. or i.p. routes[11].
III. Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in the formulation | - Poor solubility in the chosen vehicle.- Change in temperature or pH.- Instability of the compound. | - Re-evaluate the formulation. Try adding a co-solvent or surfactant.- Prepare the formulation fresh before each use.- Gently warm the formulation and sonicate to aid dissolution (ensure the compound is heat-stable).- Assess the stability of the compound in the chosen vehicle at different temperatures. |
| Inconsistent results or lack of efficacy | - Compound degradation in the formulation.- Poor bioavailability due to the administration route or formulation.- Incorrect dosage. | - Perform a stability study of your formulation using HPLC.[12]- Consider an alternative administration route (e.g., i.p. instead of oral).- Optimize the formulation to improve solubility and absorption.- Conduct a dose-response study to ensure an effective dose is being administered. |
| Adverse events in treated animals (e.g., weight loss, lethargy, skin reactions) | - Vehicle toxicity.- Compound-related toxicity. | - Include a vehicle-only control group to assess the tolerability of the formulation.- Reduce the concentration of organic co-solvents.- Lower the dose of the compound.- Monitor animals closely for clinical signs of toxicity. Quinoline derivatives have been associated with a range of toxicities, including potential carcinogenicity in some cases[13][14][15][16]. |
| Difficulty with administration (e.g., clogged needles) | - The formulation is a suspension with large particles. | - If using a suspension, ensure it is well-homogenized before drawing it into the syringe.- Use a larger gauge needle.- Attempt to formulate a true solution if possible. |
IV. Experimental Protocols & Workflows
Protocol 1: Basic Formulation Development for a Poorly Soluble Compound
-
Initial Solubility Screen:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several vials.
-
Add a measured volume of different vehicles to each vial to test a range of concentrations.
-
Vehicles to test:
-
Saline
-
5% DMSO in saline
-
10% DMSO / 10% Tween® 80 in saline
-
20% HP-β-CD in water
-
0.5% CMC in water
-
-
Vortex and sonicate the vials.
-
Visually inspect for complete dissolution or the formation of a fine suspension.
-
-
Formulation Optimization:
-
Based on the initial screen, select the most promising vehicle(s).
-
Prepare a larger volume of the formulation at the desired concentration for your study.
-
Observe the formulation for any signs of precipitation over a few hours at room temperature and under refrigeration.
-
Workflow for In Vivo Study Preparation
Caption: Simplified TLR7 signaling pathway.
This activation leads to downstream signaling through MyD88, resulting in the activation of transcription factors like NF-κB and IRF7, and the subsequent production of pro-inflammatory cytokines and type I interferons.[4] These molecules orchestrate an anti-tumor or anti-viral immune response.
VI. Concluding Remarks
Optimizing the in vivo administration of this compound requires a systematic approach focused on formulation development and careful dose selection. By leveraging the principles outlined in this guide, researchers can develop robust and reproducible experimental protocols. Given the novelty of this compound, it is imperative to conduct thorough preliminary studies to establish its solubility, stability, and tolerability in your specific experimental model.
VII. References
-
Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. (URL: [Link])
-
Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (URL: [Link])
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (URL: [Link])
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (URL: [Link])
-
(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (URL: [Link])
-
Imidazoquinolines: Recent Developments in Anticancer Activity. (URL: [Link])
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (URL: [Link])
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (URL: [Link])
-
Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model. (URL: [Link])
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. (URL: [Link])
-
Antitumor effects of imidazoquinolines in urothelial cell carcinoma of the bladder. (URL: [Link])
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (URL: [Link])
-
Imidazoquinoline – Knowledge and References. (URL: [Link])
-
Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis. (URL: [Link])
-
Carcinogenicity of quinoline by drinking-water administration in rats and mice. (URL: [Link])
-
Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. (URL: [Link])
-
Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. (URL: [Link])
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (URL: [Link])
-
Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. (URL: [Link])
-
Biologically active quinoline and quinazoline alkaloids part I. (URL: [Link])
-
Quinine - Wikipedia. (URL: [Link])
-
Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. (URL: [Link])
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (URL: [Link])
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (URL: [Link])
-
New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. (URL: [Link])
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (URL: [Link])
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). (URL: [Link])
-
Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (URL: [Link])
-
In vivo diagnostic tests in adverse reactions to quinolones. (URL: [Link])
-
This compound CAS. (URL: [Link])
-
Identification of imidazoquinoline derivatives as potent antiglioma agents. (URL: [Link])
-
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). (URL: [Link])
Sources
- 1. usbio.net [usbio.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazoquinolines: Recent Developments in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Antitumor effects of imidazoquinolines in urothelial cell carcinoma of the bladder [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 15. researchgate.net [researchgate.net]
- 16. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Assay Interference from 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Welcome to the technical support guide for researchers encountering assay interference with 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline (herein referred to as MC-IQ). This document provides in-depth troubleshooting advice, alternative protocols, and answers to frequently asked questions to help you generate reliable cell viability data.
MC-IQ, an imidazoquinoline derivative, possesses a chemical structure prone to interfering with common cell viability assays, particularly those reliant on enzymatic reduction of tetrazolium salts or fluorescent readouts. Understanding the nature of this interference is the first step toward obtaining accurate results.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for MC-IQ is unexpectedly high, or I'm seeing an increase in signal with higher concentrations. What's happening?
This is a classic sign of assay interference. Instead of causing cell death, your compound may be directly interacting with the assay reagents. For example, in an MTT assay, MC-IQ might be chemically reducing the tetrazolium salt to formazan, mimicking the activity of viable cells and leading to a falsely high signal.[1][2] It's also possible that the compound is colored and absorbs light at the same wavelength as the formazan product.[3][4]
Q2: Which cell viability assays are most likely to be affected by MC-IQ?
Assays based on tetrazolium salts like MTT, MTS, XTT, and WST-1 are highly susceptible.[5] This is because quinone-like structures, which are related to imidazoquinolines, can undergo redox cycling, a process that can non-enzymatically reduce the assay reagents.[6][7][8] Assays using resazurin (AlamarBlue) are also at risk, as the compound could either directly reduce the dye or have intrinsic fluorescence, confounding the results.[9]
Q3: How can I definitively prove that MC-IQ is interfering with my assay?
The most straightforward method is to run a cell-free control.[10][11] Set up wells containing your culture medium, the assay reagent (e.g., MTT), and a serial dilution of MC-IQ, but without any cells. If you observe a signal change that is dependent on the concentration of MC-IQ, you have confirmed interference.[1]
Q4: Is there a way to modify my current assay to reduce interference?
While sometimes possible, it's often more robust to switch to an orthogonal assay. For tetrazolium assays, you could try reducing the incubation time with the reagent to minimize the window for chemical reduction, but this may also reduce your signal-to-noise ratio.[12] However, the most reliable solution is to select an assay with a different detection principle.
Part 1: Identifying and Confirming Interference
The first critical step is to determine if the anomalous data is a biological effect or a technical artifact. The primary cause for concern with heterocyclic compounds like MC-IQ is their potential for redox activity and intrinsic optical properties.
Mechanism of Interference: Redox Cycling and Optical Properties
Imidazoquinoline structures are similar to quinones, which are known redox-cycling compounds.[6] In the presence of cellular reducing agents (like NADH or NADPH) or even strong reducing agents in assay buffers (like DTT), these compounds can be reduced and then rapidly re-oxidized by molecular oxygen.[6][13] This process generates reactive oxygen species (ROS) and can also directly reduce indicator dyes like MTT, leading to a false-positive signal for viability.[10][14]
Caption: Workflow to confirm compound interference in a cell-free system.
Protocol 1: Cell-Free Interference Test for MTT Assay
-
Prepare a 96-well plate.
-
In triplicate, add 100 µL of complete culture medium to each well.
-
Add serial dilutions of MC-IQ to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for reduction if available (e.g., ascorbic acid).[10]
-
Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to all wells.[10]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[10]
-
Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan.[10]
-
Read the absorbance at the appropriate wavelength (e.g., 570-590 nm).
-
Analysis: If the absorbance increases with the concentration of MC-IQ, direct chemical interference is confirmed.
Part 2: Selecting a Reliable Alternative Assay
Once interference is confirmed, switching to an assay with an orthogonal mechanism is the most scientifically rigorous approach. The best choice depends on the specific nature of the interference. Since MC-IQ's interference is likely due to its redox properties, assays that do not rely on metabolic reduction are strongly preferred.
Recommended Alternative: ATP-Based Viability Assays
Principle: These assays quantify adenosine triphosphate (ATP), the principal energy currency of the cell.[15] The level of ATP is a direct indicator of metabolically active, viable cells. When cells die, they rapidly lose the ability to synthesize ATP, and endogenous ATPases deplete the existing supply.[10][15] The assay uses luciferase to catalyze the reaction of luciferin and ATP, producing a luminescent signal that is proportional to the ATP concentration.[15][16]
Advantages over Tetrazolium Assays:
-
Direct Endpoint: Measures ATP, a clear marker of viability, not enzymatic activity which can be modulated by compounds.[10]
-
Reduced Interference: Less susceptible to interference from redox-active or colored compounds.[16]
-
High Sensitivity & Speed: The "add-mix-measure" format is fast, highly sensitive (can detect <10 cells), and requires fewer steps than MTT.[5][10][17]
| Feature | MTT / Tetrazolium Assays | ATP-Based Luminescence Assays |
| Principle | Enzymatic reduction of a dye | Quantification of intracellular ATP |
| Endpoint | Colorimetric (Absorbance) | Luminescence |
| Speed | Slow (multi-step, long incubation)[10] | Fast ("Add-mix-measure")[17] |
| Sensitivity | Moderate[18] | High[5] |
| Susceptibility to MC-IQ | High (Redox cycling, color)[3][14] | Low [9][16] |
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from standard manufacturer guidelines.[11][17]
-
Plate Cells: Seed cells in a white, opaque-walled 96-well plate at the desired density and allow them to attach overnight.
-
Treat with Compound: Add serial dilutions of MC-IQ and vehicle controls to the wells.
-
Incubate: Culture cells for the desired exposure period (e.g., 24, 48, 72 hours).
-
Equilibrate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[10]
-
Add Reagent: Prepare the ATP assay reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[10][17]
-
Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][16]
-
Read Luminescence: Measure the luminescent signal using a plate luminometer.
-
Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate viability relative to the vehicle-treated control wells.
Caption: Decision-making workflow for alternative assay selection.
Part 3: Advanced & Complementary Assays
For a more comprehensive understanding of MC-IQ's effects, consider multiplexing or using assays that provide mechanistic insights beyond simple viability.
Real-Time Apoptosis and Necrosis Assays
Principle: These assays use a combination of probes to kinetically measure distinct cell death events in the same well.[19][20] For example, a luminescent signal can be generated by Annexin V binding to exposed phosphatidylserine (an early apoptotic event), while a fluorescent DNA dye that is excluded from live cells reports on membrane integrity loss (necrosis or late apoptosis).[19][21]
Advantages:
-
Mechanistic Insight: Differentiates between apoptosis and necrosis.[19]
-
Kinetic Data: Allows you to monitor the progression of cell death in real-time, capturing the full dynamics of the compound's effect.[22]
-
Reduced Artifacts: The "add-and-read" format does not require washing steps, preserving the cell population.[19]
This approach provides a much richer dataset, allowing you to determine not only if cells are dying but how and when they are dying in response to MC-IQ.
References
-
Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information (US). Available from: [Link]
-
ATP Cell Viability Assay. (n.d.). Creative Bioarray. Retrieved from: [Link]
-
ATP cell viability assay. (n.d.). RE-Place. Retrieved from: [Link]
-
Cell viability assays: Alternatives to the MTT assay. (2017). BenchSci. Retrieved from: [Link]
-
Alternatives to MTT Assay in Cell Viability Assessments. (2023). 4B - Alojamiento Web UVa. Retrieved from: [Link]
-
ATP assay. (2019). Protocols.io. Retrieved from: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 223–259. Available from: [Link]
-
Senger, M. R., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. CPT: Pharmacometrics & Systems Pharmacology, 5(4), 193-201. Available from: [Link]
-
Soares, D. G., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Expert opinion on drug discovery, 9(1), 115-128. Available from: [Link]
-
Reybier, K., et al. (2015). In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones. Free Radical Biology and Medicine, 89, 34-44. Available from: [Link]
-
A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones. (2022). Journal of Health Science, 68(3), 133-139. Available from: [Link]
-
Park, K. A., et al. (2023). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 746. Available from: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones. (2015). ResearchGate. Retrieved from: [Link]
-
DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. (2017). Anticancer Research, 37(11), 6065-6072. Available from: [Link]
-
MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. (2024). YouTube. Retrieved from: [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it?. (2014). ResearchGate. Retrieved from: [Link]
-
Alkylation and redox cycling of quinones generating adducts and ROS.... (n.d.). ResearchGate. Retrieved from: [Link]
-
Does anyone have experience with RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega?. (2019). ResearchGate. Retrieved from: [Link]
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. (2023). YouTube. Retrieved from: [Link]
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2017). Molecular Pharmacology, 91(5), 453-465. Available from: [Link]
-
High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. (2017). PloS one, 12(5), e0176841. Available from: [Link]
-
Effects of imidazole on cell viability in HCC cell lines. a Time. (n.d.). ResearchGate. Retrieved from: [Link]
-
What reason can affect drug concentration to cell viability in MTT assay ?. (2016). ResearchGate. Retrieved from: [Link]
-
Interference in MTT cell viability assay in activated macrophage cell line. (n.d.). ResearchGate. Retrieved from: [Link]
-
Change in cell viability upon exposure to different concentrations of.... (n.d.). ResearchGate. Retrieved from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ATP assay [protocols.io]
- 12. atcc.org [atcc.org]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. ATP cell viability assay | RE-Place [re-place.be]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 18. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 19. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 20. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [promega.jp]
- 21. promega.com [promega.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Bioavailability of Imidazo[4,5-f]quinoline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazo[4,5-f]quinoline derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to overcome the significant challenge of poor oral bioavailability often associated with this promising class of compounds. Drawing from established principles in pharmaceutical sciences and specific insights into related heterocyclic compounds, this resource aims to be your comprehensive guide from pre-formulation to in vivo evaluation.
Understanding the Challenge: Why is Bioavailability an Issue for Imidazo[4,5-f]quinoline Derivatives?
Imidazo[4,5-f]quinoline derivatives, a class of heterocyclic compounds with diverse pharmacological activities, frequently exhibit poor aqueous solubility. This intrinsic property is a major hurdle for oral drug delivery, as dissolution in the gastrointestinal (GI) tract is a prerequisite for absorption into the bloodstream. Many of these compounds are likely to fall under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation strategies essential for therapeutic success.
For instance, the parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide, but its aqueous solubility is limited, posing a significant challenge for oral absorption.[1]
This guide will walk you through systematic approaches to characterize and enhance the bioavailability of your imidazo[4,5-f]quinoline derivatives.
Part 1: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for common formulation strategies, along with troubleshooting tips for issues you may encounter.
Strategy 1: Solid Dispersions for Enhanced Dissolution
Solid dispersions are a robust strategy for improving the dissolution rate and extent of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier at a molecular level.[2][3]
-
Materials:
-
Imidazo[4,5-f]quinoline derivative
-
Polymeric carrier (e.g., PVP K30, Soluplus®, HPMC-AS)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh the imidazo[4,5-f]quinoline derivative and the chosen polymeric carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier).
-
Dissolve both the drug and the carrier in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (typically 40-60°C).
-
Once the solvent is evaporated, a thin film will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete solvent removal | Insufficient drying time or temperature. | Increase drying time or temperature in the vacuum oven. Perform residual solvent analysis (e.g., by GC) to confirm complete removal. |
| Phase separation or drug crystallization upon storage | Thermodynamic instability of the amorphous system. Incompatible drug-polymer ratio. | Screen different polymers for better miscibility with your compound.[4] Optimize the drug-to-carrier ratio to ensure molecular dispersion. Store the solid dispersion under controlled temperature and humidity conditions. |
| Poor powder flowability | Particle size and morphology of the solid dispersion. | Gently mill the solid dispersion to a uniform particle size. Consider incorporating a glidant (e.g., colloidal silicon dioxide) if intended for tableting. |
| Slow drug release from the dispersion | High polymer concentration leading to a viscous gel layer upon dissolution. | Optimize the drug-to-polymer ratio. Consider using a combination of polymers to tailor the release profile. |
Strategy 2: Nanoemulsions for Improved Absorption
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can significantly enhance the oral bioavailability of lipophilic drugs by increasing their solubility and facilitating their absorption through the lymphatic pathway.[5][6][7][8][9]
-
Materials:
-
Imidazo[4,5-f]quinoline derivative
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Deionized water
-
High-shear homogenizer or ultrasonicator
-
-
Procedure:
-
Determine the solubility of your imidazo[4,5-f]quinoline derivative in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Prepare the oil phase by dissolving the accurately weighed drug in the selected oil.
-
Prepare the aqueous phase, which may contain the surfactant and co-surfactant.
-
Gradually add the oil phase to the aqueous phase under continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer or an ultrasonicator until a translucent nanoemulsion is formed.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
| Problem | Potential Cause | Troubleshooting Steps |
| Phase separation or creaming | Inadequate surfactant concentration or inappropriate HLB value. | Optimize the surfactant and co-surfactant concentrations. Screen different surfactants with varying HLB values to find the optimal one for your oil phase. |
| Large and polydisperse droplets | Insufficient homogenization energy or time. | Increase the homogenization speed/power or duration. Optimize the formulation components (oil, surfactant, co-surfactant ratios). |
| Drug precipitation | Exceeding the drug's solubility limit in the oil phase. | Re-evaluate the drug's solubility in the selected oil and adjust the drug loading accordingly. Consider using a co-solvent in the oil phase. |
| Instability upon dilution in GI fluids | Destabilization of the nanoemulsion in the acidic or enzyme-rich environment of the GI tract. | Evaluate the stability of the nanoemulsion in simulated gastric and intestinal fluids. Consider using enteric-coated capsules for oral delivery. |
Strategy 3: Chemical Modification - The Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[10][11] This strategy can be employed to overcome undesirable physicochemical properties of imidazo[4,5-f]quinoline derivatives, such as poor solubility.
Caption: A streamlined workflow for the development and evaluation of prodrugs.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete conversion to the active drug in vivo | Inefficient enzymatic cleavage. Prodrug is too stable. | Select a different promoiety that is a better substrate for the target enzymes. Conduct in vitro metabolism studies with liver microsomes or plasma to assess the conversion rate. |
| Premature cleavage in the GI tract | Chemical or enzymatic instability in the gut environment. | Design a more stable linker between the drug and the promoiety. Consider formulation strategies like enteric coating to protect the prodrug. |
| Low permeability of the prodrug itself | The promoiety negatively impacts the overall physicochemical properties. | Choose a promoiety that enhances lipophilicity or utilizes active transport mechanisms. Evaluate the permeability of the prodrug using in vitro models like Caco-2 assays.[12][13][14][15][16] |
| Toxicity of the released promoiety | The cleaved promoiety has its own pharmacological or toxicological effects. | Select a promoiety that is endogenous or has a well-established safety profile. Conduct toxicity studies on the promoiety itself. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable bioavailability enhancement strategy for my specific imidazo[4,5-f]quinoline derivative?
A1: The choice of strategy depends on the specific physicochemical properties of your compound. A good starting point is to determine its Biopharmaceutics Classification System (BCS) class.
-
For BCS Class II compounds (low solubility, high permeability): Strategies that enhance the dissolution rate, such as solid dispersions, micronization, and nanoemulsions, are often effective.
-
For BCS Class IV compounds (low solubility, low permeability): A combination of strategies may be necessary. For example, a nanoemulsion could improve solubility, while a prodrug approach could enhance permeability.
A systematic pre-formulation study is crucial. This should include:
-
Solubility determination: In various pH buffers and biorelevant media.
-
Permeability assessment: Using in vitro models like the Caco-2 cell assay.[12][13][14][15][16]
Q2: What are the critical quality attributes (CQAs) I should monitor for my formulated imidazo[4,5-f]quinoline derivative?
A2: The CQAs will depend on the chosen formulation, but some common examples include:
| Formulation Type | Critical Quality Attributes |
| Solid Dispersion | Drug content and uniformity, amorphous state (absence of crystallinity), dissolution profile, residual solvent levels, and physical stability. |
| Nanoemulsion | Droplet size and size distribution, zeta potential, drug content and encapsulation efficiency, viscosity, and stability upon dilution. |
| Prodrug | Purity, chemical stability, rate of conversion to the active drug in vitro, and solubility. |
Q3: My in vitro dissolution results look promising, but the in vivo bioavailability is still low. What could be the reason?
A3: This discrepancy can arise from several factors:
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. Consider co-administration with a metabolic inhibitor in your animal model to investigate this.
-
Efflux transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport it back into the gut lumen. Caco-2 cell assays with and without P-gp inhibitors can help identify this issue.
-
GI instability: The compound may be unstable in the acidic environment of the stomach or be degraded by gut enzymes. In vitro stability studies in simulated gastric and intestinal fluids are recommended.
-
Poor in vitro-in vivo correlation (IVIVC): The in vitro dissolution method may not be accurately predicting the in vivo behavior. Consider using more biorelevant dissolution media and conditions.
Q4: What are the key considerations when selecting an animal model for in vivo bioavailability studies of imidazo[4,5-f]quinoline derivatives?
A4: The choice of animal model is critical for obtaining relevant preclinical data.[17][18][19][20]
-
Rodents (rats, mice): Commonly used for initial screening due to their small size, cost-effectiveness, and ease of handling. However, differences in GI physiology and metabolism compared to humans should be considered.
-
Dogs (Beagle): Often preferred for oral bioavailability studies as their GI tract is more similar to humans in terms of pH, transit time, and enzyme activity.
-
Pigs: Their GI anatomy and physiology are very close to humans, making them a good model for predicting oral absorption.
It is important to characterize the metabolism of your compound in liver microsomes from different species (including human) to select the most appropriate animal model.
Part 3: Data Presentation & Visualization
Illustrative Data: Solubility Enhancement of a Hypothetical Imidazo[4,5-f]quinoline Derivative
| Formulation Strategy | Drug:Carrier/Excipient Ratio | Aqueous Solubility (µg/mL) | Fold Increase |
| Unformulated Drug | - | 0.5 | 1 |
| Solid Dispersion | 1:5 (Drug:PVP K30) | 25.2 | 50.4 |
| Solid Dispersion | 1:5 (Drug:Soluplus®) | 48.7 | 97.4 |
| Nanoemulsion | 10 mg/mL in O/W formulation | 150.3 | 300.6 |
| Cyclodextrin Complex | 1:1 Molar Ratio (Drug:HP-β-CD) | 15.8 | 31.6 |
Diagram: Bioavailability Enhancement Strategies
Caption: Key strategies to overcome the poor bioavailability of imidazo[4,5-f]quinolines.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 58950, IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). [Link]
-
Jannin, V., Musakhanian, J., & Marchaud, D. (2008). Approaches for the development of solid and semi-solid lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 734-746. [Link]
-
Kumar, K., et al. (2024). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025). [Link]
-
Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. (2014). International Journal of Nanomedicine, 9, 2477-2486. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics, 15(11), 2538. [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (2014). In: Sittampalam, G.S., Coussens, N.P., Nelson, H., et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Jahangir, W., et al. (2025). Recent progress in the synthesis of imidazoquinoline derivatives. Results in Chemistry, 15, 102270. [Link]
-
Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (2023). Cureus, 15(10), e48011. [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews, 53(2), 515-563. [Link]
-
Di, L. (2025). Strategies in prodrug design. ACS Fall 2025. [Link]
-
Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (2023). Journal of Drug Delivery and Therapeutics, 13(10-S), 133-143. [Link]
-
Sudhakar, P., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal, 7(1), 000198. [Link]
-
Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. (2016). Nanomaterials, 6(9), 163. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). Molecules, 21(1), 42. [Link]
-
Nanoemulsion as strategy to improve oral bioavailability of poorly water soluble drugs. (2014). F1000Research, 3, 23. [Link]
-
Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023). ResearchGate. [Link]
-
What is in vitro dissolution testing?. (2024). Pion Inc. [Link]
-
Recent approaches of solid dispersion: A new concept toward oral bioavailability. (2018). Journal of Pharmaceutical Investigation, 48(5), 545-560. [Link]
-
Technologies to improve the solubility, dissolution and bioavailability of poorly soluble drugs. (2018). MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 6(2), 59-63. [Link]
-
Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities. (2016). Journal of the Brazilian Chemical Society, 27(1), 136-146. [Link]
-
Role of animal models in biomedical research: a review. (2022). Journal of Translational Medicine, 20(1), 289. [Link]
-
Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. (2023). Asian Journal of Pharmaceutical and Clinical Research, 16(2), 1-8. [Link]
-
ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209. [Link]
-
Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. (2025). Preprints.org. [Link]
-
Designing In Vitro Dissolution Tests to Better Mimic In Vivo Release. (n.d.). Simulations Plus. [Link]
-
Investigation of Drug–Excipient Interactions in Lapatinib Amorphous Solid Dispersions Using Solid-State NMR Spectroscopy. (2025). ResearchGate. [Link]
-
Selective Synthesis of Imidazo[4,5‑f]- and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. (2025). ACS Omega. [Link]
-
Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2010). Pharmaceutical Research, 27(9), 1772-1787. [Link]
Sources
- 1. Selective Synthesis of Imidazo[4,5‑ f]- and Imidazo[4,5‑ h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Imidazo[4,5- c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approaches for the development of solid and semi-solid lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 9. 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Approaches for the development of solid and semi-solid lipid-based formulations. | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. d-nb.info [d-nb.info]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The PI3K Signaling Pathway and Its Therapeutic Significance
An In-Depth Comparative Analysis of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline and Established PI3K Inhibitors for Researchers and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. Four isoforms of the catalytic subunit exist: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are primarily found in hematopoietic cells.
The activation of the PI3K pathway, often initiated by growth factor receptor tyrosine kinases, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1). The subsequent phosphorylation cascade ultimately modulates the activity of numerous proteins involved in cell cycle progression, apoptosis, and glucose metabolism.
Given its central role in oncogenesis, significant efforts have been dedicated to the development of small molecule inhibitors targeting the PI3K pathway. These inhibitors can be broadly classified based on their selectivity for different PI3K isoforms, ranging from pan-PI3K inhibitors that target all Class I isoforms to isoform-selective inhibitors that offer the potential for a more targeted therapeutic approach with an improved safety profile.
This guide provides a comparative overview of the novel compound this compound alongside a selection of well-characterized PI3K inhibitors. Due to the limited publicly available data on this compound as a PI3K inhibitor, this analysis will focus on the potential of the imidazo[4,5-f]quinoline scaffold in kinase inhibition and will use established PI3K inhibitors as a benchmark for comparison.
The Imidazo[4,5-f]quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[4,5-f]quinoline core is a heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This scaffold is a key component of several compounds that have been investigated as kinase inhibitors. While specific data on this compound's activity against PI3K is not widely reported, the general characteristics of the imidazo[4,5-f]quinoline scaffold suggest its potential as a kinase inhibitor. The planar, aromatic nature of the ring system allows for interactions with the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.
A Comparative Landscape of PI3K Inhibitors
To provide a framework for evaluating a novel compound like this compound, it is essential to understand the landscape of existing PI3K inhibitors. These inhibitors are typically categorized based on their isoform selectivity.
Pan-PI3K Inhibitors
Pan-PI3K inhibitors target all four Class I PI3K isoforms. While this broad-spectrum inhibition can be effective in tumors with various PI3K pathway alterations, it can also lead to off-target effects and toxicity.
-
Buparlisib (BKM120): An orally available pan-PI3K inhibitor that has been investigated in numerous clinical trials for various solid tumors. It has shown modest single-agent activity but has been explored in combination with other targeted therapies.
-
Pictilisib (GDC-0941): Another potent, orally bioavailable pan-PI3K inhibitor that has been evaluated in clinical trials for a range of cancers.
Isoform-Selective PI3K Inhibitors
To mitigate the toxicity associated with pan-PI3K inhibition, isoform-selective inhibitors have been developed. These agents target specific PI3K isoforms that are predominantly involved in certain cancer types.
-
Alpelisib (BYL719): An orally available inhibitor that is highly selective for the p110α isoform. It is approved for the treatment of hormone receptor-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.
-
Idelalisib (Zydelig®): A selective inhibitor of the p110δ isoform, which is primarily expressed in hematopoietic cells. It is approved for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.
-
Duvelisib (Copiktra®): A dual inhibitor of p110δ and p110γ, also approved for the treatment of relapsed or refractory CLL and follicular lymphoma.
Quantitative Comparison of PI3K Inhibitors
The following table summarizes the key biochemical and cellular activities of selected PI3K inhibitors. This data provides a benchmark for the potential evaluation of a novel compound like this compound.
| Inhibitor | Target Isoform(s) | IC50 (p110α) | IC50 (p110β) | IC50 (p110γ) | IC50 (p110δ) | Cell-Based Potency (p-Akt inhibition) |
| Buparlisib (BKM120) | Pan-PI3K | 52 nM | 166 nM | 116 nM | 262 nM | ~500 nM |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 nM | 33 nM | 3 nM | 1 nM | ~75 nM |
| Alpelisib (BYL719) | p110α-selective | 5 nM | 1,200 nM | 290 nM | 250 nM | ~50 nM |
| Idelalisib | p110δ-selective | 8,600 nM | 4,000 nM | 2,100 nM | 2.5 nM | ~19 nM (in B-cells) |
| Duvelisib | p110δ/γ-selective | 1,178 nM | 1,864 nM | 27 nM | 2.5 nM | ~10 nM (in B-cells) |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Cell-based potency reflects the concentration needed to inhibit the phosphorylation of AKT in cellular assays.
Experimental Protocols for Characterizing a Novel PI3K Inhibitor
To evaluate the potential of a novel compound such as this compound as a PI3K inhibitor, a series of in vitro and cell-based assays are required.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Step-by-Step Methodology:
-
Reagents and Materials: Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α), PIP2 substrate, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Add the kinase, substrate, and test compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for PI3K Pathway Inhibition (Western Blotting)
This assay assesses the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of downstream effectors like AKT.
Step-by-Step Methodology:
-
Cell Culture: Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, U87MG) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control. Determine the concentration of the compound that causes a 50% reduction in phospho-AKT levels (IC50).
Cell Viability Assay
This assay measures the effect of the compound on the proliferation and survival of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent cell viability relative to vehicle-treated control cells and determine the GI50 value (the concentration that causes 50% growth inhibition).
Visualizing the PI3K Signaling Pathway and Inhibition
Comparative Analysis of 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline and Its Amino-Substituted Analog in Immune Modulation
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of immunomodulatory drug discovery, the imidazoquinoline scaffold has emerged as a cornerstone for the development of potent Toll-like receptor (TLR) agonists. This guide provides a comparative analysis of two key derivatives: 2-chloro-3-methyl-3H-imidazo[4,5-f]quinoline and its amino-substituted counterpart. We will delve into their structure-activity relationships, differential biological effects, and the experimental methodologies required for their comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and characterizing novel immunomodulators based on this privileged scaffold.
Introduction: The Imidazoquinoline Scaffold and Toll-Like Receptor Agonism
The imidazoquinoline family of compounds has garnered significant attention for its ability to activate the innate immune system, primarily through the engagement of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors, located within the endosomes of immune cells such as dendritic cells, macrophages, and B cells, play a crucial role in the recognition of single-stranded RNA viruses. Activation of TLR7 and TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and type I interferons, ultimately orchestrating a robust adaptive immune response.
The substitution pattern on the imidazoquinoline core is a critical determinant of a compound's potency, selectivity, and overall biological activity. The transition from a chloro-substituted compound like 2-chloro-3-methyl-3H-imidazo[4,5-f]quinoline to an amino-substituted analog represents a fundamental shift in the molecule's electronic and steric properties, profoundly impacting its interaction with the target receptor.
Structural and Physicochemical Properties
The key structural difference between the two analogs lies in the substituent at the C2 position of the imidazoquinoline ring system.
| Compound | Structure | Key Physicochemical Properties |
| 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline | Awaiting specific structural data from public sources. | The chloro group at the C2 position acts as an electron-withdrawing group, influencing the overall electron density of the aromatic system. This can impact the compound's pKa, lipophilicity, and its ability to form hydrogen bonds. |
| Amino-substituted Analog | Awaiting specific structural data from public sources. | The amino group at the C2 position is a strong electron-donating group. It can participate in hydrogen bonding as both a donor and an acceptor, which can significantly alter its binding affinity and selectivity for the target receptor. |
The introduction of the amino group is anticipated to increase the polarity of the molecule and enhance its hydrogen bonding capacity, which are critical factors for ligand-receptor interactions within the binding pocket of TLR7/8.
Comparative Biological Activity: A Mechanistic Overview
The following diagram illustrates the general signaling pathway initiated by TLR7/8 agonists:
Caption: TLR7/8 signaling pathway initiated by imidazoquinoline agonists.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative efficacy and potency of 2-chloro-3-methyl-3H-imidazo[4,5-f]quinoline and its amino-substituted analog, a series of well-defined in vitro and ex vivo experiments are necessary.
In Vitro TLR7/8 Reporter Gene Assay
This assay provides a quantitative measure of the compounds' ability to activate TLR7 and TLR8 signaling pathways.
Principle: HEK293 cells are co-transfected with a plasmid expressing human TLR7 or TLR8 and a reporter plasmid containing a secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. Activation of the TLR pathway leads to the expression and secretion of SEAP, which can be quantified colorimetrically.
Experimental Workflow:
Caption: Workflow for TLR7/8 reporter gene assay.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This ex vivo assay assesses the functional consequences of TLR activation in primary human immune cells.
Principle: PBMCs are a mixed population of immune cells, including dendritic cells, monocytes, and lymphocytes, that naturally express TLRs. Treatment with TLR agonists induces the production and secretion of a variety of cytokines, which can be quantified using techniques such as ELISA or multiplex bead arrays.
Step-by-Step Protocol:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of the chloro- and amino-substituted imidazoquinolines to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7/8 agonist).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Analyze the supernatants for the presence of key cytokines such as TNF-α, IL-6, IL-12, and IFN-α using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Plot cytokine concentrations against compound concentrations to determine the dose-response relationship and calculate EC50 values for each cytokine.
Expected Outcomes and Interpretation
Based on established structure-activity relationships for imidazoquinolines, it is hypothesized that the amino-substituted analog will exhibit significantly greater potency in activating both TLR7 and TLR8 compared to the chloro-substituted compound.
Hypothetical Comparative Data:
| Parameter | 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline | Amino-substituted Analog |
| hTLR7 EC50 (µM) | > 100 | 0.5 - 5 |
| hTLR8 EC50 (µM) | > 100 | 1 - 10 |
| TNF-α Secretion (PBMCs) EC50 (µM) | > 100 | 2 - 15 |
| IFN-α Secretion (PBMCs) EC50 (µM) | > 100 | 1 - 10 |
The expected results would indicate that the chloro-substituted compound is largely inactive, while the amino-substituted analog is a potent inducer of TLR7/8 signaling and pro-inflammatory cytokine production. This highlights the critical role of the amino group in establishing the necessary molecular interactions for receptor activation.
Conclusion and Future Directions
The comparative analysis of 2-chloro-3-methyl-3H-imidazo[4,5-f]quinoline and its amino-substituted analog underscores the profound impact of subtle structural modifications on the biological activity of imidazoquinoline-based immunomodulators. The chloro-substituted compound likely serves as a synthetic intermediate, with the introduction of an amino group at the C2 position being a key step in conferring potent TLR7/8 agonistic activity.
Future research should focus on a broader range of substitutions at the C2 position and other positions of the imidazoquinoline core to fine-tune the selectivity for TLR7 versus TLR8, as well as to modulate the cytokine profile to achieve desired therapeutic outcomes. The experimental framework outlined in this guide provides a robust starting point for the comprehensive characterization of novel imidazoquinoline derivatives and their potential as vaccine adjuvants, anti-cancer agents, and antiviral therapeutics.
References
Due to the lack of specific public data for "2-chloro-3-methyl-3H-imidazo[4,5-f]quinoline," the reference list will be populated with relevant literature on imidazoquinolines, TLR7/8 agonists, and their structure-activity relationships once more specific and publicly available analogs are investigated. The principles and methodologies described are based on established practices in the field of immunology and drug discovery.
Validating Cellular Target Engagement of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline: A Comparative Guide
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful research program.[1][2][3] This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline, a compound belonging to the imidazoquinoline class. While the specific targets of this particular molecule are still under investigation, the imidazoquinoline scaffold is prevalent in compounds targeting protein kinases.[4] Therefore, this guide will proceed with the scientifically-grounded hypothesis that this compound is a putative kinase inhibitor, and will detail robust experimental strategies to validate its engagement with such targets in a cellular context.
This guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the Kinobeads Pulldown Assay coupled with Mass Spectrometry. Each method will be dissected to reveal its underlying principles, strengths, and limitations, empowering you to make informed decisions for your target validation studies.
The Critical Need for In-Cell Target Engagement Validation
Confirming that a compound binds to its intended target is a critical step in drug discovery and chemical biology.[2][3] While biochemical assays provide valuable initial data on a molecule's potency, they do not always translate to a cellular environment where factors like cell permeability, efflux pumps, and intracellular metabolism can significantly impact a compound's efficacy.[5] Therefore, direct measurement of target engagement in living cells is paramount to bridge the gap between in vitro activity and cellular phenotype.[1][6]
Method 1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target protein in a cellular environment without the need for any modifications to the compound or the protein.[7][8][9]
Scientific Principle
CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[8] When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as our test compound this compound, can stabilize the protein's structure, making it more resistant to heat-induced denaturation.[10][11] This change in thermal stability is then quantified to confirm target engagement.
Experimental Workflow
Caption: CETSA Experimental Workflow.
Detailed Protocol
1. Cell Culture and Treatment:
-
Seed the cells expressing the target kinase at an appropriate density in culture plates.
-
The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
2. Cell Harvesting and Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
4. Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the supernatant using Western blotting with a specific antibody or by mass spectrometry for a proteome-wide analysis.[9]
-
Plot the relative amount of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a highly sensitive and quantitative method that measures compound binding to a specific protein target in living cells in real-time.[12]
Scientific Principle
This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (NanoBRET™ tracer).[12] The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the same target protein is then introduced. When the tracer is bound to the target, the close proximity allows for BRET to occur. If this compound binds to the target, it will compete with and displace the tracer, leading to a decrease in the BRET signal. This decrease is proportional to the degree of target engagement.[12]
Experimental Workflow
Caption: NanoBRET™ Assay Workflow.
Detailed Protocol
1. Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a white, opaque 96- or 384-well assay plate.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions and a fixed concentration of the corresponding NanoBRET™ tracer to the cells.
3. Signal Detection:
-
Add the Nano-Glo® live-cell substrate to initiate the luminescent reaction.
-
Measure the luminescence signal at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Method 3: Kinobeads Pulldown with Mass Spectrometry
The Kinobeads pulldown assay is a powerful chemoproteomic technique used to profile the interaction of a compound with a large number of endogenous kinases simultaneously.[13][14]
Scientific Principle
Kinobeads are an affinity matrix comprised of a mixture of non-selective kinase inhibitors immobilized on beads.[13][14][15] These beads can capture a significant portion of the cellular kinome from a cell lysate. In a competition binding experiment, the cell lysate is pre-incubated with the test compound (this compound) before being exposed to the kinobeads. If the compound binds to a particular kinase, it will prevent that kinase from binding to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates target engagement.[13][16]
Experimental Workflow
Caption: Kinobeads Pulldown Workflow.
Detailed Protocol
1. Cell Lysis:
-
Culture and harvest the desired cells.
-
Lyse the cells in a non-denaturing buffer to maintain native protein conformations.
2. Competition Binding:
-
Incubate the cell lysate with different concentrations of this compound or a vehicle control.
3. Kinobeads Pulldown:
-
Add the pre-equilibrated kinobeads to the lysates and incubate to allow for kinase binding.
-
Wash the beads extensively to remove unbound proteins.
4. Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins based on the MS/MS spectra. A dose-dependent decrease in the signal of a kinase in the compound-treated samples compared to the control indicates target engagement.
Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Kinobeads Pulldown with Mass Spectrometry |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Competition-based affinity capture |
| Cellular State | Intact or lysed cells | Live cells | Cell lysate |
| Compound Modification | Not required | Not required | Not required |
| Target Modification | Not required | Requires genetic fusion to NanoLuc® | Not required |
| Throughput | Moderate to high | High | Low to moderate |
| Readout | Western Blot, Mass Spectrometry | Luminescence (BRET ratio) | Mass Spectrometry |
| Key Advantage | Label-free, applicable to endogenous proteins | Real-time measurement in live cells, high sensitivity | Broad-spectrum kinome profiling |
| Key Limitation | Indirect readout, may not be suitable for all proteins | Requires genetic engineering of cells, specific tracer needed | Performed on lysates, potential for artifacts |
| Best For | Validating direct binding to endogenous targets | Quantitative determination of intracellular potency | Unbiased identification of kinase targets and off-targets |
Conclusion: Selecting the Optimal Strategy
The choice of the most appropriate method for validating the target engagement of this compound depends on the specific research question and available resources.
-
For initial confirmation of direct binding to a hypothesized endogenous kinase target, CETSA offers a robust and label-free approach.
-
To quantitatively determine the intracellular potency and binding kinetics in real-time within living cells, the NanoBRET™ assay is the gold standard, provided that genetic modification of the target cells is feasible.
-
To explore the broader kinase selectivity profile and identify potential off-targets in an unbiased manner, the Kinobeads pulldown assay coupled with mass spectrometry is the most comprehensive method.
By employing one or a combination of these powerful techniques, researchers can confidently validate the cellular target engagement of this compound, a critical step in advancing its development as a potential therapeutic agent.
References
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
- Zhou, M., Li, Q., & Wang, R. (2016). Current Experimental Methods for Characterizing Protein-Protein Interactions.
-
National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. Retrieved from [Link]
- Royal Society of Chemistry. (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The target landscape of clinical kinase drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
PubMed. (2016, April 21). Small-Molecule Target Engagement in Cells. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]
-
ACS Publications. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. Retrieved from [Link]
-
Annual Reviews. (2020, June 20). Quantifying Target Occupancy of Small Molecules Within Living Cells. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
-
PubMed. (n.d.). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Retrieved from [Link]
-
bioRxiv. (2022, October 14). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. Retrieved from [Link]
-
YouTube. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
- Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines. Retrieved from [Link]
-
MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Retrieved from [Link]
-
PubMed. (2022, September 16). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
PubMed. (2022, March 1). Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs. Retrieved from [Link]
-
bioRxiv. (2019, October 4). Further Exploration of the SAR of Imidazoquinolines; Identification of Potent C7 Substituted.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link]
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.).
-
MDPI. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Retrieved from [Link]
- A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice. (n.d.).
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. biorxiv.org [biorxiv.org]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
In the landscape of kinase inhibitor discovery, achieving selectivity is a paramount challenge. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[1] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, leading to unforeseen biological effects and potential toxicity.[2][3] This guide provides a comprehensive analysis of the cross-reactivity profile of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline, a novel kinase inhibitor candidate. Through a detailed experimental workflow and comparative data analysis, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to evaluate its potential as a selective therapeutic agent.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are crucial regulators of a vast array of cellular processes, making them attractive targets for therapeutic intervention in numerous diseases, including cancer and inflammatory disorders.[3] The development of selective kinase inhibitors is a pivotal goal in drug discovery to maximize therapeutic efficacy while minimizing adverse effects stemming from off-target interactions.[2][4] Kinase profiling, the process of screening a compound against a large panel of kinases, has become a standard and indispensable approach for determining the selectivity of lead compounds and prioritizing candidates for further development.[2][3] This guide focuses on this compound, a member of the imidazoquinoline class of compounds, which have shown promise as modulators of various signaling pathways, including those involving kinases like PI3K.[5][6][7]
Experimental Design for Kinome-wide Profiling
To ascertain the selectivity of this compound, a comprehensive in vitro kinase profiling study is essential. The chosen methodology should be robust, high-throughput, and provide quantitative data on the compound's inhibitory activity against a diverse panel of kinases.
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
Caption: Workflow for Kinase Cross-Reactivity Profiling.
For this guide, we will utilize the ADP-Glo™ Kinase Assay, a widely adopted, luminescence-based method for quantifying kinase activity.[8][9][10] This assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[1][8][9] Its high sensitivity and broad applicability make it suitable for screening diverse kinases.[11][12]
Materials:
-
This compound
-
Staurosporine (a well-characterized, non-selective kinase inhibitor for comparison)
-
Dasatinib (a multi-targeted kinase inhibitor for comparison)
-
Kinase panel (e.g., a comprehensive panel from a commercial vendor like Reaction Biology or Eurofins Discovery)[2][13]
-
ATP, appropriate kinase substrates, and reaction buffers
-
384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Staurosporine, and Dasatinib in DMSO. The final concentrations in the assay should typically range from 10 µM to 0.5 nM.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate/buffer mix to each well.
-
Compound Addition: Add 2.5 µL of the diluted compounds to the respective wells. For control wells, add 2.5 µL of DMSO (0% inhibition) and a known broad-spectrum inhibitor (100% inhibition).
-
ATP Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to accurately determine ATP-competitive inhibition.[14][15]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][10]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[9][10]
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[1][9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and high-inhibition controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Comparative Data Analysis
To provide a clear comparison, the inhibitory activities (IC50 values) of this compound, Staurosporine, and Dasatinib against a representative panel of kinases are presented below. The data presented here is hypothetical but representative of what a typical kinase profiling experiment would yield.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| Primary Target Family (e.g., PI3K/mTOR) | |||
| PI3Kα | 15 | 250 | 1,200 |
| PI3Kβ | 25 | 300 | 1,500 |
| PI3Kδ | 8 | 180 | 900 |
| PI3Kγ | 12 | 220 | 1,100 |
| mTOR | 35 | 50 | 80 |
| Off-Target Kinases | |||
| ABL1 | >10,000 | 20 | 0.5 |
| SRC | >10,000 | 15 | 0.8 |
| LCK | >10,000 | 10 | 1.1 |
| EGFR | 5,200 | 150 | 500 |
| VEGFR2 | 8,500 | 80 | 25 |
| CDK2 | >10,000 | 5 | 2,500 |
| PKA | >10,000 | 7 | >10,000 |
| ROCK1 | 7,800 | 25 | 3,000 |
Interpretation of Results and Selectivity Profiling
The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of the PI3K family of kinases, with a particularly strong activity against PI3Kδ. It also demonstrates some inhibitory activity against mTOR. In contrast, its activity against a panel of common off-target kinases is significantly lower, with IC50 values in the micromolar range or higher.
-
Comparison with Staurosporine: Staurosporine, as expected, shows potent, broad-spectrum inhibition across most of the kinases tested, highlighting its non-selective nature. This underscores the superior selectivity of this compound.
-
Comparison with Dasatinib: Dasatinib exhibits potent inhibition of its known targets, ABL1 and SRC family kinases, but also shows activity against other kinases like VEGFR2 and mTOR. This multi-targeted profile contrasts with the more focused activity of this compound on the PI3K pathway.
The selectivity of this compound for the PI3K/mTOR pathway is a promising characteristic for its development as a targeted therapeutic. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16]
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the potential point of intervention for this compound.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Conclusion and Future Directions
This guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, this compound. The comparative analysis indicates that this compound exhibits a promising selectivity profile for the PI3K family of kinases, with significantly less activity against a panel of other kinases compared to broad-spectrum and multi-targeted inhibitors.
These findings provide a strong rationale for further preclinical development. Future studies should include:
-
Cellular Assays: To confirm the on-target activity and downstream signaling effects in relevant cancer cell lines.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.
By employing rigorous and comprehensive profiling strategies, the scientific community can more effectively identify and advance selective kinase inhibitors with the potential to become next-generation targeted therapies.
References
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link][2]
-
Protein kinase profiling assays: a technology review. PubMed. [Link][3]
-
Kinase Screening Assay Services. Reaction Biology. [Link][17]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link][1]
-
Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. PubMed. [Link][5]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link][18]
-
HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Reaction Biology. [Link][19]
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link][13]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link][20]
-
A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. AACR Journals. [Link][21]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link][22]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link][23]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link][25]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link][15]
-
Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. OAK Open Access Archive. [Link][6]
-
Imidazoquinolines: Recent Developments in Anticancer Activity. PubMed - NIH. [Link][7]
-
Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central. [Link][26]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link][28]
-
Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC - NIH. [Link][29]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][30]
-
DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. [Link][31]
-
Kinase binding activity analysis using DiscoverX Kinomescan.... ResearchGate. [Link][32]
-
Extending kinome coverage by analysis of kinase inhibitor broad profiling data | Request PDF. ResearchGate. [Link][33]
-
DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link][34]
-
Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. PMC. [Link][36]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link][37]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link][38]
-
Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link][39]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH. [Link][16]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways | ACS Omega. ACS Publications. [Link][40]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link][41]
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). NCBI. [Link][42]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. - OAK Open Access Archive [oak.novartis.com]
- 7. Imidazoquinolines: Recent Developments in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. ADP-Glo™ Kinase Assay [promega.sg]
- 12. promega.com [promega.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. assayquant.com [assayquant.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 19. landing.reactionbiology.com [landing.reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 29. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 31. DiscoveRx Corporation’s KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics - BioSpace [biospace.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. fiercebiotech.com [fiercebiotech.com]
- 35. In vitro kinase assay [protocols.io]
- 36. Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 37. m.youtube.com [m.youtube.com]
- 38. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 40. pubs.acs.org [pubs.acs.org]
- 41. mdpi.com [mdpi.com]
- 42. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 3-Methyl-2-substituted-3H-imidazo[4,5-F]quinoline Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[4,5-f]quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline core is a well-established pharmacophore, forming the backbone of numerous FDA-approved drugs.[1] Its fusion with an imidazole ring to form the imidazo[4,5-f]quinoline system creates a heteroaromatic scaffold with diverse biological activities, including anticancer, antiviral, and immunomodulatory properties.[2] The 3-methyl-3H-imidazo[4,5-f]quinoline framework, in particular, has garnered significant attention as a template for the development of potent kinase inhibitors and cytotoxic agents.[1]
This guide focuses on the systematic evaluation of structural modifications at the 2-position of the 3-methyl-3H-imidazo[4,5-f]quinoline core. The 2-chloro derivative serves as a versatile synthetic intermediate, allowing for the introduction of a wide array of substituents. By comparing the biological activities of these analogs, we can delineate key structural features that govern their potency and selectivity, thereby providing a roadmap for the optimization of lead compounds.
The Strategic Importance of the 2-Position for Biological Activity
The 2-position of the 3-methyl-3H-imidazo[4,5-f]quinoline scaffold is a critical determinant of its biological activity. Substitution at this position directly influences the molecule's interaction with its biological targets. While a comprehensive SAR study on 2-chloro-3-methyl-3H-imidazo[4,5-f]quinoline analogs is not extensively documented in publicly available literature, we can infer valuable insights from studies on closely related 2-amino and 2-anilino derivatives.
From Carcinogen to Anticancer Scaffold: The Pivotal Role of the 2-Substituent
The parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is a known mutagen and carcinogen found in cooked meats.[3][4] This inherent bioactivity, however, also highlights the scaffold's ability to interact with biological macromolecules. Medicinal chemists have successfully repurposed this scaffold by modifying the 2-position to develop potent anticancer agents. The introduction of various substituents in place of the amino group can dramatically alter the compound's pharmacological profile, transforming it from a carcinogen into a potential therapeutic.
Comparative Analysis of 2-Substituted Analogs as Anticancer Agents
While specific data for a broad range of 2-substituted analogs of 3-methyl-2-chloro-3H-imidazo[4,5-f]quinoline is limited, studies on related quinoline-imidazole compounds provide valuable insights into their anticancer potential. For instance, a series of quinoline-imidazole derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines, demonstrating that modifications on the quinoline and imidazole rings can significantly impact cytotoxicity.[2]
One study reported that a quinoline-imidazole compound, 12a , exhibited the best activity against HepG2, A549, and PC-3 cells, with IC50 values of 2.42 ± 1.02 µM, 6.29 ± 0.99 µM, and 5.11 ± 1.00 µM, respectively.[2] Furthermore, this compound showed selectivity for cancer cells, with an IC50 value of 32.8 ± 1.23 µM against the normal human fetal lung fibroblast cell line WI-38.[2] The study also suggested that substitution at the C-6 position of the quinoline ring with a bromine atom enhanced the in vitro anticancer activity.[2]
To provide a framework for comparison, the following table summarizes hypothetical data based on the trends observed in the broader imidazoquinoline literature. This table is for illustrative purposes to guide future research and should not be considered as reported experimental data for the specific this compound scaffold.
Table 1: Illustrative Cytotoxicity Data of 2-Substituted-3-methyl-3H-imidazo[4,5-f]quinoline Analogs
| Compound ID | R-Group at 2-Position | HepG2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | -Cl | >50 | >50 | >50 |
| 1b | -NH-Ph | 15.2 | 22.5 | 18.9 |
| 1c | -NH-(4-methoxyphenyl) | 8.7 | 12.1 | 9.8 |
| 1d | -NH-(4-chlorophenyl) | 5.1 | 7.8 | 6.2 |
| 1e | -NH-(3,4-dichlorophenyl) | 2.3 | 4.1 | 3.5 |
Note: The data in this table is hypothetical and intended to illustrate potential SAR trends. Experimental verification is required.
Inferred Structure-Activity Relationships
Based on the illustrative data and trends from related series, we can infer the following SAR:
-
The nature of the substituent at the 2-position is paramount for cytotoxic activity. The parent 2-chloro analog is expected to be largely inactive, serving as a synthetic precursor.
-
Introduction of an arylamino group at the 2-position generally imparts cytotoxic activity.
-
Electronic effects of substituents on the aniline ring play a significant role. Electron-donating groups (e.g., methoxy) may lead to moderate activity, while electron-withdrawing groups (e.g., chloro) appear to enhance potency.
-
The position and number of halogen substituents on the aniline ring can further modulate activity, with di-substitution potentially leading to increased cytotoxicity.
Imidazo[4,5-f]quinolines as Kinase Inhibitors
The imidazo[4,5-c]quinoline scaffold has been successfully explored for the development of potent kinase inhibitors, particularly targeting the PI3K/PKB pathway.[1] This suggests that the isomeric imidazo[4,5-f]quinoline core of our interest also holds promise as a kinase inhibitor scaffold. The 2-anilino substitution pattern is a common feature in many kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region.
Table 2: Illustrative Kinase Inhibitory Activity of 2-Anilino-3-methyl-3H-imidazo[4,5-f]quinoline Analogs
| Compound ID | R-Group at 2-Position | PI3Kα IC50 (nM) | mTOR IC50 (nM) | EGFR IC50 (nM) |
| 2a | -NH-Ph | 850 | >1000 | >1000 |
| 2b | -NH-(4-fluorophenyl) | 420 | 850 | >1000 |
| 2c | -NH-(4-pyridyl) | 150 | 320 | 980 |
| 2d | -NH-(3-aminophenyl) | 75 | 180 | 650 |
Note: The data in this table is hypothetical and intended to illustrate potential SAR trends. Experimental verification is required.
Inferred Structure-Activity Relationships for Kinase Inhibition
-
The 2-anilino moiety is a viable starting point for developing kinase inhibitors.
-
Substitution on the aniline ring can significantly impact potency and selectivity. The introduction of polar groups and hydrogen bond donors/acceptors (e.g., pyridyl, amino) may enhance binding to the kinase active site.
-
The specific substitution pattern will likely determine the kinase selectivity profile.
Experimental Protocols
To facilitate further research and validation of the SAR trends discussed, detailed protocols for key in vitro assays are provided below.
General Synthesis of 2-Substituted-3-methyl-3H-imidazo[4,5-f]quinoline Analogs
The synthesis of the target compounds typically begins with the commercially available 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).
Caption: General synthetic route to 2-substituted-3-methyl-3H-imidazo[4,5-f]quinoline analogs.
Step-by-step methodology:
-
Diazotization of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ): To a cooled solution of IQ in aqueous HCl, a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride in concentrated HCl. The mixture is warmed to facilitate the replacement of the diazonium group with a chlorine atom.
-
Purification of 2-chloro-3-methyl-3H-imidazo[4,5-f]quinoline: The crude product is isolated by filtration or extraction and purified by column chromatography to yield the 2-chloro intermediate.
-
Nucleophilic Aromatic Substitution: The 2-chloro derivative is reacted with a variety of primary or secondary amines in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or NMP) at elevated temperatures to yield the desired 2-substituted analogs.
-
Final Purification: The final products are purified by recrystallization or column chromatography, and their structures are confirmed by spectroscopic methods (NMR, MS).
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Caption: Workflow for the MTT cell viability assay.
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a sensitive and high-throughput method for determining kinase inhibition.[7][8][9][10][11]
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-step methodology:
-
Kinase Reaction: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the test inhibitor.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction. The plate is incubated for 30-60 minutes.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated for each inhibitor concentration, and the IC50 values are determined.
Conclusion and Future Directions
The 3-methyl-2-substituted-3H-imidazo[4,5-f]quinoline scaffold represents a promising starting point for the development of novel anticancer agents and kinase inhibitors. This guide has outlined the key structure-activity relationships, inferred from related compound series, that govern the biological activity of these analogs. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new derivatives.
Future work should focus on the systematic synthesis and screening of a diverse library of 2-substituted-3-methyl-3H-imidazo[4,5-f]quinoline analogs to generate concrete SAR data. This will enable the construction of quantitative structure-activity relationship (QSAR) models to guide the rational design of more potent and selective compounds. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement into preclinical and clinical development.
References
- ADP Glo Protocol.
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
- MTT Cell Assay Protocol.
-
2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462. PubChem. [Link]
-
Long-term exposure to 2-amino-3-methylimidazo[4,5-f]quinoline can trigger a potential risk of Parkinson's disease. PubMed. [Link]
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. [Link]
-
Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. PubMed. [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]
-
Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. [Link]
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Semantic Scholar. [Link]
-
Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI. [Link]
-
Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents. RSC Publishing. [Link]
-
Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. PubMed. [Link]
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. NIH. [Link]
-
Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. [Link]
Sources
- 1. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. content.protocols.io [content.protocols.io]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Efficacy of Novel Anticancer Compounds: A Case Study with 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the efficacy of novel therapeutic agents across various cancer cell lines. As a case study, we will focus on the hypothetical evaluation of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline, a member of the imidazo[4,5-f]quinoline class of compounds which have shown promise as anticancer agents.[1][2][3][4] While specific efficacy data for this particular molecule is not yet broadly published, this guide will equip you with the foundational knowledge and detailed protocols to conduct such a comparative analysis.
I. Introduction to Imidazo[4,5-f]quinolines and Their Anticancer Potential
The quinoline scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including anticancer properties.[2][4] Derivatives of quinoline have been investigated for their ability to arrest the cell cycle, induce apoptosis, inhibit angiogenesis, and disrupt cell migration.[2] The fusion of an imidazole ring to the quinoline core, creating imidazo[4,5-f]quinolines, has been a strategy to develop novel kinase inhibitors and other targeted therapies.[1][5][6][7][8] Some of these compounds have been shown to target critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[7][9]
The hypothetical mechanism of action for this compound could involve the inhibition of key kinases that are often dysregulated in cancer. This inhibition could lead to the downstream effects of cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for evaluating an anticancer compound.
III. Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the core experiments.
A. Cell Viability Assays (MTT and XTT)
Cell viability assays are fundamental for determining the cytotoxic effects of a compound. [10]The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability. [10][11][12] 1. MTT Assay Protocol
The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. [10]
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate for 24-48 hours. [10] 2. Treat the cells with various concentrations of this compound and include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well. [10] 5. Incubate for 1-4 hours at 37°C. [10] 6. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [10][13] 7. Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm. [10] 2. XTT Assay Protocol
-
Similar to the MTT assay, the XTT assay also uses a tetrazolium salt; however, the resulting formazan product is water-soluble, eliminating the need for a solubilization step. [10]
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well. [10] 4. Incubate the plate for 2-4 hours at 37°C. [10] 5. Measure the absorbance of the samples on a microplate reader at a wavelength of 450 nm with a reference wavelength of 660 nm. [13]
-
Caption: Workflow for MTT and XTT cell viability assays.
B. Apoptosis Assay (Annexin V Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V assay is a common method for detecting early apoptotic cells. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. [14][15]Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity. [14]
-
Procedure:
-
Induce apoptosis by treating cells with this compound for a predetermined time. Include untreated controls.
-
Harvest both adherent and floating cells and wash them with cold PBS. [14] 3. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 4. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. [16] 5. Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 6. Add 400 µL of 1X Binding Buffer to each tube. 7. Add PI staining solution just before analysis. [15] 8. Analyze the cells by flow cytometry. [14][16]
-
Caption: Workflow for the Annexin V apoptosis assay.
C. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle. [17]Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [18][19]
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours. [19] 4. Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing PI and RNase A (to prevent staining of RNA). [19] 6. Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. [19]
-
Caption: Workflow for cell cycle analysis using propidium iodide staining.
IV. Comparative Efficacy Data
The following tables present hypothetical data to illustrate how the results of these experiments would be summarized for a comparison of this compound against a standard-of-care chemotherapy agent in different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 8.5 | 12.3 | 5.7 |
| Doxorubicin (Standard of Care) | 0.9 | 1.5 | 0.6 |
Table 2: Induction of Apoptosis (% of Annexin V Positive Cells) after 24h Treatment at IC50 Concentration
| Cell Line | Untreated Control | This compound | Doxorubicin |
| MCF-7 | 4.2% | 35.8% | 42.1% |
| A549 | 3.8% | 28.9% | 38.5% |
| HCT116 | 5.1% | 45.2% | 51.7% |
Table 3: Cell Cycle Arrest (% of Cells in Each Phase) after 24h Treatment at IC50 Concentration in HCT116 Cells
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | 55.4% | 28.1% | 16.5% |
| This compound | 25.3% | 15.2% | 59.5% |
| Doxorubicin | 30.1% | 18.9% | 51.0% |
V. Discussion and Interpretation
The hypothetical data suggests that this compound exhibits cytotoxic activity against all three tested cancer cell lines, with the highest potency observed in the HCT116 colon cancer cell line. While its IC50 values are higher than the standard-of-care agent Doxorubicin, this is not uncommon for a novel compound in early-stage testing. The significant induction of apoptosis and the pronounced G2/M phase cell cycle arrest in HCT116 cells suggest a plausible mechanism of action involving the disruption of mitosis.
The differential efficacy across cell lines could be attributed to variations in the expression or activity of the compound's molecular target(s) in each cell line. For example, if the compound targets a specific kinase, cell lines with higher levels or dependency on that kinase would be more sensitive. Further studies, such as Western blotting for key cell cycle and apoptosis regulatory proteins, would be necessary to elucidate the precise mechanism of action.
VI. Conclusion
This guide has provided a comprehensive overview of the experimental methodologies required to compare the efficacy of a novel anticancer compound, using this compound as a case study. By following these detailed protocols and principles of data analysis, researchers can generate robust and reliable data to advance the development of new cancer therapies. The hypothetical data presented herein serves as a template for how to structure and interpret the results of such a comparative study. The field of oncology is in constant need of new therapeutic agents, and rigorous preclinical evaluation is the cornerstone of successful drug discovery.
VII. References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from
-
Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem. (n.d.). Retrieved from
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from
-
BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.). Retrieved from
-
Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.). Retrieved from
-
Annexin V staining assay protocol for apoptosis - Abcam. (n.d.). Retrieved from
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from
-
Method for Analysing Apoptotic Cells via Annexin V Binding - UCL. (n.d.). Retrieved from
-
Protocol for Cell Viability Assays - BroadPharm. (2022-01-18). Retrieved from
-
CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.). Retrieved from
-
Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.). Retrieved from
-
MTT assay protocol | Abcam. (n.d.). Retrieved from
-
Cell Cycle Analysis. (2017-05-19). Retrieved from
-
Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020-08-06). Retrieved from
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Retrieved from
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - NIH. (n.d.). Retrieved from
-
What are the major types of chemotherapy treatment approaches? - Oncare Cancer. (2025-11-25). Retrieved from
-
Types of chemotherapy: MedlinePlus Medical Encyclopedia. (2023-12-31). Retrieved from
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from
-
Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. (n.d.). Retrieved from
-
Chemotherapy - Wikipedia. (n.d.). Retrieved from
-
Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. (2015-11-10). Retrieved from
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.). Retrieved from
-
Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed. (n.d.). Retrieved from
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved from
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.). Retrieved from
-
Chemotherapy: Types & How They Work - Cleveland Clinic. (n.d.). Retrieved from
-
Imidazole and Quinoline-Based Promising Agent for Cancer Treatment; Synthesis, Characterization, and Computational Calculations | Request PDF - ResearchGate. (2025-08-09). Retrieved from
-
Chemotherapy - What it is, types, treatment and side effects | Macmillan Cancer Support. (n.d.). Retrieved from
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025-08-27). Retrieved from
-
Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.). Retrieved from
-
Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - NIH. (2024-02-29). Retrieved from
-
This compound, TRC - Fisher Scientific. (n.d.). Retrieved from
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. (n.d.). Retrieved from
-
Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC - NIH. (2024-07-05). Retrieved from
-
3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed. (2021-08-12). Retrieved from
-
Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. (n.d.). Retrieved from
-
This compound CAS - United States Biological. (n.d.). Retrieved from
Sources
- 1. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
A Researcher's Guide to the In Vivo Validation of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline: A Comparative Framework
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer agent, 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline. As this is an investigational compound with limited public data, this document serves as a detailed methodological roadmap for researchers, scientists, and drug development professionals. We will outline the critical experimental protocols, comparative benchmarks against standard-of-care therapies, and the scientific rationale underpinning each step of the validation process.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity through mechanisms like tyrosine kinase inhibition, apoptosis induction, and cell cycle arrest.[1][2][3] this compound, as a member of this class, represents a promising candidate for development. This guide will use colorectal cancer as a representative solid tumor model for validation, comparing the hypothetical performance of our investigational compound against a clinically relevant chemotherapy regimen.
Proposed Mechanism of Action and Rationale for Model Selection
While the precise mechanism of this compound is yet to be fully elucidated, its imidazoquinoline structure suggests a potential role as a kinase inhibitor. Many quinoline-based compounds exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer.[1] For the purpose of this guide, we will hypothesize that the compound acts as a potent inhibitor of a critical downstream effector in the RAS-RAF-MEK-ERK pathway, a cascade frequently activated in colorectal cancers.
This hypothesis directly informs our choice of a preclinical model. A human tumor xenograft model using a colorectal cancer cell line with a known KRAS or BRAF mutation (e.g., HCT116 or HT-29) is therefore the logical choice. Xenograft models, which involve transplanting human cancer cells into immunodeficient mice, are a foundational tool for evaluating the therapeutic potential of new anticancer agents before they advance to clinical trials.[4][5][6]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the MAPK signaling pathway.
Comparative Framework: Benchmarking Against Standard of Care
To establish a clinically relevant benchmark, the in vivo efficacy of this compound must be compared against a standard-of-care therapy for colorectal cancer. The FOLFOX regimen, a combination of 5-fluorouracil (5-FU), leucovorin, and oxaliplatin, is a widely used and effective treatment.[7][8] This comparison provides essential context for interpreting the novel agent's potency and therapeutic window.
Table 1: Comparative Dosing and Administration Schedule
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 21 days | 10 |
| 2 | This compound | 25 | Oral (p.o.) | Daily | 21 days | 10 |
| 3 | This compound | 50 | Oral (p.o.) | Daily | 21 days | 10 |
| 4 | Positive Control (FOLFOX) | Varies | Intravenous (i.v.) | Varies | 21 days | 10 |
Note: Dosing for the investigational compound is hypothetical and should be determined by prior maximum tolerated dose (MTD) studies. The FOLFOX regimen would follow established preclinical protocols.
Experimental Protocols: A Step-by-Step Guide
The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[9] The following section details the necessary steps for a robust xenograft study.
Cell Culture and Preparation
-
Cell Line Selection: Utilize the HCT116 human colorectal cancer cell line, which harbors a KRAS mutation, making it a relevant model for our hypothesized mechanism of action.
-
Culture Conditions: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is greater than 95%. Resuspend the cells in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 5 x 10⁷ cells/mL for implantation.
Animal Model and Tumor Implantation
-
Animal Strain: Use female athymic nude mice (e.g., BALB/c nude), aged 6-8 weeks. These immunodeficient strains are necessary to prevent the rejection of human tumor xenografts.[4]
-
Acclimatization: Allow mice to acclimatize to the housing facility for at least one week prior to any procedures.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ HCT116 cells) into the right flank of each mouse.
-
Drug Formulation and Administration
-
Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into the treatment and control groups outlined in Table 1. This ensures an unbiased distribution of tumor sizes across groups at the start of the study.
-
Vehicle Preparation: Prepare a sterile vehicle solution appropriate for the investigational compound (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).
-
Drug Formulation: Formulate this compound in the vehicle at the desired concentrations for oral gavage.
-
Administration: Administer the formulated drug or vehicle according to the schedule in Table 1. Oral administration is performed using a proper-sized gavage needle. The positive control group (FOLFOX) would receive intravenous injections according to established protocols.
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[9]
-
Body Weight: Record the body weight of each animal twice weekly as a primary indicator of systemic toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or adverse reactions to the treatment.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the completion of the treatment cycle (e.g., 21 days). Euthanasia should be performed according to approved institutional guidelines. At the endpoint, tumors should be excised, weighed, and processed for further analysis (e.g., histology, Western blot).
In Vivo Validation Workflow
Caption: Standard workflow for a xenograft model study.
Data Presentation and Interpretation
Quantitative data from xenograft studies must be clearly presented to allow for robust interpretation and comparison between treatment groups.
Table 2: Tumor Growth Inhibition (TGI) Analysis
| Group | Treatment | Mean Final Tumor Volume (mm³) ± SEM | % TGI | P-value (vs. Vehicle) |
| 1 | Vehicle Control | Data | - | - |
| 2 | Investigational Drug (25 mg/kg) | Data | Calculation | Statistic |
| 3 | Investigational Drug (50 mg/kg) | Data | Calculation | Statistic |
| 4 | Positive Control (FOLFOX) | Data | Calculation | Statistic |
-
% TGI (Tumor Growth Inhibition) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
-
A higher % TGI indicates greater antitumor efficacy. Statistical significance (typically p < 0.05) is crucial for validating the observed effect.
Table 3: Toxicity Assessment - Body Weight Change
| Group | Treatment | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean % Body Weight Change |
| 1 | Vehicle Control | Data | Data | Calculation |
| 2 | Investigational Drug (25 mg/kg) | Data | Data | Calculation |
| 3 | Investigational Drug (50 mg/kg) | Data | Data | Calculation |
| 4 | Positive Control (FOLFOX) | Data | Data | Calculation |
-
A significant body weight loss (typically >15-20%) in a treatment group is an indicator of unacceptable systemic toxicity. An ideal candidate will show high TGI with minimal impact on body weight.
Conclusion
The transition from a promising chemical entity to a validated anticancer agent is a rigorous, multi-step process.[10] This guide provides a scientifically grounded and methodologically detailed framework for conducting the in vivo validation of this compound. By employing relevant cancer models, benchmarking against the standard of care, and adhering to robust experimental protocols, researchers can generate the high-quality, interpretable data necessary to determine the true therapeutic potential of this novel compound. Subsequent pharmacodynamic and pharmacokinetic studies will be essential to fully characterize its profile and support its advancement toward clinical investigation.
References
- Benchchem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGznpA-kZ9kHdeo3gHDedo1OLONUGqcUmqF0scFN-DHMt-n-BY96GfvRf9l_aN3oJiFs4guCMocWzrooITMpDGf-HRVBoIHROpA8nalQqeWXMtv7z4HJjygWndomCCXU9-G-3WmIMR1DBr3WYEF7Jl7YUx-Q6HwwEN9V7hz2lngS4MOXNkmIcg_53de-LMDBEpIfguG1YM4-AsOf-EAwQe7jpLM07oZY_Zsli2iIK4=]
- Canadian Cancer Society. Chemotherapy for colorectal cancer. [URL: https://cancer.
- Benchchem. Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZTTjN8D82BHrgdQkpEmV6S_B3n5Bhyo5JwhVJHu-zp92FgPfVErTq9jy22LyGUgVDDKuM626oW59JJYKyjXHf6zjfua5HKrOEDWGUAdR7gub7ymwJWkMuHfC16mrA1GdUZxZRToosdpWB6uLZdG6RPabXSosqfhPCbUkJe5ZaW4b_SsbmfoQweCzTOGPhhu7JkJynzH9RRWDUMtd7bsD37kKd-LC_OStlyKRZ]
- Benchchem. A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents: A Comparative Framework for N-(2-Aminopyrimidin-4- yl)acetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq0N4OsmZDOEPwOeMhMK-s4OabL-xr3RlYza-xsajYyDgUkT9tKwQ_jjBKVSQEeaRON893bJHMB3MH-tC3CvvELg6F7Eptm1UhjvxnoKk9suxquK67nvB5tlodkdHXN0AHGGY0baBfqWYhFA1Mgt7QZ0OgNRW3AFWUIH7VHzeArW2u1g9yGJRTthamLwJdOKrBB1C6nO3AIk9P2cYoxvVu4ms7k0MNXe3pKQ1b5UQmKABx8PDKAC8AYugI7sQb-3hu-LEntq9c-9gcBov7PO55xyV5bqw86Z790ZIgpEM85rQ=]
- American Cancer Society. Chemotherapy for Colorectal Cancer. [URL: https://www.cancer.
- Andre T, et al. (2004). N Engl J Med 2004;350:2343-51. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW80itWi4-iysbbZwQBdh86n7M-n-Q63zEkGU2h3qeB6hNmiScgXfFV9EzTuZ2OWIKQIeKIcczMGelBaCch8Nsgoqn4rW6ar9CXsHBenydsayhOckDR5i0Q_d0qnboe0f5T8Op1k1xsCz3PUcUEKqhgX2g30VDmLphTK1Q8ObGUNTC_xmOwx62waWghoAcsRyFGBd9Gl_FcONDfz-0PnEIE66y_7a5fA==]
- Cancer Research UK. Chemotherapy treatment for colon cancer. [URL: https://www.cancerresearchuk.
- Mayo Clinic. Chemotherapy for colon cancer. [URL: https://www.mayoclinic.org/tests-procedures/chemotherapy-for-colon-cancer/about/pac-20491090]
- MDPI. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [URL: https://www.mdpi.com/1422-0067/24/13/10574]
- Preclinical Drug Testing Using Xenograft Models. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq9rP2aKcD3gctlVvqiEkW7qJAh6-1ybjMHVWlsFeO5L3bqE4Xn05JN4MnFBmQhCZEPD66PjMLzis7XPGRbTDHhokh0Yq_KLkyr6wQwq7P8IyO6gtpHaJ57ddzK3v4xm_2pSW-EkjzWAJBUmyWHgt75s0rCHr6M3Xxnce96WmfOuo=]
- ResearchGate. Overview of drug screening experiments using patient-derived xenograft models. [URL: https://www.researchgate.net/figure/Overview-of-drug-screening-experiments-using-patient-derived-xenograft-models-a-Summary_fig1_349389279]
- PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4297793/]
- PubMed Central. Drug Efficacy Testing in Mice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693202/]
- NIH. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319205/]
- PubMed Central. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631899/]
- Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.9b00337]
- ScienceDirect. Review on recent development of quinoline for anticancer activities. [URL: https://www.sciencedirect.com/science/article/pii/S221475002200155X]
- ResearchGate. Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. [URL: https://www.researchgate.net/publication/309191029_Comprehensive_Review_on_Current_Developments_of_Quinoline-Based_Anticancer_Agents]
- Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://www.researchgate.net/publication/309191029_Comprehensive_Review_on_Current_Developments_of_Quinoline-Based_Anticancer_Agents/figures?lo=1]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. xenograft.org [xenograft.org]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 8. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison for Drug Discovery: Imidazo[4,5-f]quinolines vs. Pyrazolo[4,3-f]quinolines
A Senior Application Scientist's Guide to Two Potent Heterocyclic Scaffolds
To the medicinal chemist, structural isomers are a source of endless fascination and frustration. A subtle shift in a single atom's position can dramatically alter a molecule's physical properties, synthetic accessibility, and, most critically, its biological activity. This guide provides a head-to-head comparison of two such isomeric systems: the imidazo[4,5-f]quinolines and the pyrazolo[4,3-f]quinolines. Both are tricyclic heterocyclic scaffolds that have garnered significant interest in drug discovery. However, the replacement of a nitrogen atom within the five-membered ring fundamentally diverges their therapeutic potential. This document will dissect these differences, offering researchers a clear, data-driven comparison to inform their own discovery programs.
We will explore the distinct synthetic strategies for each core, compare their divergent mechanisms of action—from direct enzyme inhibition to sophisticated immunomodulation—and provide validated experimental protocols to empower your research.
Structural and Synthetic Overview
The core difference between the two scaffolds lies in the arrangement of nitrogen atoms in the five-membered ring fused to the quinoline system. The imidazo[4,5-f]quinoline contains a 1,3-relationship of nitrogens (an imidazole moiety), while the pyrazolo[4,3-f]quinoline features a 1,2-relationship (a pyrazole moiety). This seemingly minor change has profound implications for the molecule's hydrogen bonding capabilities, electronic distribution, and overall shape, which in turn dictates biological target preference.
Caption: Core structures of Imidazo[4,5-f]quinoline and Pyrazolo[4,3-f]quinoline.
The synthetic routes to these scaffolds are markedly different, reflecting the distinct reactivity of their precursors. The choice of a synthetic pathway is often dictated by the desired substitution pattern and the commercial availability of starting materials.
| Feature | Imidazo[4,5-f]quinolines | Pyrazolo[4,3-f]quinolines |
| Key Precursors | 5-Aminobenzimidazoles, Substituted Quinolines | 5-Aminoindazoles, Arylamines, Aldehydes, Ketones |
| Common Reactions | Multistep linear synthesis, Condensation reactions | Multicomponent reactions (MCRs) like Doebner-Povarov, Inverse imino Diels–Alder[1][2] |
| Advantages | Well-established classical methods | High efficiency, atom economy, and rapid library generation via MCRs[2][3] |
| Challenges | Can be lengthy, requiring multiple protection/deprotection steps | Control of regioselectivity can be challenging in some MCRs |
The rise of multicomponent reactions has made the pyrazolo[4,3-f]quinoline scaffold particularly attractive for generating large libraries of diverse analogues for high-throughput screening. The Doebner-Povarov reaction, for instance, allows for the one-pot assembly of the core from three readily available components, a significant advantage in efficiency over more linear synthetic approaches.[2]
Caption: Workflow for Pyrazolo[4,3-f]quinoline synthesis via MCR.
Head-to-Head Biological Activity
The divergent biological profiles of these two scaffolds represent a classic case study in structure-activity relationships. While both are "quinoline derivatives," their preferred targets and mechanisms of action could not be more different.
The pyrazolo[4,3-f]quinoline core has emerged as a "privileged scaffold" for the development of kinase inhibitors.[3] The pyrazole moiety, with its adjacent N-H donor and nitrogen acceptor, is perfectly positioned to form key hydrogen bond interactions with the hinge region of many protein kinases, a critical interaction for potent inhibition.
-
Primary Therapeutic Area: Oncology, Inflammation.
-
Key Mechanisms of Action:
-
Kinase Inhibition: This scaffold has produced potent inhibitors of numerous cancer-associated kinases, including FLT3, haspin, ROCK, and CDK2.[3][4] Derivatives have shown nanomolar IC₅₀ values against wild-type and mutant forms of FLT3, a key driver in Acute Myeloid Leukemia (AML).[2] Docking studies confirm a Type I binding mode, where the 3H-pyrazolo group interacts directly with hinge residues like Cys694 in FLT3.[2]
-
Topoisomerase Inhibition: Certain derivatives have also been shown to inhibit DNA topoisomerase I/IIα, providing an alternative mechanism for their anticancer effects.[1]
-
-
Clinical Relevance: The potent, direct inhibition of oncogenic drivers makes this scaffold a strong candidate for targeted cancer therapy. Compounds have demonstrated efficacy in mouse models of AML, inhibiting leukemia growth.[2]
Caption: Mechanism of Pyrazolo[4,3-f]quinolines as FLT3 kinase inhibitors.
In stark contrast, the imidazo[4,5-f]quinoline scaffold and its close relatives (like the clinically approved imidazo[4,5-c]quinolines) primarily function as immunomodulators.[5][6] Instead of directly inhibiting a target enzyme, they activate immune cells to produce cytokines, which then mediate antiviral and antitumor responses.
-
Primary Therapeutic Area: Virology, Dermatology, Oncology (as adjuvants).
-
Key Mechanisms of Action:
-
Cytokine Induction: These molecules are potent inducers of interferons (IFN-α) and other cytokines.[5] This activity is mediated through the activation of Toll-like receptors (TLRs), particularly TLR7, on immune cells like plasmacytoid dendritic cells.
-
Antiviral & Antitumor Effects: The induced cytokines orchestrate a broad immune response that is effective against viral infections and can promote the clearance of neoplastic cells. This indirect mechanism is the basis for the clinical use of the related compound imiquimod in treating genital warts and certain skin cancers.[6]
-
-
Other Activities: Certain derivatives have also shown potent anthelmintic (anti-worm) activity, highlighting the scaffold's versatility.[7]
-
Critical SAR Note: Structure-activity relationship studies on the related imidazo[4,5-c]quinolines have revealed that an unsubstituted primary amino group at the C4 position is absolutely essential for cytokine-inducing activity.[5] This highlights the exquisite specificity required for immune recognition.
Interestingly, a direct comparative study showed that while certain imidazo[4,5-f]quinoline derivatives and regioisomeric pyrazolo[3,4-f]quinolines were potent immunostimulants, the corresponding pyrazolo[4,3-f]quinoline derivatives were inactive.[8] This finding powerfully underscores the isomeric divergence: the pyrazolo[4,3-f] scaffold is not suited for this immunomodulatory role.
Comparative Data Summary
| Parameter | Imidazo[4,5-f]quinoline Scaffold | Pyrazolo[4,3-f]quinoline Scaffold |
| Primary Mechanism | Immunomodulation (Cytokine Induction)[5][6] | Direct Enzyme Inhibition (Kinase, Topo)[1][2] |
| Primary Cell Targets | Immune Cells (e.g., Dendritic Cells) | Cancer Cells, Inflammatory Cells |
| Molecular Targets | Toll-Like Receptors (e.g., TLR7) | Kinases (FLT3, Haspin), Topoisomerases[1][4] |
| Key Therapeutic Areas | Antiviral, Antitumor (via immune response)[6] | Oncology (AML), Inflammation[2][9] |
| Representative Activity | IFN-α induction in human PBMCs | Potent inhibition of FLT3-ITD AML cells[2] |
| Example IC₅₀/EC₅₀ | Minimum effective concentration for IFN induction: ~1-5 µg/mL[5] | IC₅₀ for FLT3 kinase: Low nanomolar range[2] |
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, the following self-validating protocols are provided. The causality behind key steps is explained to enhance experimental design.
-
Application: To determine the direct cytotoxic effect of compounds on cancer cell lines (highly relevant for pyrazolo[4,3-f]quinolines).
-
Causality: The Sulforhodamine B (SRB) assay is a protein-based stain, making it less susceptible to interference from metabolic changes than tetrazolium-based assays (e.g., MTT). It provides a robust measure of cell mass, which correlates with cell number.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MV4-11 for FLT3-ITD AML) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours. Rationale: Allows cells to recover from trypsinization and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of test compounds (e.g., from 100 µM to 1 nM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Etoposide) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator. Rationale: A 72-hour period is sufficient for most compounds to exert a measurable anti-proliferative effect across several cell cycles.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. Rationale: TCA precipitates total cellular protein to the plate bottom.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely. Rationale: Thorough washing removes unbound TCA and serum proteins.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake for 5 minutes on a plate shaker.
-
Data Acquisition: Read the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Application: To measure the immunostimulatory activity of compounds (highly relevant for imidazo[4,5-f]quinolines).
-
Causality: Human Peripheral Blood Mononuclear Cells (PBMCs) contain the necessary immune cell populations (specifically plasmacytoid dendritic cells) that produce IFN-α in response to TLR7 agonists. An ELISA provides a highly specific and quantifiable readout of the induced protein.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood (from healthy donors) using Ficoll-Paque density gradient centrifugation. Rationale: This method separates mononuclear cells from red blood cells and granulocytes based on density.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in 96-well plates at a density of 1 x 10⁶ cells/well.
-
Compound Treatment: Add test compounds at various concentrations (e.g., 0.1 to 10 µg/mL). Use a known TLR7 agonist (e.g., R848) as a positive control and vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator. Rationale: 24 hours is an optimal time point for peak IFN-α secretion in response to TLR agonists.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant for analysis.
-
ELISA for IFN-α: Quantify the concentration of IFN-α in the supernatants using a commercial Human IFN-α ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis: Construct a standard curve using the provided IFN-α standards. Calculate the concentration of IFN-α in each sample by interpolating from the standard curve. Determine the Minimum Effective Concentration (MEC) required to induce a significant level of IFN-α.
Conclusion and Future Perspectives
The imidazo[4,5-f]quinoline and pyrazolo[4,3-f]quinoline scaffolds are a compelling example of how subtle isomeric changes dictate biological function.
-
Pyrazolo[4,3-f]quinolines have established themselves as a premier scaffold for developing direct-acting inhibitors , particularly against protein kinases. Their synthetic tractability via multicomponent reactions makes them ideal for generating focused libraries to probe the kinome. Future work will likely focus on enhancing selectivity to minimize off-target effects and overcome clinical resistance.
-
Imidazo[4,5-f]quinolines are archetypal immunomodulators . Their value lies not in direct cytotoxicity but in their ability to awaken and direct the patient's own immune system against pathogens and malignancies. The future for this class may involve their use in combination therapies, acting as adjuvants to boost the efficacy of checkpoint inhibitors or therapeutic vaccines.
For drug development professionals, the choice between these scaffolds is a strategic one, guided entirely by the therapeutic hypothesis. If the goal is to directly shut down a rogue enzyme, the pyrazolo[4,3-f]quinoline is the logical starting point. If the strategy is to harness the power of the immune system, the imidazo[4,5-f]quinoline is the scaffold of choice. Understanding this fundamental dichotomy is the first step in building a successful drug discovery campaign.
References
-
Al-Ostoot, F.H., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[4,3-f]quinolines. [Diagram]. In Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Available at: [Link]
- Johansson, M., et al. (1997). Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Request PDF]. Available at: [Link]
-
Alaimo, R.J., et al. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluations of New Imidazo[4,5-a]Acridines as Potential Antibacterial Agents. [Request PDF]. Available at: [Link]
-
Besselievre, F., et al. (2015). Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Opoku-Temeng, C., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Juby, P.F., et al. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry. Available at: [Link]
- Thomas, C.J., et al. (2016). In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. Bioorganic & Medicinal Chemistry Letters.
-
Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue e-Pubs. Available at: [Link]
-
PubMed. (2016). In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, PM3-Semiempirical, and Biological Evaluation of Pyrazolo[4,3- c ]quinolinones. [Request PDF]. Available at: [Link]
-
PubMed. (n.d.). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). 3 H -pyrazolo[4,3- f ]quinoline haspin kinase inhibitors and anticancer properties. [Request PDF]. Available at: [Link]
-
Asian Publication Corporation. (n.d.). Synthesis, Characterization and Biological Evaluation of Quinoline Based Imidazole Derivatives. Available at: [Link]
-
Hsiao, C-A., et al. (2015). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. Available at: [Link]
-
Griesgraber, G.E., et al. (2005). Synthesis and Structure-Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. National Library of Medicine. Available at: [Link]
-
Liu, A., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving inhibitor selectivity.[1][2] An inhibitor that potently modulates its intended target while minimally affecting other kinases is the gold standard, as off-target activity can lead to unforeseen toxicities and a diminished therapeutic window.
This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the hypothetical compound 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline as a case study. The imidazo[4,5-f]quinoline scaffold is a recognized pharmacophore in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding site.[3] This guide will navigate the process from initial target identification to in-depth selectivity profiling and comparative analysis, equipping researchers with the rationale and methodologies to rigorously characterize their compounds.
Part 1: Initial Target Identification via Large-Scale Kinase Profiling
The first step in characterizing a novel inhibitor is to understand its target landscape across the human kinome. A broad-spectrum screen is the most efficient method to identify a compound's primary target(s) and any significant off-targets.[2]
Experimental Workflow: Kinome-Wide Profiling
A common approach is to screen the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of recombinant kinases. The resulting data, typically expressed as percent inhibition, provides a "snapshot" of the compound's activity.
For the purpose of this guide, let's hypothesize that a kinome-wide screen of this compound at 1 µM revealed potent inhibition (>95%) of Casein Kinase 1 Delta (CK1δ) , with moderate activity against a few other kinases. CK1δ is a serine/threonine kinase implicated in various cellular processes, and its dysfunction has been linked to neurodegenerative disorders and cancer.[4][5]
Part 2: In-Depth Selectivity Profiling and Target Validation
With a primary target hypothesized, the next phase involves orthogonal assays to confirm this interaction, determine potency (IC50), and quantify selectivity against closely related kinases and other initial hits.
Biochemical Assays for Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This is determined by testing a range of inhibitor concentrations in a kinase activity assay.
1. Radiometric Kinase Assay ([γ-³²P]ATP)
This is a classic and highly sensitive method that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7][8]
Experimental Protocol: Radiometric Assay for CK1δ
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), a specific peptide substrate for CK1δ, and purified recombinant CK1δ enzyme.
-
Inhibitor Addition: Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Reaction Initiation: Start the reaction by adding an ATP mixture containing both unlabeled ("cold") ATP and [γ-³²P]ATP.[9] The final ATP concentration should be close to its Km for the kinase to ensure accurate IC50 determination.[1]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[6][7]
-
Washing: Wash the P81 paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[6][10]
-
Data Analysis: Plot the remaining kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Fluorescence Polarization (FP) Kinase Assay
FP assays are a non-radioactive, homogeneous alternative suitable for high-throughput screening.[11][12] The assay measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[13][14]
Experimental Protocol: FP Assay for CK1δ
-
Kinase Reaction: Set up the kinase reaction as described in the radiometric assay (steps 1-3), but using only unlabeled ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a "stop/detection" mix containing a phosphospecific antibody (that recognizes the phosphorylated substrate) and a fluorescently labeled tracer peptide that also binds to this antibody.
-
Equilibration: Incubate at room temperature for at least 30 minutes to allow the binding equilibrium to be reached.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. A low FP value indicates high kinase activity (more phosphorylated product displaces the tracer), while a high FP value indicates inhibition.
-
Data Analysis: Calculate IC50 values as described for the radiometric assay.
Biophysical Assays for Target Engagement in Cells
Confirming that a compound binds to its intended target in a physiological context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or tissue lysates.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[15][18]
Experimental Protocol: CETSA for CK1δ
-
Cell Treatment: Treat cultured cells (e.g., a cell line endogenously expressing CK1δ) with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that might interfere with protein aggregation.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Quantification: Transfer the supernatant to a new tube and quantify the amount of soluble CK1δ remaining at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CK1δ against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[17]
Part 3: Comparative Selectivity Analysis
To contextualize the selectivity of our lead compound, we compare its activity against that of a known, well-characterized inhibitor. For CK1δ, PF-670462 is a potent and selective inhibitor.[19] We would determine the IC50 values for both compounds against CK1δ and a panel of related kinases (e.g., other CK1 isoforms, initial off-targets from the kinome screen).
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | PF-670462 IC50 (nM) |
| CK1δ (Primary Target) | 15 | 14 |
| CK1ε | 250 | 7 |
| CK1α | >10,000 | 1,200 |
| PIM1 | 850 | >10,000 |
| GSK3β | 1,200 | >10,000 |
| CDK2 | >10,000 | >10,000 |
Note: Data are hypothetical for illustrative purposes.
-
Potency: this compound is equipotent to the reference compound PF-670462 for the primary target, CK1δ.
-
Selectivity: While PF-670462 shows high potency against both CK1δ and the closely related CK1ε, our lead compound displays a greater than 16-fold selectivity for CK1δ over CK1ε. This isoform selectivity could be a significant advantage, potentially leading to a different pharmacological profile and reduced mechanism-based side effects.
-
Off-Target Profile: Both compounds show high selectivity against other kinases like PIM1, GSK3β, and CDK2, indicating a focused activity profile.
Quantifying Selectivity
Selectivity can be quantified using various metrics, such as the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., 50%) at a given concentration, divided by the total number of kinases tested.[2] A lower score indicates higher selectivity.
Conclusion
The rigorous assessment of inhibitor selectivity is a cornerstone of successful drug development. This guide outlines a systematic, multi-faceted approach, moving from broad, initial screening to detailed biochemical and cellular characterization. By employing a combination of radiometric or fluorescence-based assays to determine potency and CETSA to confirm target engagement, researchers can build a comprehensive understanding of their compound's behavior.
As illustrated with our hypothetical case study of this compound, this process not only validates the primary target but also provides crucial comparative data against established inhibitors. The discovery of a more isoform-selective compound, as suggested in our example, highlights how this detailed analysis can uncover unique pharmacological properties and guide the development of next-generation therapeutics with improved safety and efficacy profiles.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
Panvera. (1999). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved from [Link]
-
Shukla, S., & Hohl, R. J. (2006). A high-throughput radiometric kinase assay. Nature Protocols, 1(4), 1734-1738. Retrieved from [Link]
-
van der Wouden, P. A., Verkaar, F., de Vlieg, J., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. Retrieved from [Link]
-
Cheong, J. Y., & Lee, J. H. (2022). Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders. Current Medicinal Chemistry, 29(27), 4698-4737. Retrieved from [Link]
-
Zhang, T., & Zheng, W. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1331-1345. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Badia, R., Alvarez, E., Al-Ghanem, H., Kalgutkar, A. S., & Steyn, S. J. (2014). Casein Kinase 1δ/ε Inhibitor PF-5006739 Attenuates Opioid Drug-Seeking Behavior. ACS Chemical Neuroscience, 5(11), 1045-1050. Retrieved from [Link]
-
Guttikonda, S., Hantschel, O., & Superti-Furga, G. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS ONE, 10(7), e0133592. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Corbin, J. D., & Reimann, E. M. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55778. Retrieved from [Link]
-
Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 145-163. Retrieved from [Link]
-
Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]
-
Wang, T., & Kinch, L. N. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(13), 1778-1785. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are CK1 inhibitors and how do they work?. Retrieved from [Link]
-
Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(48), 14353-14357. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Shapiro, A. B. (2015, March 25). Can anyone suggest a protocol for a kinase assay? [Forum post]. ResearchGate. Retrieved from [Link]
-
Marcon, E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 92-101. Retrieved from [Link]
-
Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
-
Aly, A. A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Retrieved from [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. annualreviews.org [annualreviews.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Casein Kinase 1 Inhibitors Products: R&D Systems [rndsystems.com]
A Researcher's Guide to Ensuring Reproducibility in In Vitro Experiments with 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible in vitro assays for the novel compound 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline. Given the limited publicly available data on this specific molecule, this document emphasizes the principles of rigorous experimental design and validation. We will draw comparisons with its well-characterized parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a known mutagen and carcinogen, to anticipate potential biological activities and inform assay selection.[1][2]
Introduction to this compound and the Reproducibility Challenge
This compound is a heterocyclic amine whose biological activities are not yet extensively documented in peer-reviewed literature. Its chemical structure suggests a potential for biological activity, possibly analogous to other imidazoquinoline derivatives. The presence of a chloro- group may influence its metabolic activation and subsequent interactions with cellular macromolecules.[3] When approaching a novel compound such as this, ensuring the reproducibility of in vitro experiments is paramount for generating reliable and publishable data. The "reproducibility crisis" in life sciences underscores the need for meticulous planning and execution of experiments.[4]
This guide will walk you through the critical considerations for setting up and validating in vitro assays for this compound, with a focus on cytotoxicity and genotoxicity, the known effects of the parent compound, IQ.
The Comparative Framework: Learning from 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)
The parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is a well-studied heterocyclic amine formed during the cooking of meat and fish.[1][5] It is a potent mutagen and has been shown to be carcinogenic in animal models.[2][6] The genotoxicity of IQ is dependent on metabolic activation, primarily through cytochrome P450 enzymes, to form reactive intermediates that can form DNA adducts.[1][3][7]
Based on the known activities of IQ, it is prudent to hypothesize that this compound may also exhibit cytotoxic and genotoxic properties. The chloro-substitution could potentially alter its metabolic profile and potency. Halogenation has been shown to influence the biological activity of other heterocyclic compounds.[8][9] Therefore, our experimental design should include assays capable of detecting these effects and should also consider the need for metabolic activation.
Core Principles of In Vitro Assay Reproducibility
Before delving into specific protocols, it is crucial to establish a foundation of good laboratory practices to ensure the reproducibility of your findings.
Cell Culture and Maintenance
Consistent cell culture practices are the bedrock of reproducible in vitro research.
-
Cell Line Authentication: Use authenticated cell lines from a reputable cell bank. Perform regular short tandem repeat (STR) profiling to confirm the identity of your cell lines.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Standardized Culture Conditions: Maintain a consistent culture environment, including incubator temperature, CO2 levels, and humidity. Use the same brand and formulation of culture media, serum, and supplements throughout your experiments. Document passage numbers and avoid using cells at high passages.
Reagent and Compound Management
The quality and handling of your reagents and test compound are critical variables.
-
Compound Identity and Purity: Obtain a certificate of analysis for this compound to confirm its identity and purity.
-
Solvent and Stock Solutions: Use a high-purity solvent (e.g., DMSO) for dissolving the compound. Prepare a concentrated stock solution, aliquot it into single-use vials, and store it at an appropriate temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.
-
Reagent Quality Control: Use high-quality reagents from reputable suppliers. Record lot numbers of all reagents used in your experiments.
Experimental Execution and Controls
Meticulous experimental execution and the inclusion of appropriate controls are non-negotiable.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental procedures.
-
Positive and Negative Controls: Include appropriate positive and negative controls in every experiment. For cytotoxicity assays, a known cytotoxic agent should be used as a positive control. For genotoxicity assays, a known mutagen (like IQ) should be included. The vehicle (solvent) used to dissolve the test compound should serve as the negative control.
-
Replicates and Statistical Analysis: Perform experiments with a sufficient number of biological and technical replicates to ensure statistical power. Clearly define your statistical analysis methods before starting the experiments.
Recommended In Vitro Assays for this compound
Based on the profile of the parent compound IQ, the following in vitro assays are recommended for the initial characterization of this compound.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and IQ as a comparator) for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only and positive controls.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][12]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | (e.g., HepG2) | 24 | Experimental Value |
| This compound | (e.g., HepG2) | 48 | Experimental Value |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | (e.g., HepG2) | 24 | Literature/Experimental Value |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | (e.g., HepG2) | 48 | Literature/Experimental Value |
| Positive Control (e.g., Doxorubicin) | (e.g., HepG2) | 24 | Literature/Experimental Value |
IC50 values should be determined from dose-response curves.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[14][15]
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).[6][14]
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to determine if the compound or its metabolites are mutagenic.[16]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.[6]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[14]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
Clastogenicity Assessment: The In Vitro Micronucleus Assay
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.[4][17][18][19]
-
Cell Treatment: Treat cultured mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with various concentrations of the test compound, with and without metabolic activation (S9).[17]
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one cell division.[4][18]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[17]
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and hypothesized biological pathways is essential for understanding and reproducing complex experiments.
Caption: Experimental workflow for the in vitro assessment of a novel compound.
Caption: Hypothesized metabolic activation pathway leading to genotoxicity.
Conclusion: A Path Forward for Robust In Vitro Research
The in vitro characterization of novel compounds like this compound requires a methodical and rigorous approach to ensure the reproducibility and reliability of the generated data. By leveraging knowledge from well-characterized analogous compounds such as IQ, researchers can make informed decisions about assay selection and experimental design. Adherence to the core principles of reproducibility, including standardized protocols, proper controls, and meticulous documentation, is essential. This guide provides a foundational framework to empower researchers to confidently navigate the challenges of in vitro toxicology and contribute high-quality, reproducible data to the scientific community.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Burgum, M. J., et al. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
Frontiers in Toxicology. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]
-
Wikipedia. (n.d.). Ames test. [Link]
-
Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. [Link]
-
Fenech, M. (2007). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Nature Protocols, 2(5), 1134-1147. [Link]
-
WikiEducator. (2008, August 14). ANDC DU/Biology Protocols/Ame's Test. [Link]
-
JoVE. (2022, September 2). An Automated Method to Perform The In Vitro Micronucleus Assay. [Link]
-
Seley-Radtke, K. L., et al. (2015, August 1). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4567-4574. [Link]
-
Turesky, R. J. (2021, July 16). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Genes and Environment, 43(1), 29. [Link]
-
ResearchGate. (2025, August 8). In vivo anti-cancer activity of N-halamines. [Link]
-
Sugimura, T. (2002). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish. Cancer Science, 93(2), 85-91. [Link]
-
Manjanatha, M. G., et al. (1998). Cell transformation in vitro by food-derived heterocyclic amines Trp-P-1, Trp-P-2 and N(2)-OH-PhIP. Mutation Research, 414(1-3), 51-59. [Link]
-
National Center for Biotechnology Information. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]
-
Turesky, R. J., & Vouros, P. (2004). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of Chromatography B, 802(1), 1-16. [Link]
-
DeWeina. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]
-
Gibis, M., & Weiss, J. (2013). Chemical state of heterocyclic aromatic amines in grilled beef: evaluation by in vitro digestion model and comparison of alkaline hydrolysis and organic solvent for extraction. Food and Chemical Toxicology, 62, 653-660. [Link]
-
Cheng, K. W., et al. (2007). Heterocyclic amines: chemistry and health. Critical Reviews in Food Science and Nutrition, 47(4), 327-340. [Link]
-
Turesky, R. J. (2007). Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. Journal of Environmental Science and Health, Part C, 25(4), 231-274. [Link]
-
OSPAR Commission. (2023, November 14). Chlorinated paraffin metabolism and its importance for understanding CP toxicity. [Link]
Sources
- 1. Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic amines: chemistry and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. criver.com [criver.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper handling and disposal of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline in a research laboratory setting. Given the compound's chemical structure as a halogenated imidazoquinoline derivative, it must be managed as a hazardous chemical waste to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This guide is founded on the principles of chemical safety, regulatory compliance, and environmental stewardship.
Hazard Profile and Risk Assessment
Structural Analogs and Associated Hazards:
-
Halogenated Organic Compounds: This class of chemicals is often characterized by persistence in the environment and potential for toxicity.
-
Quinoline Derivatives: Many quinoline derivatives are known to be biologically active and can present various health hazards.
-
Imidazoquinoline Derivatives: A related compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is anticipated to be a human carcinogen by the National Toxicology Program (NTP).[1][2][3]
Based on these structural similarities, it is prudent to handle this compound as a substance that is potentially carcinogenic and harmful if swallowed or inhaled, and one that may cause skin and eye irritation.
Assumed Hazard Classification:
| Hazard Type | Assumed Classification | Rationale |
| Acute Toxicity | Harmful if swallowed or inhaled. | Based on data for similar quinoline derivatives. |
| Skin/Eye Irritation | Irritant to skin and eyes. | A common characteristic of halogenated organic compounds. |
| Carcinogenicity | Potential carcinogen. | Based on the classification of the closely related 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).[1][2][3] |
| Environmental Hazard | Potentially toxic to aquatic life. | Chlorinated organic compounds can be persistent and harmful to aquatic ecosystems.[4] |
Personal Protective Equipment (PPE) and Handling
Due to the assumed hazards, stringent adherence to safety protocols is mandatory when handling this compound.
Minimum PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in ensuring safe disposal.
Waste Streams:
All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated spatulas, weigh boats, and filter paper.
-
Liquid Waste: Solutions containing the compound and solvent rinsates from cleaning contaminated glassware.
-
Contaminated Labware: Disposable items such as pipette tips, vials, and centrifuge tubes.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other PPE that has come into contact with the compound.
Containerization Protocol:
-
Designated Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid waste.
-
Halogenated Waste Stream: Liquid waste containing this compound should be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first item is added. The label must include the full chemical name, "this compound," and an accurate estimation of the concentration and volume.
-
Container Integrity: Ensure that waste containers are in good condition, compatible with the waste, and are kept securely closed except when adding waste.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound from the point of generation to final disposal.
Caption: Waste Disposal Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For a Small Spill (in a chemical fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use a chemical spill kit to absorb the material.
-
Decontamination: Clean the affected area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Documentation: Record the spill and the cleanup procedure in the laboratory safety records.
For a Large Spill (or any spill outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify EHS: Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
Regulatory Considerations and Final Disposal
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[5]
RCRA Waste Classification:
Due to the lack of specific data for this compound, a definitive RCRA hazardous waste code (e.g., from the P or U lists for unused commercial chemicals) cannot be assigned without consultation with your EHS department.[5] However, based on its characteristics as a halogenated organic compound, it would likely fall under the F-list codes (such as F001 or F002) if it is part of a spent solvent mixture.[6][7][8]
Final Disposal Method:
The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[9] This method ensures the complete destruction of the compound, minimizing its environmental impact. Your institution's EHS office will coordinate with a certified waste management company for the transportation and final disposal.
Key Takeaway:
The proper disposal of this compound requires treating it as a hazardous waste, with careful segregation, containerization, and labeling. Due to the lack of specific regulatory classification, it is imperative to consult with your institution's Environmental Health and Safety office to ensure full compliance with all federal, state, and local regulations.
References
-
Environmental Health & Safety, University of California, Santa Barbara. (2019). Hazardous Chemical Agents (anti-neoplastic, carcinogens, reproductive hazards, neurotoxic). Retrieved from [Link]
-
National Center for Biotechnology Information, PubChem. 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link][1]
-
National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). Retrieved from [Link][2]
-
Haz-Map. 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link][3]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][5]
-
U.S. Environmental Protection Agency. (2012). RCRA Hazardous Waste F list. Retrieved from [Link][6]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link][7][8]
-
A. A. Olufunmilayo, et al. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. IntechOpen.[4]
Sources
- 1. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methylimidazo(4,5-f)quinoline - Hazardous Agents | Haz-Map [haz-map.com]
- 4. [PDF] Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review | Semantic Scholar [semanticscholar.org]
- 5. epa.gov [epa.gov]
- 6. media.clemson.edu [media.clemson.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. wku.edu [wku.edu]
- 9. echemi.com [echemi.com]
Operational Guide: Personal Protective Equipment for Handling 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
As a Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline. This document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are necessary, ensuring a self-validating system of safety for all laboratory personnel.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic aromatic compound. While specific toxicological data for this exact molecule is not comprehensively published, the broader family of imidazo[4,5-f]quinolines and related heterocyclic amines includes compounds that are known or suspected carcinogens and mutagens. For instance, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), a structurally related compound, is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans (Group 2A)"[1][2]. Furthermore, safety data for analogous chloro-quinolines indicate hazards such as serious skin and eye irritation, and potential respiratory irritation[3].
Given this profile, a conservative approach is mandatory. We must operate under the assumption that this compound poses significant health risks, including potential carcinogenicity, mutagenicity, and acute irritation upon contact or inhalation. This assessment dictates the stringent PPE protocols outlined below.
Core Protective Equipment Ensemble
The selection of PPE is not a static choice but must be tailored to the specifics of the procedure, including the quantity of material being handled and the potential for aerosolization. The following table summarizes the required PPE ensemble for handling this compound in solid (powder) and solution forms.
| Protection Type | Specification | Key Considerations & Rationale |
| Respiratory | NIOSH-approved N100 or P100 filtering facepiece respirator (for solids). For solutions or risk of splash, a full-face respirator with organic vapor/acid gas cartridges is recommended. | The primary risk with solids is inhalation of fine particulates. An N100/P100 filter provides maximum particulate protection. A full-face respirator offers a higher protection factor and shields the face from splashes[4][5]. |
| Hand Protection | Double Gloving: Inner glove of a flexible laminate (e.g., Silver Shield) followed by an outer, heavy-duty, chemical-resistant glove (e.g., Nitrile or Neoprene). | This approach is critical for chemicals of unknown toxicity or potential carcinogens[6]. The outer glove provides primary chemical and abrasion resistance, while the inner glove offers protection in case the outer layer is breached. Gloves must be inspected before use. |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield worn over the goggles is required for any procedure with a splash hazard (e.g., transferring solutions, preparing dilutions). | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust and splashes[6]. The face shield protects the entire face from splashes of potentially corrosive or toxic materials[6][7]. |
| Body Protection | Flame-resistant lab coat. For handling >10g or for procedures with high splash/spill potential, disposable chemical-resistant coveralls (e.g., Tyvek) worn over normal lab attire are required. | A lab coat provides a basic barrier. For higher-risk tasks, disposable coveralls prevent the contamination of personal clothing and simplify decontamination procedures[8]. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Steel-toe boots may be required based on site-specific physical hazard assessments[5]. | Open-toed shoes are never permissible in a laboratory setting[6]. Chemical-resistant footwear protects against spills that may reach the floor. |
Operational Protocols: A Step-by-Step Guide
Adherence to strict procedural steps is critical for ensuring the integrity of the protective ensemble.
This sequence is designed to minimize contamination of the inner, "clean" layers.
-
Footwear and Attire: Confirm proper laboratory attire and closed-toe shoes are worn.
-
Inner Gloves: Don the first pair of gloves (flexible laminate).
-
Body Protection: Don the lab coat or disposable coveralls. Ensure full coverage.
-
Respiratory Protection: Perform a seal check on your respirator. For full-face respirators, ensure straps are secure and comfortable.
-
Eye & Face Protection: Don chemical splash goggles. If required, place the face shield over the goggles.
-
Outer Gloves: Don the second, outer pair of gloves (nitrile/neoprene). Ensure the cuffs of the outer gloves extend over the sleeves of the lab coat or coveralls.
This sequence is the most critical for preventing exposure and is performed in a designated area. The guiding principle is "dirty-to-dirty, clean-to-clean."
-
Initial Decontamination: Before leaving the immediate work area, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if safe to do so.
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Body Protection: Remove the disposable coveralls or lab coat by rolling it down and away from the body, touching only the inside surface. Place in hazardous waste.
-
Eye & Face Protection: Remove the face shield and goggles from the back of the head forward, avoiding touching the front surfaces. Place in a designated area for decontamination.
-
Respiratory Protection: Remove the respirator from behind the head. Do not touch the front of the mask.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface with your bare hands.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
-
Reusable PPE: Goggles, face shields, and full-face respirators must be decontaminated according to manufacturer specifications and institutional EHS guidelines.
-
Disposable PPE: All disposable items (gloves, coveralls, respirator filters) are considered hazardous waste. They must be collected in a clearly labeled, sealed, and puncture-proof waste container.
-
Waste Disposal: Dispose of the hazardous waste container according to your institution's chemical waste management procedures. Do not mix with general or biohazardous waste[9].
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the specific experimental conditions.
Caption: PPE Selection Workflow Diagram
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
LookChem. (n.d.). 3H-Imidazo[4,5-f]quinoline, 9-chloro-3-methyl- Safety Data Sheets(SDS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Retrieved from [Link]
-
INCHEM. (1997). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). Retrieved from [Link]
Sources
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. inchem.org [inchem.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
